Product packaging for 2-methoxy-6-methylnicotinonitrile(Cat. No.:CAS No. 72918-03-7)

2-methoxy-6-methylnicotinonitrile

Cat. No.: B1352284
CAS No.: 72918-03-7
M. Wt: 148.16 g/mol
InChI Key: IDUHMLQSIWHQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-methoxy-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1352284 2-methoxy-6-methylnicotinonitrile CAS No. 72918-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-4-7(5-9)8(10-6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUHMLQSIWHQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415833
Record name 2-methoxy-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72918-03-7
Record name 2-methoxy-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-methylnicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-methoxy-6-methylnicotinonitrile, a substituted pyridine derivative of interest in chemical synthesis and potentially in drug discovery. This document collates available experimental data, including spectroscopic and physical properties, and outlines a detailed synthetic protocol. While experimental data on the biological activity of this specific compound is limited, this guide explores the known activities of structurally related molecules to provide context for future research.

Core Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its fundamental properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 72918-03-7--INVALID-LINK--[]
Molecular Formula C₈H₈N₂O--INVALID-LINK--[]
Molecular Weight 148.16 g/mol --INVALID-LINK--[]
Melting Point 82-83 °C--INVALID-LINK--[2]
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Purity (Typical) ≥98%--INVALID-LINK--[]
Appearance Not specified (likely a solid at room temperature)Inferred from melting point
Storage Store at room temperature in a dry, sealed place.--INVALID-LINK--[]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Data PointsSource
Infrared (IR) ν_max: 2220 cm⁻¹ (C≡N)--INVALID-LINK--[2]
¹H Nuclear Magnetic Resonance (¹H NMR) δ (CDCl₃): 19.6 (Me), 53.9 (MeO)--INVALID-LINK--[2]
¹³C Nuclear Magnetic Resonance (¹³C NMR) δ (CDCl₃): 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 154.2 (C4), 164.2 (C2)--INVALID-LINK--[2]
Mass Spectrometry (MS) m/z (%): 148 (48.9) [M⁺], 147 (100)--INVALID-LINK--[2]
Ultraviolet (UV) λ_max (MeOH): 228, 290 nm--INVALID-LINK--[2]

Experimental Protocols

A detailed, one-step synthesis of this compound has been reported, providing a reliable method for its preparation in a laboratory setting.[2]

Synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile

This protocol is adapted from the work of Victory et al. (1993).[2]

Materials:

  • Propanedinitrile (Malononitrile)

  • Sodium metal

  • Methanol (MeOH)

  • An appropriate enal or enone precursor (e.g., 4-(dimethylamino)but-3-en-2-one for the target compound)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • Preparation of Sodium Methoxide Solution: A fresh solution of sodium methoxide is prepared by dissolving 2.3 g (0.1 mol) of sodium metal in 70 ml of methanol at 5 °C.

  • Reaction Mixture Assembly: To the freshly prepared sodium methoxide solution, 5.3 g (0.08 mol) of propanedinitrile in 70 ml of methanol is added. The mixture is stirred for 5 minutes.

  • Addition of Carbonyl Compound: A solution of 0.1 mol of the corresponding α,β-unsaturated aldehyde or ketone in 150 ml of methanol is added dropwise to the reaction mixture over a period of 2 hours.

  • Reaction: The reaction mixture is then refluxed for 90 minutes.

  • Work-up:

    • The solvent is removed in vacuo.

    • The resulting oil is dissolved in 250 ml of water.

    • The aqueous solution is extracted with 10 x 50 ml of dichloromethane.

    • The combined organic layers are dried over magnesium sulfate.

    • The solvent is removed to yield the crude product.

  • Purification: The crude product can be further purified by appropriate methods such as recrystallization or column chromatography.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_workup Work-up & Purification Na Sodium Metal Prep_NaOMe Prepare Sodium Methoxide Solution Na->Prep_NaOMe MeOH Methanol MeOH->Prep_NaOMe Propanedinitrile Propanedinitrile Mix_Reagents Combine with Propanedinitrile Propanedinitrile->Mix_Reagents Enone α,β-Unsaturated Ketone/Aldehyde Add_Enone Dropwise Addition of Carbonyl Enone->Add_Enone Prep_NaOMe->Mix_Reagents Mix_Reagents->Add_Enone Reflux Reflux for 90 min Add_Enone->Reflux Evaporation1 Solvent Evaporation Reflux->Evaporation1 Dissolution Dissolve in Water Evaporation1->Dissolution Extraction Extract with CH₂Cl₂ Dissolution->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation2 Final Solvent Evaporation Drying->Evaporation2 Purification Purification Evaporation2->Purification

Caption: A workflow diagram for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data specifically detailing the biological activity and associated signaling pathways of this compound. However, the nicotinonitrile scaffold is a well-established pharmacophore present in numerous biologically active compounds.

A patent for a structurally related, though more complex, molecule, 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. This suggests that the core 2-methoxynicotinonitrile structure may serve as a valuable starting point for the development of novel antimicrobial agents.

Furthermore, a related compound, 2-methoxy-6-methylpyridine (lacking the nitrile group), has been investigated as a potential agent for the dissolution of cholesterol gallstones. This compound exhibited superior efficacy and a better safety profile compared to the clinical agent methyl-tertiary butyl ether (MTBE) in preclinical models.

Given the biological activities observed in these closely related structures, this compound represents a compound of interest for further biological evaluation in areas such as antimicrobial and other therapeutic applications.

Potential_Biological_Relevance cluster_related Structurally Related Compounds cluster_activity Observed Biological Activities cluster_potential Potential for Target Compound Target This compound Potential_Antimicrobial Potential Antimicrobial Agent Target->Potential_Antimicrobial Hypothesized Activity Potential_Therapeutic Other Therapeutic Applications Target->Potential_Therapeutic Hypothesized Activity Antimicrobial 6-(3-hydroxyphenyl)-2-methoxy- 4-(3-methylphenyl)nicotinonitrile Antimicrobial_Activity Antimicrobial Activity Antimicrobial->Antimicrobial_Activity Gallstone 2-methoxy-6-methylpyridine Gallstone_Dissolution Gallstone Dissolution Gallstone->Gallstone_Dissolution Antimicrobial_Activity->Potential_Antimicrobial Informs Gallstone_Dissolution->Potential_Therapeutic Informs

Caption: Logical relationship of potential biological activities for this compound.

Conclusion

This technical guide has summarized the core basic properties of this compound based on available scientific literature. While comprehensive physicochemical and spectroscopic data, along with a detailed synthetic protocol, are presented, there remains a notable gap in the experimental determination of its boiling point, solubility, and specific biological activities. The promising activities of structurally related compounds highlight the potential of this compound as a scaffold for further investigation in drug discovery and development. Future research should focus on a thorough biological screening of this compound and the elucidation of any underlying mechanisms of action.

References

Technical Guide: 2-Methoxy-6-methylnicotinonitrile (CAS: 72918-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxy-6-methylnicotinonitrile, a substituted pyridine derivative. Due to the limited publicly available data on the specific biological activities of this compound, this guide focuses on its synthesis, and physicochemical properties, and provides a broader context of the known biological activities of the nicotinonitrile and methoxypyridine chemical classes.

Chemical and Physical Properties

This compound, with the CAS number 72918-03-7, is a nitrile-substituted methoxypyridine. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₂OChemScene[1]
Molecular Weight 148.16 g/mol ChemScene[1]
IUPAC Name 2-methoxy-6-methylpyridine-3-carbonitrilePubChem
Synonyms 2-Methoxy-6-methyl-3-pyridinecarbonitrileChemScene[1]
Appearance SolidN/A
Melting Point 82-83 °CHETEROCYCLES, Vol. 36, No. 4, 1993[2]
Purity ≥98%ChemScene[1]

Computed Physicochemical Properties

Computational models provide further insight into the characteristics of this compound.

DescriptorValueSource
Topological Polar Surface Area (TPSA) 45.91 ŲChemScene[1]
LogP 1.2703ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Synthesis of this compound

A one-step synthesis for 2-methoxypyridine-3-carbonitriles, including this compound, has been reported. The method involves the condensation of an appropriate enone with propanedinitrile in a methanol-sodium methoxide system.[2]

Experimental Protocol

Materials:

  • Appropriate α,β-unsaturated ketone (enal or enone)

  • Propanedinitrile (Malononitrile)

  • Sodium metal

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure: [2]

  • A solution of sodium methoxide is freshly prepared by dissolving sodium (0.1 mol) in methanol (70 ml) at 5°C.

  • Propanedinitrile (5.3 g, 0.08 mol) dissolved in 70 ml of methanol is added to the sodium methoxide solution.

  • The mixture is stirred for 5 minutes.

  • The corresponding α,β-unsaturated carbonyl compound (0.1 mol) dissolved in 150 ml of methanol is added dropwise over 2 hours.

  • The reaction mixture is then refluxed for 90 minutes.

  • The solvent is removed in vacuo.

  • The resulting oil is dissolved in 250 ml of water and extracted with dichloromethane (10 x 50 ml).

  • The combined organic layers are dried over magnesium sulfate.

  • The solvent is removed to yield the crude product, which can be further purified by column chromatography.

For the synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile, a yield of 15% has been reported using this general procedure.[2]

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Enone α,β-Unsaturated Ketone Reaction Condensation & Cyclization Enone->Reaction Malononitrile Propanedinitrile Malononitrile->Reaction NaOMe Sodium Methoxide in Methanol NaOMe->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Reflux 90 min Extraction Aqueous Workup & Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: One-pot synthesis of this compound.

Biological Activity Context

While there is no specific biological activity reported for this compound in the public domain, the nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore in medicinal chemistry.[3][4]

Nicotinonitrile Derivatives

Nicotinonitrile derivatives have been shown to possess a wide range of biological activities, including:

  • Anticancer Agents: Several nicotinonitrile-based compounds have been investigated as inhibitors of various kinases involved in cancer progression.[3][4]

  • Antiviral and Antimicrobial Agents: The pyridine nucleus is present in numerous compounds with demonstrated antimicrobial and antiviral properties.[5][6]

  • Cardiovascular Agents: Some marketed drugs containing the nicotinonitrile core, such as milrinone and olprinone, are used for their cardiovascular effects.[3][4]

The diverse pharmacological profiles of nicotinonitrile derivatives suggest that this compound could be a valuable building block for the synthesis of novel bioactive molecules.

Logical Relationship of Nicotinonitrile Scaffold to Biological Activity

G cluster_activities Examples of Biological Activities Scaffold Nicotinonitrile Scaffold Derivatives Chemical Derivatization Scaffold->Derivatives Actives Biologically Active Compounds Derivatives->Actives Anticancer Anticancer Actives->Anticancer Antiviral Antiviral Actives->Antiviral Antimicrobial Antimicrobial Actives->Antimicrobial Cardiovascular Cardiovascular Actives->Cardiovascular

Caption: Nicotinonitrile as a versatile scaffold in drug discovery.

Conclusion

This compound is a readily synthesizable substituted pyridine derivative. While direct biological data for this specific compound is not currently available, its chemical structure, based on the pharmacologically significant nicotinonitrile core, makes it an interesting candidate for further investigation in drug discovery and medicinal chemistry programs. The experimental protocol for its synthesis is straightforward, allowing for its preparation and subsequent biological screening. Researchers are encouraged to explore the potential of this and related compounds in various therapeutic areas.

References

An In-depth Technical Guide to the Molecular Structure of 2-methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methoxy-6-methylnicotinonitrile, a substituted pyridine derivative, holds interest within the scientific community for its potential applications in medicinal chemistry and materials science. Its structural features, including the pyridine ring, a nitrile group, a methoxy group, and a methyl group, contribute to a unique electronic and steric profile that makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₈N₂O. Its structure consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with a nitrile group (-CN), and at the 6-position with a methyl group (-CH₃).

Caption: 2D molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-methoxy-6-methylpyridine-3-carbonitrileChemScene[1]
CAS Number 72918-03-7ChemScene[1]
Molecular Formula C₈H₈N₂OChemScene[1]
Molecular Weight 148.16 g/mol ChemScene[1]
SMILES CC1=NC(=C(C=C1)C#N)OCChemScene[1]
Monoisotopic Mass 148.06366 DaPubChemLite[2]
Predicted XlogP 1.3PubChemLite[2]
Topological Polar Surface Area (TPSA) 45.91 ŲChemScene[1]
Hydrogen Bond Donor Count 0ChemScene[1]
Hydrogen Bond Acceptor Count 3ChemScene[1]
Rotatable Bond Count 1ChemScene[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of expected and reported data.

Table 2: Predicted and Reported Spectroscopic Data for this compound and Related Compounds

Spectroscopy Data Type Expected/Reported Values Assignment
¹H NMR Chemical Shift (δ, ppm)~2.5 (s, 3H)-CH₃
~4.0 (s, 3H)-OCH₃
~7.0-8.0 (m, 2H)Pyridine-H
¹³C NMR Chemical Shift (δ, ppm)~20-25-CH₃
~53-55-OCH₃
~95C-CN
~115-CN
~110-150Pyridine-C
~160-165C-OCH₃
Infrared (IR) Wavenumber (cm⁻¹)~2220-2230C≡N stretch
~2850-2960C-H stretch (methyl, methoxy)
~1580-1600, ~1450-1480C=C and C=N stretch (pyridine ring)
~1250-1300C-O stretch (methoxy)
Mass Spectrometry (MS) m/z149.07094[M+H]⁺
171.05288[M+Na]⁺
148.06311[M]⁺

Note: The NMR and IR data are based on typical chemical shifts for the respective functional groups and data reported for the isomeric 2-methoxy-5-methylnicotinonitrile. The mass spectrometry data is predicted.

Experimental Protocols

Synthesis of this compound

A one-step synthesis of 2-methoxypyridine-3-carbonitriles has been reported, which can be adapted for the synthesis of this compound. The general procedure involves the reaction of an appropriate α,β-unsaturated carbonyl compound with propanedinitrile (malononitrile) in a methanolic sodium methoxide solution.

Materials:

  • Appropriate α,β-unsaturated ketone (e.g., 4-oxopent-2-enal)

  • Propanedinitrile (Malononitrile)

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (0.1 mol) to anhydrous methanol (70 mL) at 5 °C. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium methoxide solution, add a solution of propanedinitrile (0.08 mol) in methanol (70 mL). Stir the mixture for 5 minutes.

  • Addition of the Carbonyl Compound: To the stirred solution, add the α,β-unsaturated ketone (0.1 mol) dissolved in methanol (150 mL) dropwise over a period of 2 hours.

  • Reaction: After the addition is complete, reflux the reaction mixture for 90 minutes.

  • Work-up:

    • Remove the methanol under reduced pressure (in vacuo).

    • Dissolve the resulting oily residue in water (250 mL).

    • Extract the aqueous solution with dichloromethane (10 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and hexane).

Biological Activity and Signaling Pathways

While there is a lack of specific biological activity data for this compound in the current literature, the broader class of nicotinonitrile derivatives has been the subject of considerable research in drug discovery.

Nicotinonitrile derivatives have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some substituted nicotinonitriles have shown promising activity against various bacterial and fungal strains.

  • Anticancer Activity: Certain nicotinonitrile-based compounds have been investigated for their potential as anticancer agents, with some demonstrating cytotoxic effects against cancer cell lines. The mechanism of action for some of these compounds involves the modulation of signaling pathways critical for cancer cell proliferation and survival. For instance, some derivatives have been found to act as inhibitors of specific kinases involved in cancer progression.

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Biological_Potential Potential Biological Relevance of Nicotinonitriles Nicotinonitrile_Scaffold This compound (Scaffold) Antimicrobial Antimicrobial Activity Nicotinonitrile_Scaffold->Antimicrobial Potential for Anticancer Anticancer Activity Nicotinonitrile_Scaffold->Anticancer Potential for Drug_Development Lead Compound for Drug Development Antimicrobial->Drug_Development Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition e.g., through Anticancer->Drug_Development

Caption: Logical relationship of this compound to potential biological activities.

Conclusion

This compound is a versatile chemical entity with a well-defined molecular structure. This guide has provided a detailed summary of its physicochemical properties, spectroscopic data, and a robust synthesis protocol. While specific biological data for this compound is not yet available, its structural relationship to other biologically active nicotinonitriles suggests that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug development. The information presented herein serves as a valuable resource for researchers interested in exploring the potential of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 2-methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-methoxy-6-methylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents comparative quantitative data, and visualizes the synthetic routes for enhanced understanding.

Core Synthesis Pathways

Three primary synthetic strategies have been identified for the preparation of this compound:

  • One-Step Synthesis from an α,β-Unsaturated Ketone: A convergent approach involving the reaction of an enone with propanedinitrile in the presence of a strong base.

  • Nucleophilic Aromatic Substitution (SNAr): A classical method involving the displacement of a halide, typically chloride, from the pyridine ring with a methoxide source.

  • O-Alkylation of a Pyridinone: The methylation of the corresponding 2-hydroxy-6-methylnicotinonitrile (which exists in tautomeric equilibrium with the pyridinone form).

The selection of a particular pathway in a research or drug development setting will depend on factors such as the availability and cost of starting materials, desired purity, scalability, and overall yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, providing a basis for comparison.

PathwayStarting Material(s)Key ReagentsSolventReaction TimeTemperature (°C)Yield (%)
1. One-Step Synthesis4-(Dimethylamino)but-3-en-2-one, PropanedinitrileSodium MethoxideMethanol2.5 hours6515[1]
2. Nucleophilic Aromatic Substitution2-Chloro-6-methylnicotinonitrileSodium MethoxideMethanol16 hours20Not Reported
3. O-Alkylation2-Hydroxy-6-methylnicotinonitrileMethylating Agent (e.g., CH₃I, (CH₃)₂SO₄)Polar Aprotic Solvent (e.g., DMF, Acetonitrile)Not ReportedNot ReportedNot Reported

*Quantitative data for the synthesis of the specific target molecule, this compound, via this pathway is not explicitly available in the reviewed literature. The conditions presented are based on analogous reactions and general principles of the transformation.

Experimental Protocols

Pathway 1: One-Step Synthesis from 4-(Dimethylamino)but-3-en-2-one

This method provides a direct, one-pot route to the target molecule.[1]

Procedure:

  • A solution of sodium methoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in methanol (70 mL) at 5°C.

  • Propanedinitrile (5.3 g, 0.08 mol) in methanol (70 mL) is added to the freshly prepared sodium methoxide solution.

  • After stirring for 5 minutes, a solution of 4-(dimethylamino)but-3-en-2-one (0.1 mol) in methanol (150 mL) is added dropwise over 2 hours.

  • The reaction mixture is then heated to reflux (65°C) for 90 minutes.

  • The solvent is removed under reduced pressure.

  • The resulting oil is dissolved in water (250 mL) and extracted with dichloromethane (10 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is evaporated.

  • The crude product is purified by preparative column chromatography using a 1:1 mixture of dichloromethane and hexane as the eluent to yield this compound (2.2 g, 15%).[1]

Pathway 2: Nucleophilic Aromatic Substitution of 2-Chloro-6-methylnicotinonitrile

This pathway involves the displacement of a chloride from the 2-position of the pyridine ring. The following is a general procedure adapted from the synthesis of a similar compound, 6-chloro-2-methoxy-4-methylnicotinonitrile.[2]

Procedure:

  • To a solution of 2-chloro-6-methylnicotinonitrile in methanol, add a solution of sodium methoxide in methanol.

  • Stir the reaction mixture at room temperature (approximately 20°C) for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway 3: O-Alkylation of 2-Hydroxy-6-methylnicotinonitrile

This method involves the methylation of the hydroxyl group of the pyridinone tautomer of 2-hydroxy-6-methylnicotinonitrile. The choice of methylating agent and base is crucial to favor O-alkylation over N-alkylation.

Procedure:

  • To a solution of 2-hydroxy-6-methylnicotinonitrile in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, sodium hydride).

  • Stir the mixture at room temperature for a short period to allow for the formation of the pyridinoxide salt.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Synthesis Pathway Diagrams

Synthesis_Pathways cluster_1 Pathway 1: One-Step Synthesis cluster_2 Pathway 2: Nucleophilic Aromatic Substitution cluster_3 Pathway 3: O-Alkylation Enone 4-(Dimethylamino)but-3-en-2-one Product_1 This compound Enone->Product_1 NaOMe, MeOH, 65°C Propanedinitrile Propanedinitrile Propanedinitrile->Product_1 Chloro_Start 2-Chloro-6-methylnicotinonitrile Product_2 This compound Chloro_Start->Product_2 NaOMe, MeOH, 20°C Hydroxy_Start 2-Hydroxy-6-methylnicotinonitrile Product_3 This compound Hydroxy_Start->Product_3 Methylating Agent, Base

Caption: Overview of the three main synthetic pathways to this compound.

Experimental_Workflow Start Starting Materials & Reagents Reaction Reaction Setup (Solvent, Temperature, Time) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product (this compound) Purification->Product

References

The Diverse Biological Activities of Nicotinonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile, a pyridine ring substituted with a cyano group, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide spectrum of biological activities, demonstrating potential as therapeutic agents in various disease areas. This technical guide provides an in-depth overview of the multifaceted biological effects of nicotinonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Nicotinonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and the induction of apoptosis.

Inhibition of Protein Kinases

Several nicotinonitrile derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

  • PIM-1 Kinase: Certain nicotinonitrile-based compounds have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. For instance, compound 7b exhibited an IC50 value of 18.9 nM against PIM-1 kinase.[1] Inhibition of PIM-1 can lead to the induction of apoptosis in cancer cells.[1]

  • Tyrosine Kinases (TKs): Novel nicotinonitrile derivatives bearing imino moieties have demonstrated significant inhibitory effects on tyrosine kinases. Compounds 8 and 5g were identified as potent TK inhibitors, with IC50 values of 311 and 352 nM, respectively.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Nicotinamide derivatives, closely related to nicotinonitriles, have been designed as VEGFR-2 inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

Induction of Apoptosis

A primary mechanism by which nicotinonitrile derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Studies have shown that certain derivatives can significantly increase the population of apoptotic cells and cause cell cycle arrest. For example, one compound induced total apoptosis in 34.21% of PC-3 cells compared to 0.9% in control cells and arrested the cell cycle in the G1 phase.[1] Another study reported that derivatives 8c and 8e led to a significant upregulation in the expression of p53 and caspase-3, key proteins in the apoptotic cascade, as well as an increased Bax/Bcl-2 protein expression ratio in HepG2 cells.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected nicotinonitrile derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
7b MCF-7 (Breast)3.58[1]
7b PC-3 (Prostate)3.60[1]
5g MCF-7 (Breast)~1-3[2]
7i HCT-116 (Colon)~1-3[2]
8 MCF-7 (Breast)~1-3[2]
9 HCT-116 (Colon)~1-3[2]
7b MCF-7 (Breast)~5[2]
7d HCT-116 (Colon)~5[2]
7f MCF-7 (Breast)~5[2]

Antimicrobial Activity

Nicotinonitrile derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a variety of bacterial and fungal strains.

Antibacterial and Antifungal Effects

Various synthesized nicotinonitrile derivatives have been screened for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, newly synthesized nicotinamides showed that compound NC 3 was most effective at inhibiting the growth of Gram-negative bacteria at a concentration of 0.016 mM, while NC 5 was most effective against Gram-positive bacteria. Some of the newly prepared products from the reaction of diaryl-3-cyano-1H-pyridinone derivatives showed potent antimicrobial activity.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected nicotinonitrile derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
VI Bacillus subtilis0.078
VI Staphylococcus aureus0.0024
VII Streptococcus pneumoniae1.95
VII Bacillus subtilis0.98
VII Salmonella typhimurium1.9

Anti-inflammatory Activity

Several nicotinonitrile and related nicotinic acid derivatives have been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of inflammatory mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key players in the inflammatory response. Some derivatives have shown selective inhibition of COX-2, which is an important target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors. Additionally, some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

In Vivo Anti-inflammatory Models

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nicotinonitrile derivatives.

Synthesis of a Representative Nicotinonitrile Derivative

Synthesis of 2-Amino-4,6-diphenylnicotinonitrile:

This procedure is a general method for the synthesis of 2-amino-4,6-diaryl nicotinonitriles.

  • Chalcone Synthesis: In a flask, dissolve various aromatic aldehydes (10 mmol) and acetophenones (10 mmol) in ethanol. Add a 10% alcoholic solution of sodium hydroxide and stir the mixture at room temperature. The resulting chalcone is typically used in the next step without further purification.[5]

  • Cyclization Reaction: To the synthesized chalcone (1 mmol) in absolute ethanol, add malononitrile (1 mmol) and ammonium acetate (3 equivalents).[5]

  • Reflux: Reflux the reaction mixture overnight.[5]

  • Isolation and Purification: After cooling, the precipitated product is filtered, washed with a suitable solvent (e.g., cold methanol), and dried. Further purification can be achieved by recrystallization from a solvent mixture such as methanol:chloroform.[6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile derivatives for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9] Cell viability is calculated as a percentage of the control (untreated cells).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth, adjusted to a 0.5 McFarland standard.[10]

  • Serial Dilution: Perform serial two-fold dilutions of the nicotinonitrile derivatives in a 96-well microtiter plate containing broth.[11]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[11]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Dosing: Administer the test nicotinonitrile derivative or a reference anti-inflammatory drug (e.g., indomethacin) to rats, typically via oral or intraperitoneal injection.[12]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by nicotinonitrile derivatives.

PIM1_Kinase_Inhibition_Pathway Nicotinonitrile Derivative Nicotinonitrile Derivative PIM-1 Kinase PIM-1 Kinase Nicotinonitrile Derivative->PIM-1 Kinase Inhibition Apoptosis Apoptosis PIM-1 Kinase->Apoptosis Inhibits Cell Survival & Proliferation Cell Survival & Proliferation PIM-1 Kinase->Cell Survival & Proliferation Promotes

PIM-1 Kinase Inhibition by Nicotinonitrile Derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates Downstream Signaling PI3K/Akt, PLCγ/PKC, etc. VEGFR-2->Downstream Signaling Nicotinonitrile Derivative Nicotinonitrile Derivative Nicotinonitrile Derivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis

VEGFR-2 Signaling Pathway and its Inhibition.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR1) Death Receptors (Fas, TNFR1) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR1)->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Mitochondrial Stress Mitochondrial Stress Bax/Bcl-2 ratio Bax/Bcl-2 ratio Mitochondrial Stress->Bax/Bcl-2 ratio Increases Cytochrome c release Cytochrome c release Bax/Bcl-2 ratio->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 Activates Caspase-9->Caspase-3 Activates Nicotinonitrile Derivative Nicotinonitrile Derivative Nicotinonitrile Derivative->Mitochondrial Stress Apoptosis Apoptosis Caspase-3->Apoptosis

References

An In-Depth Technical Guide to 2-methoxy-6-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-methoxy-6-methylpyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Compound Characterization

The following tables summarize the key physicochemical and spectroscopic data for 2-methoxy-6-methylpyridine-3-carbonitrile.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Melting Point 82-83 °C[2]
CAS Number 162981-56-6[2]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityAssignmentReference
4.01s-OCH₃[2]
2.55s-CH₃[2]
7.05dH-5[2]
7.95dH-4[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignmentReference
162.7C-2[2]
94.2C-3[2]
142.1C-4[2]
119.5C-5[2]
159.3C-6[2]
115.1-CN[2]
54.3-OCH₃[2]
24.3-CH₃[2]

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference
2220C≡N stretch[2]
1590, 1550C=C, C=N stretch[2]

Mass Spectrometry (MS)

m/zRelative Intensity (%)AssignmentReference
148100[M]⁺[2]
13380[M-CH₃]⁺[2]
11940[M-C₂H₃O]⁺[2]
10560[M-C₂H₃N]⁺[2]

Experimental Protocols

Synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile[2]

A one-step synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile can be achieved through the condensation of an appropriate enone with propanedinitrile (malononitrile) in a methanolic sodium methoxide solution.

Materials:

  • Propanedinitrile (Malononitrile)

  • 4-Penten-2-one (or other suitable enone)

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium methoxide is freshly prepared by dissolving sodium metal (0.1 mol) in anhydrous methanol (70 ml) at 5°C.

  • Propanedinitrile (0.08 mol) dissolved in methanol (70 ml) is added to the sodium methoxide solution. The mixture is stirred for 5 minutes.

  • The enone (0.1 mol), in this case, 4-penten-2-one, dissolved in methanol (150 ml) is added dropwise to the reaction mixture over a period of 2 hours.

  • The reaction mixture is then refluxed for 90 minutes.

  • After reflux, the solvent is removed under reduced pressure (in vacuo).

  • The resulting oily residue is dissolved in water (250 ml) and extracted with dichloromethane (10 x 50 ml).

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield the crude product, which can be further purified by column chromatography.

Synthesis Workflow

The synthesis protocol can be visualized as the following workflow:

SynthesisWorkflow reagents Sodium Metal Propanedinitrile 4-Penten-2-one Methanol reaction Reaction Mixture (Sodium Methoxide, Propanedinitrile, Enone in Methanol) reagents->reaction Mixing at 5°C reflux Reflux (90 minutes) reaction->reflux Heating workup Workup (Solvent removal, Water addition, Extraction with CH₂Cl₂) reflux->workup purification Purification (Drying, Solvent Evaporation, Column Chromatography) workup->purification product 2-methoxy-6-methyl- pyridine-3-carbonitrile purification->product

Synthesis workflow for 2-methoxy-6-methylpyridine-3-carbonitrile.

Potential Applications in Drug Development

While direct biological studies on 2-methoxy-6-methylpyridine-3-carbonitrile are not extensively reported, the pyridine scaffold is a common motif in many biologically active compounds.[3] Notably, the closely related compound, 2-methoxy-6-methylpyridine, has been investigated as a topical agent for gallstone dissolution.[4][5][6][7] This suggests that derivatives of this scaffold may possess interesting pharmacological properties.

The presence of the nitrile group in 2-methoxy-6-methylpyridine-3-carbonitrile offers a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening in various biological assays. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for creating diverse chemical entities.

The logical relationship for exploring the potential of this compound in drug development is outlined below:

DrugDev start 2-methoxy-6-methyl- pyridine-3-carbonitrile modification Chemical Modification (e.g., hydrolysis, reduction of nitrile) start->modification library Library of Derivatives modification->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate

Logical workflow for drug development exploration.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Their structural diversity and inherent ability to interact with a wide array of biological targets make them privileged scaffolds in the design of next-generation pharmaceuticals. From anticancer to antimicrobial agents, the unique architectures of these molecules offer unparalleled opportunities for innovation in drug development. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered heterocyclic compounds, offering a vital resource for professionals dedicated to advancing human health.

I. Synthetic Methodologies: Crafting the Core of Innovation

The journey to a novel therapeutic agent begins with its synthesis. Modern organic chemistry provides a plethora of methods for the construction of diverse heterocyclic scaffolds, ranging from classical condensation reactions to sophisticated catalytic processes.

A. Pyrazole Synthesis: A Legacy of Versatility

The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone in many approved drugs.[1]

1. Knorr Pyrazole Synthesis: This foundational method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Experimental Protocol: Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) and an aldehyde (1.0 mmol) in ethanol (10 mL), add a hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol).

  • Catalyst Addition: Introduce a catalytic amount of a mineral acid, such as a few drops of HCl.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazole derivative.[2]

2. [3+2] Cycloaddition Reactions: A modern and often more regioselective approach involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1]

B. Quinoline Synthesis: Building a Scaffold for Anticancer Activity

Quinolines, composed of a benzene ring fused to a pyridine ring, are prominent in a number of anticancer agents.[3]

Experimental Protocol: Friedländer Annulation for Quinoline Synthesis

  • Reactants: A 2-aminoaryl aldehyde or ketone (1.0 mmol) and a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate, 1.1 mmol).

  • Catalyst: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

  • Reaction Conditions: The reactants are heated in a suitable solvent (e.g., ethanol or toluene) under reflux conditions for several hours.

  • Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

C. Thiazole Synthesis: The Hantzsch Legacy

The Hantzsch thiazole synthesis, a classic reaction dating back to 1887, remains a robust and widely used method for constructing the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.[4]

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Materials: α-haloketone (e.g., 2-bromoacetophenone), thioamide (e.g., thiourea), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the α-haloketone (1.0 eq) and the thioamide (1.2 eq) in the solvent in a round-bottom flask.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography.

D. Oxadiazole Synthesis: Modern Approaches to a Versatile Core

1,3,4-Oxadiazoles are five-membered heterocycles that have gained significant attention for their diverse pharmacological activities.[5] A common synthetic route is the oxidative cyclization of acylhydrazones.

Experimental Protocol: Oxidative Cyclization for 1,3,4-Oxadiazole Synthesis

  • Starting Material: An acylhydrazone, which can be prepared by condensing an acid hydrazide with an aldehyde.

  • Oxidizing Agent: A variety of reagents can be used, such as iodine in the presence of a base (e.g., potassium carbonate) or chloramine-T.

  • Reaction Conditions: The acylhydrazone and the oxidizing agent are typically stirred in a suitable solvent like ethanol or acetonitrile at room temperature or with gentle heating.

  • Work-up: The reaction mixture is often quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.

II. Biological Evaluation: From Synthesis to Screening

The discovery of a novel bioactive compound requires rigorous biological evaluation to determine its therapeutic potential. This involves a series of in vitro assays to assess its activity against specific targets.

A. General Workflow for Synthesis and Screening

The path from a synthetic concept to a potential drug candidate follows a structured workflow.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Synthesis Synthesis of Heterocyclic Compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (Single Concentration) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/MIC Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection

General workflow for synthesis and biological screening.
B. High-Throughput Screening (HTS)

HTS allows for the rapid assessment of large libraries of compounds to identify "hits" with desired biological activity.[6]

HTS_Workflow cluster_hts High-Throughput Screening Workflow Assay_Dev Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Full_Screen Full Library Screen Pilot_Screen->Full_Screen Data_Analysis Data Analysis (Hit Identification) Full_Screen->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation

A typical high-throughput screening workflow.
C. Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in serial dilutions) and incubated for 48-72 hours.[3]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]

D. Antimicrobial Activity Screening

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Targeting Key Signaling Pathways in Disease

The efficacy of novel heterocyclic compounds often lies in their ability to selectively modulate specific signaling pathways that are dysregulated in disease.

A. Anticancer Targets

1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[7][8] Heterocyclic compounds, particularly quinazolines and pyrimidines, have been successfully developed as EGFR inhibitors.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Heterocyclic Inhibitor Inhibitor->EGFR Inhibition

EGFR signaling pathway and its inhibition.

2. PI3K/Akt/mTOR Pathway: This pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[9][10] Quinoline-chalcone hybrids have emerged as promising inhibitors of this pathway.[9][10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Quinoline-Chalcone Hybrid Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway inhibition.
B. Antimicrobial Targets

DNA Gyrase: This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[11] Thiazole derivatives have been identified as potent inhibitors of DNA gyrase.[11][12][13]

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Relaxed_DNA Relaxed Bacterial DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Thiazole_Inhibitor Thiazole Derivative Thiazole_Inhibitor->DNA_Gyrase Inhibition of ATP-binding site (GyrB)

Mechanism of DNA gyrase inhibition by thiazole derivatives.

IV. Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected novel heterocyclic compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Novel Heterocyclic Compounds
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Quinoline-Chalcone 12eMGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Quinoline-Chalcone Hybrid 9iA549 (Lung)1.91--
9jK-562 (Leukemia)5.29--
Quinoline Derivative 4aMCF-7 (Breast)36.07--
HeLa (Cervical)17.06--
Benzofuro[3,2-c]pyrazole 4aK562 (Leukemia)0.26ABT-751>10
A549 (Lung)0.19ABT-7513.2
Pyrazole 5bK562 (Leukemia)0.021ABT-751>10
A549 (Lung)0.69ABT-7513.2

Data sourced from multiple studies.[10][14][15][16]

Table 2: Antimicrobial Activity of Novel Thiazole Derivatives
Compound IDTarget MicroorganismMIC (µg/mL)Reference DrugReference MIC (µg/mL)
Compound 16 E. coli1.56--
S. aureus6.25--
Compound 41 S. pneumoniae0.06Ampicillin0.24
Compound 42 B. subtilis0.06Ampicillin0.24
Compound 12 S. aureus125Ofloxacin-
E. coli150Ofloxacin-
A. niger125Ketoconazole-
Compound 13 S. aureus50Ofloxacin-
E. coli75Ofloxacin-

Data sourced from multiple studies.[17][18]

V. Conclusion and Future Perspectives

The field of heterocyclic chemistry continues to be a vibrant and highly productive area for drug discovery. The synthetic versatility of these scaffolds, coupled with an increasing understanding of their interactions with biological targets, paves the way for the development of more potent and selective therapeutic agents. The integration of computational chemistry, high-throughput screening, and detailed mechanistic studies will undoubtedly accelerate the translation of these novel compounds from the laboratory to the clinic, heralding a new era of targeted therapies for a wide range of human diseases. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to this critical endeavor.

References

An In-depth Technical Guide to 2-Methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxy-6-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. This document details its chemical properties, synthesis, and spectroscopic data. While the broader class of nicotinonitriles exhibits a wide range of biological activities, specific pharmacological studies on this particular compound are not extensively available in the current body of scientific literature.

Core Concepts: Physicochemical Properties

This compound, also known as 2-methoxy-6-methylpyridine-3-carbonitrile, is a small molecule with the chemical formula C₈H₈N₂O. Its core structure consists of a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 3-position. The presence of these functional groups imparts specific electronic and steric properties that can influence its chemical reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C₈H₈N₂OChemScene[1]
Molecular Weight 148.16 g/mol ChemScene[1]
CAS Number 72918-03-7ChemScene[1]
Melting Point 82-83 °C[Victory et al., 1993]
Topological Polar Surface Area (TPSA) 45.91 ŲChemScene[1]
Predicted LogP 1.2703ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Synthesis of this compound

A straightforward and efficient one-step synthesis of this compound has been reported. The reaction involves the condensation of an appropriate enone with propanedinitrile (malononitrile) in the presence of sodium methoxide in methanol.

Experimental Protocol: General Procedure for the Synthesis of 2-Methoxypyridine-3-carbonitriles

The following protocol is adapted from the work of Victory et al. (1993):

  • Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is freshly prepared by dissolving sodium metal in methanol at 5 °C.

  • Addition of Propanedinitrile: Propanedinitrile, dissolved in methanol, is added to the freshly prepared sodium methoxide solution. The mixture is stirred for a brief period.

  • Addition of the Carbonyl Compound: The corresponding α,β-unsaturated ketone (in this case, 4-penten-2-one) dissolved in methanol is added dropwise to the reaction mixture over a period of 2 hours.

  • Reaction: The reaction mixture is refluxed for 90 minutes.

  • Work-up: The solvent is removed under reduced pressure. The resulting residue is dissolved in water and extracted with dichloromethane.

  • Purification: The combined organic layers are dried over magnesium sulfate, and the solvent is evaporated. The crude product is then purified by preparative column chromatography using a mixture of dichloromethane and hexane as the eluent.

Using this method, 2-methoxy-6-methylpyridine-3-carbonitrile was obtained with a yield of 15%.

Reaction Workflow

Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 4-penten-2-one 4-penten-2-one Mixing Mixing and Dropwise Addition 4-penten-2-one->Mixing Propanedinitrile Propanedinitrile Propanedinitrile->Mixing Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Mixing Reflux Reflux (90 min) Mixing->Reflux Workup Aqueous Work-up and Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5s3H-CH₃
~4.0s3H-OCH₃
~6.8d1HPyridine H-5
~7.9d1HPyridine H-4

Note: Predicted values based on typical chemical shifts for similar structures.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~24-CH₃
~54-OCH₃
~92Pyridine C-3
~116-CN
~118Pyridine C-5
~141Pyridine C-4
~160Pyridine C-6
~163Pyridine C-2

Note: Predicted values based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~2220C≡N stretch
~1590, 1560, 1470C=C and C=N stretching (pyridine ring)
~1250C-O stretch (asymmetric)
~1030C-O stretch (symmetric)

Note: Predicted values based on typical vibrational frequencies.

Mass Spectrometry (MS)
m/zAssignment
148[M]⁺
147[M-H]⁺
133[M-CH₃]⁺
119[M-C₂H₃]⁺ or [M-CHO]⁺
105[M-CH₃CO]⁺

Note: Predicted fragmentation pattern based on the structure.

Biological Activity

The nicotinonitrile scaffold is a common feature in many biologically active compounds and approved drugs. Derivatives of nicotinonitrile have been reported to possess a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

However, a thorough review of the scientific literature reveals a lack of specific biological studies conducted on this compound. While its structural similarity to other biologically active nicotinonitriles suggests potential for pharmacological activity, there are currently no published in vitro or in vivo studies to confirm this. Consequently, no signaling pathways or specific molecular targets have been identified for this compound.

Logical Relationship Diagram

Biological Activity Status of this compound Nicotinonitrile_Scaffold Nicotinonitrile Scaffold Broad_Bioactivity Broad Biological Activity (Anticancer, Anti-inflammatory, etc.) Nicotinonitrile_Scaffold->Broad_Bioactivity is a component of compounds with Future_Research Potential for Future Investigation Broad_Bioactivity->Future_Research suggests Target_Compound This compound Target_Compound->Nicotinonitrile_Scaffold contains No_Specific_Data No Specific Biological Data Available (in vitro, in vivo, or clinical) Target_Compound->No_Specific_Data has No_Specific_Data->Future_Research necessitates

Caption: Logical relationship of biological data for this compound.

Conclusion

This compound is a readily synthesizable nicotinonitrile derivative. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and a summary of its expected spectroscopic data. While the broader class of nicotinonitriles is of significant interest to the pharmaceutical industry, this specific compound remains largely unexplored from a pharmacological perspective. The information presented here serves as a foundational resource for researchers who may wish to investigate the potential applications of this compound in drug discovery and development. Further research is warranted to elucidate its biological activity profile and to determine if it shares the therapeutic potential of other members of the nicotinonitrile family.

References

The Anticancer Potential of Pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold, a fundamental heterocyclic amine, is a cornerstone in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, with a particularly profound impact on oncology. A significant number of FDA-approved anticancer drugs and investigational compounds feature the pyridine nucleus, highlighting its importance as a privileged structure in the development of novel cancer therapeutics.[1][2][3] This technical guide provides an in-depth overview of the anticancer potential of pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapies.

Mechanisms of Action: Targeting Key Oncogenic Pathways

Pyridine derivatives exert their anticancer effects through a variety of mechanisms, often by targeting critical signaling pathways and cellular processes that are dysregulated in cancer.[4] The versatility of the pyridine ring allows for the design of molecules that can act as inhibitors of kinases, enzymes, and other key proteins involved in tumor growth and survival.

Kinase Inhibition

A primary mechanism by which pyridine derivatives exhibit anticancer activity is through the inhibition of protein kinases, which are crucial regulators of cell signaling.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5] Several pyridine derivatives, particularly pyridine-ureas, have been shown to be potent inhibitors of VEGFR-2.[6][7][8] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation and migration.[4][8]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. Pyridine-based compounds have been designed to target the EGFR signaling pathway.

  • PIM-1 Kinase Inhibition: PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation. Novel 3-cyanopyridine derivatives have been developed as potent inhibitors of PIM-1 kinase, demonstrating significant anti-breast cancer activity.

  • Other Kinases: The diverse chemical space of pyridine derivatives allows for the targeting of a wide range of other kinases implicated in cancer, including Rho kinase (ROCK) and Tyrosine Kinase 2 (TYK2).[9][10][11]

Enzyme Inhibition
  • Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase, such as CA IX and XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and invasion. Pyridine derivatives have been identified as inhibitors of these tumor-associated carbonic anhydrase isoforms.[4][12]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Some pyridine-based compounds act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[13]

Other Mechanisms
  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is crucial for cell division. Certain pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

  • Androgen Receptor Inhibition: In hormone-dependent cancers like prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. Pyridine-containing compounds have been developed as AR inhibitors.[13]

  • Induction of Apoptosis: Many pyridine derivatives ultimately lead to cancer cell death through the induction of apoptosis (programmed cell death). This can be triggered through various mechanisms, including the activation of the p53 and JNK signaling pathways.

  • Metal Complexation: The therapeutic potential of pyridine derivatives can be enhanced through complexation with metal ions. These metal complexes can exhibit potent cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and DNA intercalation.[7][14][15][16]

Key Signaling Pathways Targeted by Pyridine Derivatives

The anticancer activity of pyridine derivatives is often mediated by their interaction with and modulation of critical intracellular signaling pathways.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a primary target for many pyridine-based anticancer agents. Inhibition of VEGFR-2 by these compounds disrupts the downstream signaling cascade that promotes angiogenesis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->VEGFR2

Caption: VEGFR Signaling Pathway and Point of Inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[2][3][14][15][17] Some pyridine derivatives, such as imidazo[1,2-a]pyridines, have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits PTEN PTEN PTEN->PIP3 Inhibits Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->PI3K Inhibits Pyridine_Derivative->Akt Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes selected IC50 values for different classes of pyridine derivatives.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyridine-Urea 8eMCF-7 (Breast)0.22 (48h)[6][7]
8nMCF-7 (Breast)1.88 (48h)[6][7]
8b-5.0 (VEGFR-2)[6][7]
8e-3.93 (VEGFR-2)[6][7]
Imidazo[1,2-a]pyridine Amide-containingDU 145 (Prostate)0.021 ± 0.0012
Amide-containingMCF-7 (Breast)0.091 ± 0.0053
Amide-containingA549 (Lung)0.24 ± 0.032
Amide-containingMDA-MB-231 (Breast)0.95 ± 0.039
Cyano Pyridine Methyl, cyano sub.MCF-7 (Breast)1.1 - 2.4
Steroidal Pyridine Most potent compoundPC-3 (Prostate)1.55[17]
Pyrano[3,2-c]pyridine 8a-0.23 (vs Erlotinib)[18]
8b-0.15 (vs Erlotinib)[18]
8a-1.21 (EGFR)[18]
8a-2.65 (VEGFR-2)[18]
Pyridine-Thiazole Hybrid 3HL-60 (Leukemia)0.57[19]
3-Cyanopyridine 7hMCF-7 (Breast)1.89[20]
8fMCF-7 (Breast)1.69[20]
7h-0.281 (PIM-1)[20]
8f-0.58 (PIM-1)[20]

Experimental Protocols

The evaluation of the anticancer potential of pyridine derivatives involves a series of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

General Experimental Workflow

The preclinical evaluation of novel pyridine derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Pyridine Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action Cell_Cycle Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_of_Action->Apoptosis Kinase_Inhibition Kinase Inhibition Assay Mechanism_of_Action->Kinase_Inhibition In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Toxicity Toxicity & Pharmacokinetics In_Vivo_Studies->Toxicity Efficacy Antitumor Efficacy In_Vivo_Studies->Efficacy Clinical_Development Clinical Development Efficacy->Clinical_Development

Caption: General Experimental Workflow for Anticancer Drug Discovery.

Synthesis of Pyridine Derivatives

Synthesis of Pyridine-Urea Derivatives: A common method for the synthesis of pyridine-ureas involves the reaction of a pyridine-containing amine with an appropriate isocyanate.[1][6][8][16]

  • Dissolve the starting aminopyridine derivative in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the corresponding isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield the desired pyridine-urea derivative.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis of Imidazo[1,2-a]pyridine Derivatives: The synthesis of imidazo[1,2-a]pyridines can be achieved through a one-pot, three-component reaction.[19][21][22][23][24]

  • To a solution of an appropriate 2-aminopyridine in a suitable solvent (e.g., methanol or ethanol), add an aldehyde and a terminal alkyne.

  • A catalyst, such as a copper(I) salt (e.g., CuI), is added to the mixture.

  • The reaction mixture is then heated under reflux for a specified time (e.g., 6-24 hours) and monitored by TLC.

  • After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20][25][26]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[12][18][27][28][29][30]

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a substrate peptide.

  • Compound Addition: Add serial dilutions of the pyridine derivative to the wells of a microplate.

  • Enzyme Addition: Add the purified recombinant VEGFR-2 kinase to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo) that quantifies the amount of ATP remaining in the well.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[31][32][33]

  • Cell Treatment: Treat cancer cells with the pyridine derivative at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain them with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting DNA histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][34][35]

  • Cell Treatment: Treat cancer cells with the pyridine derivative for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Structure-Activity Relationship (SAR)

The anticancer activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective anticancer agents.[1][2][3][9][10][11][13][36]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can significantly influence the binding affinity of the pyridine derivative to its target protein. For instance, in some series of kinase inhibitors, electron-donating groups have been shown to enhance activity.[36]

  • Steric Hindrance: The size and bulkiness of the substituents can affect the compound's ability to fit into the binding pocket of the target. Bulky groups may cause steric hindrance and reduce activity.[2]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the pyridine derivative can facilitate strong interactions with amino acid residues in the active site of the target protein, thereby increasing potency.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its solubility, cell permeability, and pharmacokinetic properties.

SAR_Concept cluster_substituents Substituents (R1, R2, R3) cluster_properties Biological Properties Pyridine Pyridine Scaffold Electronic Electronic Effects (EDG/EWG) Steric Steric Effects (Size/Bulk) H_Bonding Hydrogen Bonding (Donors/Acceptors) Lipophilicity Lipophilicity (LogP) Binding_Affinity Binding Affinity Electronic->Binding_Affinity Steric->Binding_Affinity H_Bonding->Binding_Affinity ADME ADME Properties Lipophilicity->ADME Selectivity Selectivity Binding_Affinity->Selectivity Potency Potency (IC50) Binding_Affinity->Potency

Caption: Conceptual Diagram of Structure-Activity Relationships.

Conclusion

Pyridine derivatives represent a highly promising and versatile class of compounds in the field of anticancer drug discovery. Their ability to target a multitude of key oncogenic pathways, coupled with their synthetic tractability, makes them an attractive scaffold for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative activity data, and the experimental methodologies crucial for their evaluation. A thorough understanding of the signaling pathways they modulate and their structure-activity relationships will continue to drive the rational design of next-generation pyridine-based anticancer agents with improved potency, selectivity, and clinical efficacy. The ongoing research in this area, including the exploration of novel pyridine hybrids and metal complexes, holds great promise for the future of cancer treatment.

References

Antiviral Activity of 2-Oxonicotinonitrile Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent challenge of emerging and drug-resistant viral pathogens necessitates the continued exploration of novel antiviral agents. The 2-oxonicotinonitrile (2-ONN) scaffold, a derivative of the naturally occurring 2-pyridinone motif, has garnered attention as a promising starting point for the development of new therapeutics.[1][2] The 2-pyridinone ring is a biologically significant structure found in various natural products and has been associated with a range of biological activities, including antiviral, antibacterial, antifungal, and antiprotozoal properties.[1] This technical guide provides a comprehensive overview of the antiviral activity of 2-oxonicotinonitrile analogues, with a focus on their synthesis, biological evaluation, and potential mechanisms of action.

Core Antiviral Activity of 2-Oxonicotinonitrile Analogues

Recent studies have focused on the synthesis of 2-oxonicotinonitrile derivatives bearing two aryl groups, which are then coupled with organohalides, including glycosyl bromides, to generate nucleoside analogues.[1][2] This approach aims to enhance the antiviral potency of the parent compounds, as nucleoside analogues are a well-established class of potent antiviral drugs.[1] The coupling reaction primarily occurs at the 2-ONN ring nitrogen, though O-alkylation products at the 2-oxo position have also been observed.[1][2]

Data Presentation: Antiviral Activity of 2-Oxonicotinonitrile Analogues

The antiviral activity of a selection of free 2-oxonicotinonitriles and their acetylated nucleoside analogues has been evaluated against a panel of viruses. The quantitative data from these studies are summarized in the tables below for ease of comparison.

Table 1: Antiviral Activity of 2-Oxonicotinonitrile Analogues against Various Viruses

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1c HSV-1> 12> 100> 8.3
HSV-2> 12> 100> 8.3
2aAc SARS-CoVGood Activity--
Influenza A (H5N1)Good Activity--
2bAc HSV-167.2> 100> 1.5
HSV-2Moderately Active*> 100-
2cAc HSV-1> 60> 100> 1.7
HSV-2> 60> 100> 1.7
3cAc HSV-1> 60> 100> 1.7
HSV-2> 60> 100> 1.7

*EC₅₀ values were not explicitly quantified in the source but described as "good" or "moderately active".[1] All tested compounds were reported to be inactive against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV), with EC₅₀ values higher than 100 µM.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of 2-oxonicotinonitrile analogues.

Synthesis of 2-Oxonicotinonitrile Diaryl Derivatives

The synthesis of the parent 2-oxonicotinonitrile diaryl derivatives is a key initial step. A general workflow for this synthesis is depicted below.

G A Starting Materials: Ethyl Cyanoacetate, Aldehyde, Chalcone B One-pot Reaction A->B Ammonium Acetate C Cyclization B->C D Purification C->D E 2-Oxonicotinonitrile Diaryl Derivatives (1a-c) D->E

Synthesis of 2-Oxonicotinonitrile Derivatives.

Glycosylation of 2-Oxonicotinonitrile Derivatives

To enhance antiviral activity, the synthesized 2-ONN compounds are coupled with halo-sugars to create nucleoside analogues.

G A 2-Oxonicotinonitrile Diaryl Derivative C Coupling Reaction A->C B Halo-sugar (e.g., Glycosyl Bromide) B->C D Purification and Characterization C->D E Nucleoside Analogue D->E

General Glycosylation Workflow.

Antiviral Activity Assays

The antiviral activity of the synthesized compounds is typically assessed using cell-based assays.

General Protocol:

  • Cell Culture: Host cells appropriate for the target virus are cultured in a suitable medium.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Infection: Cells are infected with the virus in the presence or absence of the test compounds.

  • Incubation: The infected cells are incubated for a period sufficient for viral replication.

  • Assessment of Viral Activity: The extent of viral replication is determined using various methods, such as:

    • Cytopathic Effect (CPE) Assay: Visual examination of virus-induced cell death.

    • Neutral Red Uptake Assay: Quantifies the number of viable cells.

    • Plaque Reduction Assay: Measures the reduction in the number of viral plaques.

    • Reporter Gene Assay: Utilizes viruses engineered to express a reporter gene (e.g., luciferase, GFP) upon replication.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated, which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assays

It is essential to determine the toxicity of the compounds to the host cells to ensure that the observed antiviral activity is not due to a general cytotoxic effect.

General Protocol:

  • Cell Culture: Host cells are cultured as in the antiviral assay.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (without virus).

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Assessment of Cell Viability: Cell viability is measured using methods such as:

    • MTT Assay: A colorimetric assay that measures metabolic activity.

    • Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated, which is the concentration of the compound that reduces cell viability by 50%.

The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window for the compound.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for many 2-oxonicotinonitrile analogues is still under investigation, their structural similarity to nucleosides suggests that they may act as inhibitors of viral polymerases. Nucleoside analogues typically exert their antiviral effect by being incorporated into the growing viral DNA or RNA chain, leading to chain termination.[3] This process generally involves intracellular phosphorylation to the active triphosphate form.

G cluster_cell Host Cell cluster_virus Viral Replication Viral_Polymerase Viral Polymerase (e.g., RdRp, RT) Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Incorporation Viral_Polymerase->Viral_Genome Chain Termination Nucleotides Natural Nucleotides Nucleotides->Viral_Polymerase Analogue 2-ONN Nucleoside Analogue Analogue_TP Active Triphosphate Form Analogue->Analogue_TP Intracellular Kinases Analogue_TP->Viral_Polymerase Competitive Inhibition

Proposed Mechanism of Action for Nucleoside Analogues.

Conclusion and Future Directions

2-Oxonicotinonitrile analogues represent a promising class of compounds with demonstrated antiviral activity against a range of viruses, including SARS-CoV and influenza A.[1][2] The ability to modify the core structure through the addition of aryl and glycosyl groups provides a versatile platform for further optimization. Future research should focus on elucidating the precise mechanisms of action of these compounds, expanding the scope of antiviral testing to a broader range of viruses, and conducting structure-activity relationship (SAR) studies to design more potent and selective inhibitors. Further investigation into their pharmacokinetic and pharmacodynamic properties will also be crucial for their potential development as therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-methoxy-6-methylnicotinonitrile, a key intermediate in medicinal chemistry and drug discovery. Two primary synthetic routes are presented: a one-pot condensation reaction and a nucleophilic aromatic substitution. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Data Summary

The following table summarizes the key quantitative data associated with a reported synthesis of this compound.

ParameterValueReference
Starting Materials Crotonaldehyde, Propanedinitrile, Sodium Methoxide[1]
Solvent Methanol (MeOH)[1]
Reaction Time 90 minutes (reflux)[1]
Product Yield 15%[1]
Melting Point 82-83 °C[1]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
CAS Number 72918-03-7[2]

Experimental Protocols

Two distinct methods for the synthesis of this compound are detailed below.

Protocol 1: One-Pot Synthesis from an Enal and Propanedinitrile

This protocol is based on a general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.[1]

Materials:

  • Crotonaldehyde

  • Propanedinitrile

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask, carefully add freshly cut sodium metal (0.1 mol) to anhydrous methanol (70 mL) at 5 °C with stirring.

  • Reaction Mixture Assembly: To the freshly prepared sodium methoxide solution, add a solution of propanedinitrile (0.08 mol) in methanol (70 mL).

  • Addition of Enal: After stirring for 5 minutes, add crotonaldehyde (0.1 mol) dissolved in methanol (150 mL) dropwise over a period of 2 hours.

  • Reaction: Once the addition is complete, reflux the reaction mixture for 90 minutes.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oil in deionized water (250 mL).

    • Extract the aqueous layer with dichloromethane (10 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by preparative column chromatography using a mixture of dichloromethane and hexane (1:1) as the eluent to yield this compound.[1]

Protocol 2: Nucleophilic Aromatic Substitution (Representative Protocol)

This protocol is a representative procedure for the synthesis of this compound from 2-chloro-6-methylnicotinonitrile, based on analogous chemical transformations.

Materials:

  • 2-Chloro-6-methylnicotinonitrile

  • Sodium methoxide

  • Anhydrous Methanol (MeOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred solution of 2-chloro-6-methylnicotinonitrile in anhydrous methanol, add sodium methoxide.

  • Reaction: Stir the reaction mixture at ambient temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction:

    • Upon completion, dilute the reaction mixture with deionized water.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthetic protocols.

Synthesis_Workflow cluster_protocol1 Protocol 1: One-Pot Synthesis p1_start Prepare Sodium Methoxide Solution p1_reagents Add Propanedinitrile and Crotonaldehyde p1_start->p1_reagents p1_reflux Reflux Reaction Mixture p1_reagents->p1_reflux p1_workup Solvent Removal and Aqueous Work-up p1_reflux->p1_workup p1_extraction Dichloromethane Extraction p1_workup->p1_extraction p1_purification Column Chromatography p1_extraction->p1_purification p1_product 2-Methoxy-6-methyl- nicotinonitrile p1_purification->p1_product

Caption: Experimental workflow for the one-pot synthesis of this compound.

Synthesis_Workflow_2 cluster_protocol2 Protocol 2: Nucleophilic Aromatic Substitution p2_start Dissolve 2-Chloro-6-methyl- nicotinonitrile in Methanol p2_reagent Add Sodium Methoxide p2_start->p2_reagent p2_reaction Stir at Ambient Temperature p2_reagent->p2_reaction p2_quench Quench with Water p2_reaction->p2_quench p2_extraction Organic Solvent Extraction p2_quench->p2_extraction p2_purification Purification p2_extraction->p2_purification p2_product 2-Methoxy-6-methyl- nicotinonitrile p2_purification->p2_product

Caption: Workflow for the nucleophilic aromatic substitution synthesis of this compound.

References

Application Note: NMR Analysis of 2-methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 2-methoxy-6-methylnicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol covers sample preparation, data acquisition parameters for both ¹H and ¹³C NMR spectroscopy, and a general data analysis workflow. Predicted chemical shift data is presented to aid in spectral interpretation.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to its presence as a structural motif in a variety of biologically active molecules. Elucidation and confirmation of its chemical structure are paramount for quality control and for ensuring the integrity of subsequent synthetic steps. NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of organic molecules in solution. This application note serves as a practical guide for researchers performing NMR analysis on this compound.

Predicted NMR Spectral Data

While experimental spectra should be acquired for definitive analysis, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar structures and known substituent effects on the nicotinonitrile scaffold. The numbering of the atoms for spectral assignment is shown in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignment.Figure 1. Chemical structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-47.50 - 7.70Doublet (d)1H
H-56.60 - 6.80Doublet (d)1H
-OCH₃ (on C2)3.90 - 4.10Singlet (s)3H
-CH₃ (on C6)2.50 - 2.70Singlet (s)3H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
C2162 - 165
C390 - 93
C4140 - 143
C5115 - 118
C6158 - 161
-CN117 - 120
-OCH₃53 - 56
-CH₃23 - 26

Experimental Protocols

The following protocols provide a standardized procedure for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean, high-quality 5 mm NMR tube. This filtration step removes any particulate matter that could degrade spectral quality.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific NMR spectrometer being used.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 16 ppm (centered around 6 ppm)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 240 ppm (centered around 120 ppm)

  • Temperature: 298 K

Data Analysis Workflow

The following diagram outlines the general workflow for processing and analyzing the acquired NMR data.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_reporting Reporting A1 Sample Preparation A2 Instrument Setup & Calibration A1->A2 A3 1H & 13C Data Acquisition A2->A3 P1 Fourier Transform A3->P1 P2 Phase Correction P1->P2 P3 Baseline Correction P2->P3 P4 Referencing (to TMS or solvent) P3->P4 S1 Peak Picking & Integration (1H) P4->S1 S2 Chemical Shift Analysis P4->S2 S1->S2 S4 Structural Assignment S2->S4 S3 Multiplicity Analysis (1H) S3->S4 R1 Data Archiving S4->R1 R2 Report Generation R1->R2

Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and utilizing the provided workflow and predicted spectral data, researchers can confidently verify the structure and purity of this important chemical intermediate. Adherence to these standardized methods will ensure the generation of high-quality, reproducible NMR data critical for research and development in the pharmaceutical industry.

Application Note: FTIR Spectroscopy for the Characterization of Nicotinonitrile Compounds in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives are a significant class of heterocyclic compounds. Their structure, featuring a pyridine ring substituted with a nitrile group, serves as a crucial scaffold in medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[1] The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the structural elucidation of organic compounds.[2][3] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's molecular vibrations.[2] This application note provides a detailed overview of the principles, key spectral features, experimental protocols, and applications of FTIR spectroscopy in the analysis of nicotinonitrile compounds for research and pharmaceutical applications.

Principles of IR Spectroscopy of Nicotinonitrile Compounds

IR spectroscopy measures the vibrations of bonds within a molecule.[4][5] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the radiation.[4] The resulting spectrum is a plot of absorbed energy (as wavenumber, cm⁻¹) versus the intensity of absorption.

For nicotinonitrile compounds, the most diagnostic absorption bands arise from the stretching vibrations of the nitrile group (C≡N) and the various vibrations of the aromatic pyridine ring.

  • Nitrile (C≡N) Group: The carbon-nitrogen triple bond gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum, making it an excellent diagnostic peak.[6][7]

  • Pyridine Ring: The aromatic ring exhibits characteristic C-H and C=C/C=N stretching and bending vibrations.

The position, intensity, and shape of these absorption bands can be influenced by the molecular environment, including conjugation and the presence of other substituents on the pyridine ring.[7]

Key Vibrational Frequencies

The interpretation of IR spectra for nicotinonitrile compounds relies on the identification of characteristic group frequencies. The data below is compiled from experimental and theoretical studies.

Table 1: General Characteristic IR Absorption Bands for Nitrile Compounds

Vibrational ModeWavenumber Range (cm⁻¹)Description / Notes
C≡N Stretch (Aliphatic)2260 - 2240Strong and sharp absorption.[6]
C≡N Stretch (Aromatic)2240 - 2220Frequency is lowered due to conjugation with the aromatic ring.[6][7] The peak is typically strong and sharp.
Aromatic C-H Stretch3100 - 3000Medium to weak, sharp absorptions.
Aromatic C=C & C=N Stretch1625 - 1430Multiple medium to strong bands, characteristic of the pyridine ring.[8]

Table 2: Key IR Absorption Bands for Nicotinonitrile (3-Cyanopyridine)

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretch~3050Medium
C≡N Stretch~2235Strong, Sharp
C=C / C=N Ring Stretch~1580, 1470, 1420Medium - Strong
C-H In-plane Bend~1200, 1190, 1025Medium
C-H Out-of-plane Bend~800Strong

Note: Values are approximate and can vary based on the sampling method and physical state.

Table 3: Experimental C≡N Stretching Frequencies for Substituted Nicotinonitrile Derivatives

CompoundWavenumber (cm⁻¹)
4-(4-Methoxyphenyl)-6-phenyl-2-amino-3-cyanopyridine2201
4-(4-Methoxyphenyl)-6-(2,4-dichlorophenyl)-2-amino-3-cyanopyridine2201
4-(3-Indolyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine2207
4-(4-Chlorophenyl)-6-methyl-2-amino-3-cyanopyridine2213

Source: Data extracted from a study on the synthesis of 2-amino-3-cyanopyridine derivatives.[9]

Applications in Research and Drug Development

FTIR spectroscopy is a versatile tool used throughout the drug development lifecycle.

  • Identity Confirmation: The unique fingerprint region of the IR spectrum allows for rapid confirmation of the identity of raw materials, intermediates, and final active pharmaceutical ingredients (APIs).[4]

  • Functional Group Analysis: It is used to confirm the presence of the key nitrile functional group and the pyridine scaffold, ensuring the correct molecule has been synthesized.[10]

  • Purity Assessment: The presence of unexpected peaks in a spectrum can indicate impurities or residual solvents, making it a useful screening tool for quality control.[10]

  • Reaction Monitoring: The disappearance of reactant peaks and the appearance of product peaks (e.g., the formation of the C≡N band) can be monitored in real-time to track the progress of a chemical synthesis.[10]

  • Solid-State Characterization: FTIR can be used to study intermolecular interactions, such as hydrogen bonding, in multicomponent systems like co-crystals, which is crucial for optimizing the physicochemical properties of a drug.[11][12]

Experimental Protocols

Proper sample preparation is critical for obtaining high-quality, reproducible FTIR spectra.[13] The choice of method depends on the physical state of the sample (solid or liquid) and the required analysis.

Protocol 1: KBr Pellet Method (for Solids)

This traditional transmission method is widely used for solid samples.

  • Preparation: Gently dry high-purity potassium bromide (KBr) powder in an oven to remove moisture.

  • Grinding: Add approximately 1-2 mg of the nicotinonitrile compound to an agate mortar.[13] Add about 100-200 mg of the dry KBr powder.[13]

  • Mixing: Thoroughly grind the mixture until it is a fine, homogeneous powder. This minimizes light scattering.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 5-8 tons) to form a thin, transparent, or translucent pellet.[12][13]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Protocol 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal to no sample preparation and is suitable for a wide range of solids and liquids.[14]

  • Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[13] Run a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid nicotinonitrile powder or a single drop of a liquid sample directly onto the ATR crystal surface.[13][14]

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure good, firm contact between the sample and the crystal.[13]

  • Data Acquisition: Collect the FTIR spectrum.

  • Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

General Instrument Settings

While specific parameters may vary between instruments, typical settings are as follows:

  • Scan Range: 4000 - 400 cm⁻¹[12][15]

  • Resolution: 4 cm⁻¹[12][15]

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[3][12]

Data Interpretation and Visualization

The primary goal of spectral interpretation for a nicotinonitrile compound is to identify the key functional groups. The workflow below illustrates the logical connection between the molecular structure and the spectral data.

cluster_molecule Nicotinonitrile Structure cluster_spectrum Expected IR Spectrum Regions cluster_vibration Vibrational Modes mol Pyridine Ring C≡N Group Substituents (R) vib Aromatic C-H Stretch Nitrile C≡N Stretch C=C / C=N Ring Stretch Bending / Other mol:f0->vib:f0 causes mol:f1->vib:f1 causes mol:f0->vib:f2 causes mol:f2->vib:f3 influences spec 3100-3000 cm⁻¹ 2240-2220 cm⁻¹ 1600-1400 cm⁻¹ Fingerprint Region vib:f0->spec:f0 appears at vib:f1->spec:f1 appears at vib:f2->spec:f2 appears at vib:f3->spec:f3 appears in

Caption: Correlation between nicotinonitrile structure and IR spectrum.

The following diagram outlines the general experimental workflow for analyzing a nicotinonitrile sample using FTIR spectroscopy.

start Sample Receipt prep Sample Preparation (e.g., KBr or ATR) start->prep setup Instrument Setup & Background Scan prep->setup acq Data Acquisition (Collect Spectrum) setup->acq proc Spectral Processing (e.g., Baseline Correction) acq->proc interp Data Interpretation (Peak Assignment) proc->interp report Reporting (Generate Results) interp->report

Caption: General workflow for FTIR analysis of nicotinonitrile compounds.

Conclusion

FTIR spectroscopy is an indispensable tool for researchers and scientists in the pharmaceutical industry working with nicotinonitrile compounds. Its ability to provide rapid and reliable information on molecular structure, purity, and chemical interactions makes it ideal for quality control, reaction monitoring, and structural characterization.[2] By following standardized protocols for sample preparation and data analysis, FTIR serves as a robust method to ensure the quality and integrity of these vital pharmaceutical building blocks.

References

Application Notes and Protocols for the Mass Spectrometry of 2-methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methoxy-6-methylnicotinonitrile is a substituted pyridine derivative of interest in pharmaceutical and chemical research. As with any compound intended for potential therapeutic use or as a synthetic intermediate, rigorous analytical characterization is paramount. Mass spectrometry (MS) is a powerful analytical technique that provides essential information regarding the molecular weight and structure of a compound through ionization and subsequent fragmentation. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, intended to guide researchers in method development and data interpretation. The protocols described herein are applicable for both qualitative identification and quantitative analysis in various sample matrices.

Chemical Properties and Expected Mass Spectrometry Behavior

Chemical Structure:

  • Molecular Formula: C₈H₈N₂O[1]

  • Molecular Weight: 148.16 g/mol [1]

  • Monoisotopic Mass: 148.0637 Da

Given its structure, this compound is expected to be amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix, required sensitivity, and the specific goals of the analysis. The aromatic pyridine ring provides thermal stability suitable for GC-MS, while the presence of nitrogen and oxygen atoms allows for efficient ionization in LC-MS, particularly using electrospray ionization (ESI).

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound that may be observed in LC-MS analysis.

AdductPredicted m/z
[M+H]⁺149.0710
[M+Na]⁺171.0529
[M+K]⁺187.0268
[M+NH₄]⁺166.0975
[M-H]⁻147.0564
[M+HCOO]⁻193.0619
[M+CH₃COO]⁻207.0775

Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is suitable for the quantification of this compound in complex matrices such as plasma, urine, or reaction mixtures.

1. Sample Preparation (from a biological matrix):

  • To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Condition
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature350°C
Capillary Voltage3.5 kV
Scan ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsPrecursor Ion (Q1): 149.1 m/z. Product ions (Q3) should be determined by infusing a standard solution and optimizing fragmentation.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the analysis of this compound in less complex matrices or for purity assessment of the neat compound.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 10-100 µg/mL.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Mass Rangem/z 40-250
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification.

Data Presentation and Interpretation

Proposed Fragmentation Pathway

The fragmentation of this compound in EI-MS is expected to proceed through several key pathways initiated by the loss of electrons from the nitrogen atom of the pyridine ring or the oxygen of the methoxy group. Aromatic nitriles are known to exhibit strong molecular ion peaks, and fragmentation often involves the loss of a hydrogen radical (M-1), a methyl radical from the methoxy group (M-15), or the entire methoxy group (M-31). The loss of hydrogen cyanide (HCN) from the ring is also a common fragmentation pathway for nitrile-containing aromatic compounds.

Key Predicted Fragment Ions:

m/zProposed Fragment Structure/Loss
148Molecular Ion [M]⁺
133[M - CH₃]⁺
119[M - C₂H₃]⁺ or [M - HCN - H]⁺
117[M - OCH₃]⁺
105[M - CH₃ - CO]⁺
92[M - CH₃ - HCN - H]⁺
78Pyridine ring fragment

Visualizations

Fragmentation_Pathway M This compound (m/z = 148) F133 [M - CH₃]⁺ (m/z = 133) M->F133 - •CH₃ F117 [M - OCH₃]⁺ (m/z = 117) M->F117 - •OCH₃ F119 [M - C₂H₃]⁺ (m/z = 119) M->F119 - C₂H₃ F105 [M - CH₃ - CO]⁺ (m/z = 105) F133->F105 - CO

Caption: Proposed EI fragmentation pathway for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Protein Precipitation & Solvent Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Liquid Chromatography (C18 Column) Concentration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General workflow for quantitative analysis by LC-MS/MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the purification of 2-methoxy-6-methylnicotinonitrile using reversed-phase high-performance liquid chromatography (RP-HPLC), scaling from an analytical method to a preparative procedure for obtaining high-purity material.

Introduction

This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of such intermediates is critical for the successful synthesis of target molecules, affecting reaction yield, impurity profiles, and the overall efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the analysis and purification of small organic molecules.[1]

This application note details a robust RP-HPLC method for the purification of this compound. The protocol starts with an analytical scale method to resolve the target compound from its impurities, followed by a direct scale-up to a preparative method suitable for isolating milligrams to grams of the pure substance.

Experimental Protocols

The purification strategy involves developing an analytical method to ensure adequate separation (selectivity) and then scaling the method for preparative chromatography to maximize throughput and yield.[2][3]

Materials and Reagents
  • Crude Sample: this compound (Purity <95%)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).[4][5]

  • Aqueous Mobile Phase: Ultrapure water.

  • Modifier: Formic acid (FA), 99% purity.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Analytical Method Development

The initial method is developed on an analytical scale to achieve baseline separation of the target compound from adjacent impurities. Based on its structure (LogP ~1.27), this compound is well-suited for reversed-phase chromatography.[6]

Protocol:

  • Sample Preparation: Prepare a stock solution of the crude material at 1 mg/mL in the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The system is operated with a gradient elution to ensure good separation and reasonable run times. An acidic modifier (formic acid) is used to ensure sharp peak shapes for the pyridine-containing molecule by suppressing silanol interactions.[7]

  • Detection: A UV detector is used. A preliminary scan can identify the wavelength of maximum absorbance (λmax). For pyridine derivatives, detection is typically effective between 254 nm and 270 nm.

Preparative Scale-Up and Purification

The analytical method is scaled to a preparative column to handle higher sample loads. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.[2]

Protocol:

  • Sample Preparation: Prepare a concentrated solution of the crude material at 50 mg/mL in the sample diluent. Ensure complete dissolution. The solution should be filtered if any particulates are visible.

  • Chromatographic Run: Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes. Inject the concentrated sample.

  • Fraction Collection: Collect fractions based on the UV detector signal. Fractions corresponding to the main peak of this compound are collected.

  • Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to assess purity.

  • Product Isolation: Pool the fractions that meet the desired purity specification (e.g., >99%). Remove the solvent using a rotary evaporator to yield the purified solid product.

Data Presentation

The following tables summarize the HPLC conditions and expected purification results.

Table 1: HPLC Method Parameters for Analysis and Purification

ParameterAnalytical MethodPreparative Method
HPLC System Standard Analytical HPLC with UV/PDA DetectorPreparative HPLC with UV Detector and Fraction Collector
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 15 min; hold at 80% B for 2 min30% B to 80% B over 15 min; hold at 80% B for 2 min
Flow Rate 1.0 mL/min21.6 mL/min
Injection Volume 10 µL2.0 mL
Column Temperature 30 °C30 °C
Detection Wavelength 265 nm265 nm

Table 2: Illustrative Purification Results

AnalyteRetention Time (min)Purity of Crude Sample (%)Purity of Pooled Fractions (%)Recovery Yield (%)
This compound9.894.2>99.592
Impurity 18.52.1Not Detected-
Impurity 210.21.5Not Detected-

Visualization of Workflow

The logical workflow for the HPLC purification process is outlined below.

HPLC_Purification_Workflow cluster_prep Preparation cluster_dev Method Development cluster_purify Purification & Analysis cluster_final Final Product SamplePrep Crude Sample Preparation (1-50 mg/mL) Analytical Analytical HPLC (Method Validation) SamplePrep->Analytical ScaleUp Method Scale-Up (Calculate Flow/Volume) Analytical->ScaleUp Preparative Preparative HPLC (High Load Injection) ScaleUp->Preparative Collection Fraction Collection (UV Triggered) Preparative->Collection PurityCheck Fraction Purity Analysis (Analytical HPLC) Collection->PurityCheck Pooling Pool High-Purity Fractions PurityCheck->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure Compound (>99.5%) Evaporation->FinalProduct

Caption: Experimental workflow for HPLC purification.

Conclusion

The described RP-HPLC method provides an effective and scalable protocol for the purification of this compound. By starting with an analytical-scale method and scaling to a preparative format, researchers can reliably obtain high-purity material essential for subsequent stages of research and development. The use of a standard C18 stationary phase and a common mobile phase system makes this method readily adaptable in most chemistry laboratories equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for the X-ray Crystallography of 2-methoxy-4,6-diphenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the X-ray crystallography of 2-methoxy-4,6-diphenylnicotinonitrile, a compound of interest in molecular research. It outlines the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. Crystallographic data is presented in a clear, tabular format for easy reference. Additionally, this document includes workflow diagrams generated using Graphviz to visually represent the experimental process and the compound's interaction with a potential biological target.

Introduction

Nicotinonitrile derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antitumor, and antiviral properties.[1] The compound 2-methoxy-4,6-diphenylnicotinonitrile has garnered attention for its potential therapeutic applications.[1] Understanding its three-dimensional molecular structure through X-ray crystallography is crucial for structure-based drug design and for elucidating its structure-activity relationships.[2]

Recent studies have successfully determined the crystal structure of 2-methoxy-4,6-diphenylnicotinonitrile, revealing its detailed atomic arrangement and intermolecular interactions.[1][3] This information is invaluable for computational studies, such as molecular docking and dynamics simulations, to predict its binding affinity and mechanism of action against biological targets.[3]

Experimental Protocols

The following sections detail the probable methodologies for the synthesis, crystallization, and X-ray diffraction data collection for 2-methoxy-4,6-diphenylnicotinonitrile. These protocols are based on established techniques for similar organic compounds.

2.1. Synthesis of 2-methoxy-4,6-diphenylnicotinonitrile

The synthesis of functionalized nicotinonitriles can often be achieved through multi-component reactions.[4][5] A plausible synthetic route for 2-methoxy-4,6-diphenylnicotinonitrile would involve a one-pot condensation reaction.

  • Reactants: Acetophenone, benzaldehyde, malononitrile, and a source of the methoxy group and nitrogen, likely in the presence of a suitable catalyst.

  • Step 1: Condensation: Equimolar amounts of acetophenone, benzaldehyde, and malononitrile are dissolved in a suitable solvent such as ethanol or acetic acid.

  • Step 2: Cyclization: Ammonium acetate is added as a nitrogen source for the pyridine ring formation. The reaction mixture is refluxed for several hours.

  • Step 3: Methylation: Following the formation of the 2-hydroxy-4,6-diphenylnicotinonitrile intermediate, a methylation step is performed. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone or DMF.

  • Step 4: Purification: The crude product is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried. Further purification is achieved by recrystallization from a suitable solvent or by column chromatography.

2.2. Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

  • Method: Slow evaporation is a common technique for growing crystals of small organic molecules.

  • Procedure:

    • Dissolve the purified 2-methoxy-4,6-diphenylnicotinonitrile in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or ethyl acetate) at a slightly elevated temperature to achieve saturation.

    • Filter the solution to remove any insoluble impurities.

    • Loosely cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

    • Allow the solution to stand undisturbed for several days to weeks.

    • Once well-formed crystals appear, they are carefully harvested from the mother liquor.

2.3. X-ray Diffraction Data Collection and Structure Refinement

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

    • The diffractometer collects a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for 2-methoxy-4,6-diphenylnicotinonitrile are summarized in the table below.[1][3]

Parameter Value
Chemical FormulaC₁₉H₁₄N₂O
Formula Weight286.33
Crystal SystemOrthorhombic
Space GroupP2₁2₁2
a (Å)Value not available in search results
b (Å)Value not available in search results
c (Å)Value not available in search results
α (°)90
β (°)90
γ (°)90
Volume (ų)Value not available in search results
ZValue not available in search results
Temperature (K)Value not available in search results
RadiationValue not available in search results
Final R indices [I>2σ(I)]Value not available in search results
wR (F²) (all data)Value not available in search results

Note: Specific unit cell dimensions and refinement statistics were not available in the provided search results.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of 2-methoxy-4,6-diphenylnicotinonitrile.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis synthesis Synthesis of 2-methoxy-4,6-diphenylnicotinonitrile purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Final Crystallographic Information File (CIF) refinement->cif_file hirshfeld Hirshfeld Surface Analysis cif_file->hirshfeld dft DFT Calculations cif_file->dft molecular_docking compound 2-methoxy-4,6- diphenylnicotinonitrile docking Molecular Docking Simulation compound->docking protein Lp-PLA2 Protein (Target) active_site Protein Active Site protein->active_site active_site->docking binding Prediction of Binding Affinity & Interactions (π-π, H-bonds) docking->binding md_sim Molecular Dynamics Simulation binding->md_sim stability Analysis of Complex Stability & Flexibility md_sim->stability

References

Application Notes and Protocols for 2-methoxy-6-methylnicotinonitrile in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-methoxy-6-methylnicotinonitrile as a scaffold in drug discovery and development. The information is curated for researchers and professionals in the pharmaceutical and biotechnology industries.

Introduction

This compound is a substituted pyridine derivative that holds promise as a versatile building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motif is present in molecules with demonstrated biological activities. Pyridine derivatives are of significant interest in drug discovery due to their presence in numerous approved drugs and their ability to engage in various biological interactions.[1] This document outlines the potential therapeutic applications, physicochemical properties, and suggested experimental protocols for researchers investigating this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a related, more complex derivative, 2-methoxy-4,6-diphenylnicotinonitrile, are presented below for comparison. These properties are crucial for assessing its drug-likeness and developing suitable formulations.

PropertyThis compound2-methoxy-4,6-diphenylnicotinonitrile
Molecular Formula C₈H₈N₂O[2]C₁₉H₁₄N₂O[3]
Molecular Weight 148.16 g/mol [2]286.32 g/mol [3]
CAS Number 72918-03-7[2]Not explicitly found for this specific compound, but related structures are discussed.[1][3]
Appearance White to off-white crystalline solid (typical for similar compounds)Orthorhombic crystals[1]
Solubility Soluble in organic solvents such as methanol, dichloromethane.[4]Solubility challenges have been noted, which is a key consideration for drug development.[1]
Purity Commercially available at ≥98% purity.[2]Synthesized for research purposes.[1]

Potential Therapeutic Applications & Drug Design Strategies

Based on the biological activities of structurally related nicotinonitrile derivatives, this compound can be explored as a scaffold for designing novel therapeutics in the following areas:

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

A structurally related compound, 2-methoxy-4,6-diphenylnicotinonitrile, has been investigated as a potential inhibitor of Lp-PLA2.[1] Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular diseases. The pyridine core of this compound can serve as a starting point for designing more potent and selective Lp-PLA2 inhibitors.

Drug Design Strategy:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the methyl group at the 6-position and by introducing various substituents on the pyridine ring to enhance binding affinity to the Lp-PLA2 active site.

  • Computational Modeling: Utilize molecular docking and dynamics simulations, similar to the studies on 2-methoxy-4,6-diphenylnicotinonitrile, to predict binding modes and guide the design of new derivatives.[1]

Modulation of Nur77 for Anti-Tumor Activity

Derivatives of nicotinic acid, structurally similar to this compound, have been synthesized and evaluated as modulators of the orphan nuclear receptor Nur77, which is implicated in cancer.[5] These compounds have shown anti-proliferative activity against various cancer cell lines.[5]

Drug Design Strategy:

  • Scaffold for Novel Modulators: Use this compound as a core structure to synthesize novel semicarbazide and thiosemicarbazide derivatives, similar to those reported to have anti-tumor effects.[5]

  • Bioisosteric Replacement: Explore the replacement of the methoxy group with other hydrogen bond acceptors or donors to optimize interactions with the Nur77 ligand-binding domain.

Experimental Protocols

The following are suggested protocols for the synthesis and initial biological evaluation of this compound and its derivatives.

Synthesis of this compound

A general one-step synthesis for 2-methoxypyridine-3-carbonitriles has been reported and can be adapted for this specific compound.[4]

Materials:

  • Propanedinitrile

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • An appropriate α,β-unsaturated ketone or aldehyde precursor

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • Prepare a fresh solution of sodium methoxide in methanol at 5°C.

  • To this solution, add propanedinitrile in methanol.

  • Stir the mixture for 5 minutes.

  • Add the α,β-unsaturated carbonyl compound dropwise over 2 hours.

  • Reflux the reaction mixture for 90 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting oil in water and extract with dichloromethane.

  • Dry the combined organic layers with magnesium sulfate and remove the solvent to yield the crude product.

  • Purify the product by column chromatography.

In Vitro Lp-PLA2 Inhibition Assay

This protocol is adapted from general enzymatic assays for Lp-PLA2.

Materials:

  • Recombinant human Lp-PLA2

  • Substrate (e.g., a fluorescently labeled phospholipid)

  • Assay buffer (e.g., Tris-HCl with BSA)

  • This compound (and its derivatives) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the substrate, and the test compound solution.

  • Initiate the reaction by adding the Lp-PLA2 enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence or absorbance at the appropriate wavelength to determine the extent of substrate hydrolysis.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

To assess the anti-tumor potential, the effect of the compounds on the proliferation of cancer cell lines can be determined using an MTT assay.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)[5]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound derivatives dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

The following diagrams illustrate a potential signaling pathway and an experimental workflow relevant to the application of this compound in drug design.

Lp_PLA2_Signaling_Pathway LDL Oxidized LDL Lp_PLA2 Lp-PLA2 LDL->Lp_PLA2 activates LysoPC Lyso-PC Lp_PLA2->LysoPC produces Inflammation Inflammation LysoPC->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis Drug 2-methoxy-6- methylnicotinonitrile Derivative Drug->Lp_PLA2 inhibits

Caption: Potential mechanism of action for a this compound-based Lp-PLA2 inhibitor.

Experimental_Workflow start Start: Design of This compound Derivatives synthesis Chemical Synthesis and Purification start->synthesis physchem Physicochemical Characterization synthesis->physchem invitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Proliferation) physchem->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt Iterative Improvement invivo In Vivo Studies (Animal Models) sar->invivo Promising Leads lead_opt->synthesis end End: Preclinical Candidate invivo->end

References

Application Notes: Synthesis and Biological Evaluation of Nucleoside Analogues from 2-Oxonicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with the replication of viral genetic material or the proliferation of cancer cells. The 2-oxonicotinonitrile scaffold, a derivative of the naturally occurring 2-pyridinone motif, has emerged as a promising heterocyclic core for the development of novel nucleoside analogues. This is due to the diverse biological activities associated with 2-pyridinone derivatives, including antiviral and antimicrobial properties.[1] The synthesis of nucleoside analogues from 2-oxonicotinonitriles typically involves the glycosylation of the 2-oxonicotinonitrile ring, most commonly at the ring nitrogen, to yield the desired N-nucleoside analogues.[1]

Chemical Principles

The key synthetic step in the preparation of these nucleoside analogues is the N-glycosylation of the 2-oxonicotinonitrile core. This reaction involves the coupling of a suitably substituted 2-oxonicotinonitrile with a protected glycosyl donor, typically a glycosyl halide such as a glycosyl bromide. The reaction is generally carried out in the presence of a base in an anhydrous polar aprotic solvent.

The regioselectivity of the glycosylation is a critical aspect. While coupling predominantly occurs at the ring nitrogen to form the thermodynamically more stable N-glycoside, O-glycosylation at the 2-oxo position can occur as a side reaction.[1] The formation of the N-glycoside is confirmed by spectroscopic methods, such as Infrared (IR) spectroscopy, which shows a characteristic amide carbonyl stretch, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] In ¹H NMR, the anomeric proton of the sugar moiety typically exhibits a coupling constant (J) greater than 7.5 Hz, indicating a β-configuration resulting from diaxial coupling with the proton at the 2'-position of the sugar ring.[1]

Following the glycosylation step, deprotection of the sugar hydroxyl groups is often necessary to yield the final nucleoside analogue. This is commonly achieved by treating the acetylated intermediate with a mild base, such as triethylamine in a mixture of water and methanol.[1]

Applications

Nucleoside analogues derived from 2-oxonicotinonitriles have shown promising biological activities, making them valuable candidates for drug discovery and development.

  • Antiviral Activity: Certain acetylated 2-oxonicotinonitrile glucosides have demonstrated notable activity against various viruses. For instance, some analogues have shown good activity against SARS-CoV and influenza A (H5N1) virus.[1] They have also been evaluated for activity against other viruses such as Herpes Simplex Virus (HSV-1 and HSV-2), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[1]

  • Antimicrobial Activity: In addition to antiviral properties, these compounds have been investigated for their antibacterial and antifungal activities. Some derivatives have shown good activity against Gram-positive bacteria like Bacillus subtilis.[1]

The modular nature of their synthesis allows for the generation of a library of analogues with diverse aryl substituents on the 2-oxonicotinonitrile core and different sugar moieties, enabling the exploration of structure-activity relationships (SAR) to optimize their biological profile.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Acetylated N-Glycosides of 2-Oxonicotinonitriles

This protocol describes the general method for the coupling of 4,6-diaryl-2-oxonicotinonitriles with acetylated glycosyl bromides.

Materials:

  • 4,6-Diaryl-2-oxonicotinonitrile derivative

  • Acetobromo-α-D-glucose (or other per-O-acetylated glycosyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4,6-diaryl-2-oxonicotinonitrile (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the per-O-acetylated glycosyl bromide (1.2 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-water (50 mL) and stir for 30 minutes to precipitate the crude product.

  • Filter the precipitate, wash with water, and air dry.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure acetylated N-glycoside.

Protocol 2: General Procedure for the Deacetylation of Acetylated N-Glycosides

This protocol describes the removal of the acetyl protecting groups from the sugar moiety to yield the final nucleoside analogue.

Materials:

  • Acetylated N-glycoside of 2-oxonicotinonitrile

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Water

Procedure:

  • Dissolve the acetylated N-glycoside (1.0 mmol) in a mixture of methanol and water (e.g., 10:1 v/v, 11 mL).

  • Add triethylamine (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure deacetylated nucleoside analogue.

Protocol 3: Microwave-Assisted Synthesis of N-Glycosides (Alternative Method)

This protocol provides a rapid, microwave-assisted alternative for the glycosylation reaction, which has been reported to give higher yields in shorter reaction times.[2]

Materials:

  • 4,6-Diaryl-2-oxonicotinonitrile derivative

  • Potassium hydroxide (KOH)

  • Acetobromo-α-D-glucose (or other per-O-acetylated glycosyl bromide)

  • Anhydrous DMF

Procedure:

  • In a microwave reaction vessel, dissolve the 4,6-diaryl-2-oxonicotinonitrile (1.0 mmol) and potassium hydroxide (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the per-O-acetylated glycosyl bromide (1.2 mmol).

  • Seal the vessel and subject it to microwave irradiation (e.g., 300 W, 150 °C) for 5-10 minutes.

  • After cooling, work up the reaction mixture as described in Protocol 1 (steps 5-7).

  • Proceed with deacetylation as described in Protocol 2 if required.

Quantitative Data

Table 1: Synthesis of Acetylated Nucleoside Analogues
Compound ID2-Oxonicotinonitrile PrecursorGlycosyl BromideReaction MethodYield (%)
2aAc 4-(4-Methoxyphenyl)-6-phenyl-2-oxonicotinonitrileAcetobromo-α-D-glucoseConventional51-87[1]
2bAc 4,6-Diphenyl-2-oxonicotinonitrileAcetobromo-α-D-glucoseConventional51-87[1]
2cAc 4-(4-Chlorophenyl)-6-phenyl-2-oxonicotinonitrileAcetobromo-α-D-glucoseConventional51-87[1]
3cAc 4-(4-Chlorophenyl)-6-phenyl-2-oxonicotinonitrileAcetobromo-α-D-galactoseConventional51-87[1]
4a Precursor 3aα-D-glucopyranosyl bromideMicrowave72.3-88[2]
6a Precursor 3aα-D-galactopyranosyl bromideMicrowave72.3-88[2]
8a Precursor 3aα-D-lactosyl bromideMicrowave72.3-88[2]
Table 2: Antiviral Activity of Selected Nucleoside Analogues
Compound IDVirusEC₅₀ (µM)[1]CC₅₀ (µM)[1]Selectivity Index (SI)
2aAc SARS-CoVSlightly Active>100-
Influenza A (H5N1)Slightly Active>100-
1c HSV-1>12>100>8.3
HSV-2>12>100>8.3
2bAc HSV-167.2>100>1.5
HSV-267.2>100>1.5
2cAc HSV-1>60>100>1.7
HSV-2>60>100>1.7
3cAc HSV-1>60>100>1.7
HSV-2>60>100>1.7

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.

Table 3: Antibacterial Activity of Selected 2-Oxonicotinonitrile Derivatives
Compound IDBacillus subtilis (Inhibition Zone, mm)[1]Escherichia coli (Inhibition Zone, mm)[1]
2b 120
3b 05
7b 230
7cAc 110
Ampicillin (Standard) 2018

Visualizations

Synthesis_Workflow ONN 2-Oxonicotinonitrile (Aglycone) GlycosylBromide Protected Glycosyl Bromide (Donor) AcetylatedNucleoside Acetylated Nucleoside Analogue ONN->AcetylatedNucleoside BaseSolvent Base (K2CO3 or KOH) Solvent (DMF) GlycosylBromide->AcetylatedNucleoside Deacetylation Deacetylation (TEA, H2O/MeOH) FinalNucleoside Final Nucleoside Analogue AcetylatedNucleoside->FinalNucleoside Deprotection BiologicalScreening Biological Screening (Antiviral, Antimicrobial) FinalNucleoside->BiologicalScreening Evaluation

Caption: General workflow for the synthesis and evaluation of nucleoside analogues.

Glycosylation_Pathway Reactants 2-Oxonicotinonitrile + Protected Glycosyl Bromide ReactionConditions K2CO3, DMF Room Temperature NGlycoside N-Glycoside (Major Product) Reactants->NGlycoside N-Glycosylation OGlycoside O-Glycoside (Minor Product) Reactants->OGlycoside O-Glycosylation

Caption: Regioselectivity of the glycosylation reaction.

References

2-Methoxy-6-methylnicotinonitrile: A Versatile Intermediate in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methoxy-6-methylnicotinonitrile is a substituted pyridine derivative that serves as a valuable chemical intermediate in the synthesis of a diverse range of heterocyclic compounds. Its unique structural features, including a reactive nitrile group, a methoxy group amenable to substitution, and a methyl group that can be functionalized, make it a versatile building block for the development of novel molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound.

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 72918-03-7[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Synonyms 2-Methoxy-6-methylpyridine-3-carbonitrile[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound and related 2-methoxypyridine-3-carbonitriles is through a one-step condensation reaction.

General Experimental Protocol: Synthesis of 2-Methoxypyridine-3-carbonitriles

This protocol is adapted from the work of Al-Mousawi et al. (1993).

Materials:

  • Appropriate α,β-unsaturated aldehyde or ketone

  • Propanedinitrile (Malononitrile)

  • Sodium methoxide in methanol

  • Methanol

  • Dichloromethane

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of propanedinitrile (0.08 mol) in methanol (70 mL) is added to a freshly prepared solution of sodium methoxide (from 0.1 mol of sodium in 70 mL of methanol) at 5 °C.

  • After stirring for 5 minutes, the corresponding α,β-unsaturated carbonyl compound (0.1 mol) in methanol (150 mL) is added dropwise over 2 hours.

  • The reaction mixture is then refluxed for 90 minutes.

  • The solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water (250 mL) and extracted with dichloromethane (10 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is evaporated.

  • The crude product is purified by column chromatography using a mixture of dichloromethane and hexane (1:1) as the eluent.

Quantitative Data for Synthesis of this compound:

Starting MaterialProductYield (%)Melting Point (°C)
3-Penten-2-oneThis compound1582-83

Application as a Chemical Intermediate

This compound is a valuable precursor for the synthesis of various substituted pyridines and fused heterocyclic systems. The nitrile and methoxy groups serve as key functional handles for further chemical transformations.

Conversion to 2-Chloro-6-methylnicotinonitrile

The methoxy group can be converted to a chloro group, which is a key step for enabling subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

G cluster_main start This compound product 2-Chloro-6-methylnicotinonitrile start->product Heat reagent POCl₃ caption Conversion to the Chloro Derivative workflow start 2-Chloro-6-methylnicotinonitrile reaction Reaction Mixture start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., Na₂CO₃, K₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product 2-Aryl/Heteroaryl-6-methylnicotinonitrile purification->product caption Suzuki-Miyaura Coupling Workflow G cluster_main Compound Nicotinoyl Derivative Nur77_up Upregulation of Nur77 Compound->Nur77_up Nur77_export Nur77 Nuclear Export Nur77_up->Nur77_export Apoptosis Apoptosis Nur77_export->Apoptosis caption Nur77 Pathway Modulation

References

Application Notes and Protocols for the Biological Evaluation of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biological evaluation of novel heterocyclic compounds as potential therapeutic agents. The following sections detail the experimental procedures for assessing cytotoxicity, and for elucidating the mechanisms of action, including apoptosis induction and cell cycle arrest.

In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of novel heterocyclic compounds is to determine their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Data Presentation: Cytotoxicity of Novel Quinoline-Chalcone Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of newly synthesized quinoline-chalcone derivatives against three human cancer cell lines: MGC-803 (gastric carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast adenocarcinoma).[1][2] The IC50 values were determined after 48 hours of treatment.

Compound IDMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
12a 8.7615.2318.45
12b 6.4211.8714.21
12c 4.899.5411.32
12d 2.157.888.03
12e 1.385.345.21
12f 10.2318.9121.76
12g 12.5422.4325.11
Doxorubicin 0.871.021.15

Note: Doxorubicin was used as a positive control.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Novel heterocyclic compounds

  • Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the novel heterocyclic compounds in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Elucidation of Mechanism of Action

To understand how a lead compound exerts its cytotoxic effects, further assays are conducted to investigate its impact on key cellular processes such as apoptosis and the cell cycle.

Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.

The following table shows the percentage of apoptotic MGC-803 cells after treatment with different concentrations of compound 12e for 24 hours.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control 02.51.84.3
Compound 12e 1.08.75.414.1
Compound 12e 2.015.210.125.3
Compound 12e 4.028.618.947.5

Materials:

  • Lead heterocyclic compound (e.g., Compound 12e)

  • MGC-803 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MGC-803 cells in 6-well plates and treat with various concentrations of the lead compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell growth arrest and death. Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze the cell cycle distribution.

The following table illustrates the effect of compound 12e on the cell cycle distribution of MGC-803 cells after 24 hours of treatment.[3]

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 062.125.412.5
Compound 12e 1.055.823.121.1
Compound 12e 2.048.319.732.0
Compound 12e 4.035.615.249.2

Materials:

  • Lead heterocyclic compound (e.g., Compound 12e)

  • MGC-803 cells

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation: Treat MGC-803 cells with the compound for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined from the DNA content histogram.

Western Blot Analysis of Apoptosis-Related Proteins

To further confirm the induction of apoptosis and investigate the underlying molecular pathways, the expression levels of key apoptosis-related proteins can be examined by Western blotting.

Western blot analysis revealed that treatment of MGC-803 cells with compound 12e for 24 hours resulted in a dose-dependent increase in the expression of cleaved Caspase-3, cleaved Caspase-9, and cleaved-PARP, confirming the activation of the intrinsic apoptotic pathway.[3]

Materials:

  • Lead heterocyclic compound (e.g., Compound 12e)

  • MGC-803 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. β-actin is typically used as a loading control to normalize the expression of the target proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Novel Heterocyclic\nCompounds Novel Heterocyclic Compounds MTT Assay MTT Assay Novel Heterocyclic\nCompounds->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Compound Lead Compound IC50 Determination->Lead Compound Select Lead Compound Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Lead Compound->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Lead Compound->Cell Cycle Analysis\n(PI Staining) Western Blot Western Blot Lead Compound->Western Blot apoptosis_pathway Novel Heterocyclic\nCompound (12e) Novel Heterocyclic Compound (12e) Mitochondrial\nDysfunction Mitochondrial Dysfunction Novel Heterocyclic\nCompound (12e)->Mitochondrial\nDysfunction Caspase-9\n(Initiator) Caspase-9 (Initiator) Mitochondrial\nDysfunction->Caspase-9\n(Initiator) Caspase-3\n(Executioner) Caspase-3 (Executioner) Caspase-9\n(Initiator)->Caspase-3\n(Executioner) PARP Cleavage PARP Cleavage Caspase-3\n(Executioner)->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis cell_cycle_regulation cluster_compound_effect Effect of Compound 12e G1 G1 S S G1->S G2 G2 S->G2 M M G2->M G2/M Arrest G2/M Phase Arrest G2->G2/M Arrest M->G1

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxypyridine-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methoxypyridine-3-carbonitriles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-methoxypyridine-3-carbonitriles via two common synthetic routes.

Route 1: Condensation of Carbonyl Compounds with Propanedinitrile

This one-step method involves the reaction of α,β-unsaturated aldehydes or ketones with propanedinitrile in the presence of sodium methoxide in methanol.[1]

Issue 1: Low Yield of the Desired 2-Methoxypyridine-3-carbonitrile

  • Question: My reaction yield is consistently low (15-25%). How can I improve it?

  • Answer: Low yields in this condensation reaction can be attributed to several factors. Here are some troubleshooting steps:

    • Purity of Reagents: Ensure that the carbonyl compound and propanedinitrile are of high purity. Impurities can lead to side reactions.

    • Freshness of Sodium Methoxide: Use a freshly prepared solution of sodium methoxide. Sodium methoxide can degrade upon exposure to moisture, reducing its effectiveness as a base.[1]

    • Reaction Temperature: The reaction temperature can influence the yield. While a range of 50-65°C has been reported, systematically optimizing the temperature for your specific substrate may be necessary.[1]

    • Molar Ratios: The molar ratio of the carbonyl compound to propanedinitrile can impact the yield. Variations in this ratio from 1:0.7 to 1:1.45 have been explored, and optimization may be required for your specific substrate.[1]

    • Addition Rate: A slow, dropwise addition of the carbonyl compound to the mixture of propanedinitrile and sodium methoxide is recommended to control the reaction rate and minimize side product formation.[1]

Issue 2: Formation of a Significant By-product

  • Question: I am observing a significant by-product with a lower Rf value than my desired product on TLC. What is it and how can I minimize its formation?

  • Answer: A common by-product in this reaction is a substituted 2-aminobenzene-1,3-dicarbonitrile.[1] Its formation is proposed to start with a Michael addition followed by a Knoevenagel condensation of two molecules of propanedinitrile with the carbonyl compound.[1] To minimize its formation:

    • Control Stoichiometry: Carefully control the molar ratio of propanedinitrile to the carbonyl compound. An excess of propanedinitrile may favor the formation of the benzene by-product.

    • Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times might lead to an increase in the by-product.

    • Purification: The 2-aminobenzene-1,3-dicarbonitrile by-product can typically be separated from the desired 2-methoxypyridine-3-carbonitrile by preparative column chromatography.[1]

Route 2: Nucleophilic Aromatic Substitution of 2-Chloro-3-cyanopyridine

This method involves the reaction of 2-chloro-3-cyanopyridine with sodium methoxide. This route can provide good to excellent yields (68-79%).[2]

Issue 1: Incomplete Reaction or Low Conversion

  • Question: My reaction is not going to completion, and I am recovering a significant amount of starting material. What could be the cause?

  • Answer: Incomplete conversion in a nucleophilic aromatic substitution reaction can be due to the following:

    • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that the methanol used is anhydrous. The presence of water can lead to the formation of side products through hydrolysis of the cyano groups.[2]

    • Sodium Methoxide Quality: Use freshly prepared or high-quality commercial sodium methoxide. The strength of the base is crucial for the reaction to proceed efficiently.

    • Reaction Temperature and Time: While the reaction can proceed at room temperature, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.

Issue 2: Formation of Hydrolyzed Side Products

  • Question: I am observing impurities in my product that I suspect are from hydrolysis. How can I prevent this?

  • Answer: The formation of hydrolysis products, such as 4-methoxy-2,3-dihydro-1H-pyrrolo[3][4]pyridine-1,3-diones, can occur if the reaction is not carried out under strictly anhydrous conditions.[2] To avoid this:

    • Dry Solvent: Use anhydrous methanol as the solvent.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Frequently Asked Questions (FAQs)

  • Q1: What are the common starting materials for the synthesis of 2-methoxypyridine-3-carbonitriles?

    • A1: Common starting materials include α,β-unsaturated aldehydes or ketones and propanedinitrile for the condensation route, or 2-halo-3-cyanopyridines (e.g., 2-chloro-3-cyanopyridine) for the nucleophilic substitution route.[1][2] 2-Chloro-3-cyanopyridine can be prepared from 3-cyanopyridine N-oxide.[4][5][6][7]

  • Q2: What are the typical yields for the synthesis of 2-methoxypyridine-3-carbonitriles?

    • A2: Yields can vary significantly depending on the synthetic route and the specific substrates used. The condensation of carbonyl compounds with propanedinitrile has reported yields ranging from 15% to 35%.[1] The nucleophilic substitution of 2-chloro-3-cyanopyridine with sodium methoxide can achieve higher yields, typically between 68% and 79%.[2]

  • Q3: What purification methods are commonly used?

    • A3: Preparative column chromatography is a frequently used method to purify 2-methoxypyridine-3-carbonitriles, especially to separate them from by-products like 2-aminobenzene-1,3-dicarbonitriles.[1] Recrystallization can also be used for purification.

  • Q4: Are there any specific safety precautions I should take?

    • A4: Standard laboratory safety precautions should be followed. Propanedinitrile (malononitrile) is toxic and should be handled with care in a well-ventilated fume hood. Sodium methoxide is corrosive and reacts violently with water. 2-Chloro-3-cyanopyridine is a halogenated aromatic compound and should be handled with appropriate personal protective equipment.[8]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic RouteStarting MaterialsProductYield (%)Reference
CondensationVarious enals and enones with propanedinitrileSubstituted 2-methoxypyridine-3-carbonitriles15 - 35[1]
Nucleophilic Aromatic Substitution2-chloro-5,6-dimethylpyridine-3,4-dicarbonitrile2-methoxy-5,6-dimethylpyridine-3,4-dicarbonitrile68 - 79[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Methoxypyridine-3-carbonitriles via Condensation[1]
  • Prepare a fresh solution of sodium methoxide by dissolving sodium (0.1 mol) in methanol (70 ml) at 5°C.

  • To this solution, add propanedinitrile (0.08 mol) in methanol (70 ml).

  • Stir the mixture for 5 minutes.

  • Add the corresponding α,β-unsaturated carbonyl compound (0.1 mol) in methanol (150 ml) dropwise over 2 hours.

  • Reflux the reaction mixture for 90 minutes.

  • Remove the solvent in vacuo.

  • Dissolve the resulting oil in water (250 ml) and extract with dichloromethane (10 x 50 ml).

  • Dry the combined organic layers over magnesium sulfate and remove the solvent.

  • Purify the crude product by preparative column chromatography using a suitable eluent (e.g., a mixture of CH₂Cl₂ and hexane).

Protocol 2: General Procedure for the Synthesis of 2-Methoxypyridine-3-carbonitriles via Nucleophilic Aromatic Substitution[2]
  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • To this solution, add 2-chloro-3-cyanopyridine.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution and purify the product, for example, by recrystallization or column chromatography.

Visualizations

experimental_workflow_condensation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up P1 Prepare fresh NaOMe solution R1 Mix NaOMe and propanedinitrile P1->R1 P2 Dissolve propanedinitrile in MeOH P2->R1 R2 Dropwise addition of carbonyl compound R1->R2 R3 Reflux R2->R3 W1 Solvent removal R3->W1 W2 Aqueous work-up and extraction W1->W2 W3 Drying and solvent removal W2->W3 P P W3->P Purification

Caption: Experimental workflow for the condensation synthesis.

experimental_workflow_substitution cluster_reaction Reaction cluster_workup Work-up R1 Prepare NaOMe in anhydrous MeOH R2 Add 2-chloro-3-cyanopyridine R1->R2 R3 Stir at RT or heat R2->R3 W1 Neutralization and solvent removal R3->W1 W2 Extraction W1->W2 W3 Washing and drying W2->W3 W4 Solvent removal W3->W4 P P W4->P Purification

Caption: Experimental workflow for the substitution synthesis.

troubleshooting_low_yield A Low Yield of 2-Methoxypyridine-3-carbonitrile B Check Reagent Purity A->B C Use Fresh Sodium Methoxide A->C D Optimize Reaction Temperature A->D E Optimize Molar Ratios A->E F Control Addition Rate A->F

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 2-Methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-methoxy-6-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common purification challenges associated with this compound?

The primary challenges in purifying this compound often stem from the presence of structurally similar impurities and byproducts formed during its synthesis. A notable byproduct is a substituted 2-aminobenzene-1,3-dicarbonitrile, which can be difficult to separate due to its polarity overlapping with the target compound. The relatively low yield reported in some synthetic procedures (around 15%) underscores the significance of an effective purification strategy. Additionally, the presence of a methoxy group and a nitrile group on the pyridine ring may lead to potential stability issues under harsh purification conditions.

Q2: What are the recommended initial steps for purifying crude this compound?

A recommended starting point for purification is column chromatography. A reported effective eluent system is a 1:1 mixture of dichloromethane (CH₂Cl₂) and hexane. Following column chromatography, recrystallization can be employed to achieve higher purity. The melting point of pure this compound is reported to be in the range of 82-83°C, which can be used as an indicator of purity.

Troubleshooting Guides

Recrystallization Issues

Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I try?

Finding an ideal single solvent for recrystallization can be challenging for substituted pyridines. A systematic approach using solvent pairs is often more effective.

Recommended Solvent Systems to Screen:

Solvent System (Solvent 1 / Solvent 2)Rationale
Dichloromethane / HexaneThe product is soluble in dichloromethane and less soluble in hexane.
Ethyl Acetate / HexaneA common system for compounds of moderate polarity.
Acetone / WaterSuitable if the compound is sufficiently soluble in acetone and insoluble in water.
Ethanol / WaterA widely used system for polar compounds.
Toluene / HexaneCan be effective for aromatic compounds.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of a potential "good" solvent (e.g., dichloromethane, ethyl acetate, acetone, ethanol, toluene) to each tube and heat to dissolve the solid.

  • Once dissolved, add a "poor" solvent (e.g., hexane, water) dropwise until the solution becomes cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Observe the quality and quantity of the crystals formed to identify the optimal solvent system.

Troubleshooting Workflow for Recrystallization:

Caption: Troubleshooting workflow for recrystallization issues.

Column Chromatography Issues

Q4: My column chromatography separation is not effective. How can I improve it?

Ineffective separation during column chromatography is a common issue. Here are some troubleshooting steps:

Initial Recommended Conditions:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Start with a non-polar solvent mixture and gradually increase polarity. A good starting point is a gradient of Hexane and Ethyl Acetate, or the reported isocratic system of 1:1 Dichloromethane:Hexane.
TLC Analysis Before running the column, perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal Rf value for the target compound is between 0.2 and 0.4.

Experimental Protocol for Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Begin elution with the starting solvent mixture. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow for Column Chromatography:

ImpurityRemoval Crude Crude Product Containing This compound and Byproduct Column Column Chromatography (Optimized Gradient) Crude->Column Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions of Desired Product Fractions->Combine ImpureFractions Impure Fractions (Mixture of Product and Byproduct) Fractions->ImpureFractions PureProduct Pure this compound Combine->PureProduct Recrystallize Recrystallize Impure Fractions ImpureFractions->Recrystallize Recrystallize->PureProduct

Technical Support Center: Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotinonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of nicotinonitrile, primarily via the ammonoxidation of 3-methylpyridine (3-picoline).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing nicotinonitrile?

A1: The most prevalent industrial method is the vapor-phase catalytic ammonoxidation of 3-methylpyridine (also known as 3-picoline). This process involves reacting 3-picoline with ammonia and oxygen (typically from the air) at elevated temperatures over a heterogeneous catalyst.[1][2]

Q2: What are the typical catalysts used in the ammonoxidation of 3-picoline?

A2: Vanadium oxides (such as V₂O₅) are common catalysts, often promoted with other metal oxides like molybdenum trioxide (MoO₃) and titanium dioxide (TiO₂) on a silica (SiO₂) support.[3] The specific composition of the catalyst significantly influences the reaction's efficiency and selectivity.

Q3: What are the main byproducts I should be aware of during nicotinonitrile synthesis?

A3: The primary side reactions can lead to the formation of nicotinic acid and its salts (e.g., sodium nicotinate if a sodium source is present).[4] Other potential byproducts, especially in broader ammonoxidation processes, can include hydrogen cyanide and acetonitrile, though these are less specifically detailed for 3-picoline ammonoxidation in the provided context.[5] Incomplete conversion will also leave unreacted 3-picoline in the product mixture.

Q4: How can I purify the crude nicotinonitrile product?

A4: Common purification techniques include distillation, crystallization, and extraction.[6] For instance, after the reaction, the product stream can be passed through absorption towers, followed by extraction with a solvent like toluene and subsequent rectification.[3] Recrystallization is another effective method to remove impurities such as nicotinic acid and its salts.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during nicotinonitrile synthesis.

Problem 1: Low Yield of Nicotinonitrile

Possible Causes & Solutions:

Cause Troubleshooting Step
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For the ammonoxidation of 3-picoline, a typical range is 365-370°C.[3] Temperatures outside this range can lead to incomplete conversion or increased side product formation. Verify and calibrate your temperature monitoring and control systems.
Incorrect Reactant Molar Ratios The molar ratio of 3-picoline to ammonia and oxygen is crucial for maximizing yield. A reported effective molar ratio is 1:1.76:2.97 (3-picoline:ammonia:oxygen).[3] Ensure your gas flow rates are accurate and calibrated.
Catalyst Deactivation The catalyst can lose activity over time due to coking or poisoning. Consider regenerating the catalyst according to the manufacturer's instructions or replacing it if it has reached the end of its lifespan.
Insufficient Reaction Time While longer reaction times can sometimes increase yield, they can also lead to more byproducts.[7] It is important to optimize the reaction time for your specific setup to achieve the best balance of conversion and selectivity.
Problem 2: High Levels of Impurities in the Product

Possible Causes & Solutions:

Cause Troubleshooting Step
Formation of Nicotinic Acid The presence of excess water or certain reaction conditions can promote the hydrolysis of the nitrile group to a carboxylic acid, forming nicotinic acid. To remove this impurity, you can use a recrystallization process. Adjusting the pH to between 7 and 10 during recrystallization can help in separating nicotinic acid and its salts.[4]
Unreacted 3-Picoline Incomplete conversion will result in the presence of the starting material in your product. You can improve conversion by optimizing the reaction temperature and residence time.[1] Unreacted 3-picoline can be separated from nicotinonitrile by distillation due to their different boiling points.
Formation of Other Byproducts The formation of various byproducts can be influenced by the catalyst composition and reaction conditions.[1] If you observe unknown impurities, consider analyzing your product mixture using techniques like GC-MS to identify them. This information can help in tracing the side reaction and adjusting the reaction parameters accordingly.

Experimental Protocols

Key Experiment: Ammonoxidation of 3-Methylpyridine

This protocol is based on a patented industrial process and serves as a general guideline.[3]

Materials:

  • 3-Methylpyridine (3-picoline)

  • Ammonia

  • Air

  • Catalyst: V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) on a SiO₂ support

Procedure:

  • Preheat the 3-picoline, ammonia, and air streams.

  • Introduce the reactants into a mixing tank at the following molar ratio: 3-picoline:ammonia:oxygen = 1:1.76:2.97.

  • Pass the gaseous mixture through a fixed-bed reactor containing the catalyst.

  • Maintain the reaction temperature between 365-370°C.

  • The product stream exiting the reactor is passed through a series of three absorption towers to capture the nicotinonitrile.

  • The resulting solution undergoes a two-stage continuous extraction with toluene.

  • The nicotinonitrile is then purified from the toluene extract by rectification.

Expected Outcome:

  • A molar yield of approximately 92.57% with a purity of 99.9% has been reported under these conditions.[3]

Visualized Workflows and Pathways

G cluster_reactants Reactants cluster_products Products Picoline 3-Methylpyridine Reactor Ammonoxidation Reactor (365-370°C, Catalyst) Picoline->Reactor Ammonia Ammonia Ammonia->Reactor Oxygen Oxygen (from Air) Oxygen->Reactor Nicotinonitrile Nicotinonitrile (Main Product) Reactor->Nicotinonitrile Main Reaction Nicotinic_Acid Nicotinic Acid (Byproduct) Reactor->Nicotinic_Acid Side Reaction (Hydrolysis) Unreacted_Picoline Unreacted 3-Picoline Reactor->Unreacted_Picoline Incomplete Conversion Water Water Reactor->Water

Caption: Main reaction and side products in nicotinonitrile synthesis.

G Start Problem Identified (e.g., Low Yield, High Impurity) Analyze_Product Analyze Product Composition (GC, HPLC) Start->Analyze_Product Check_Temp Verify Reaction Temperature (365-370°C) Optimize_Conditions Optimize Reaction Conditions (Time, Flow Rate) Check_Temp->Optimize_Conditions Check_Ratios Check Reactant Molar Ratios (1:1.76:2.97) Check_Ratios->Optimize_Conditions Check_Catalyst Inspect Catalyst Activity Check_Catalyst->Optimize_Conditions Analyze_Product->Check_Temp If yield is low Analyze_Product->Check_Ratios If conversion is low Analyze_Product->Check_Catalyst If yield consistently low Purify Implement Purification Step (Distillation, Recrystallization) Analyze_Product->Purify If impurities are high End Problem Resolved Optimize_Conditions->End Purify->End

Caption: Troubleshooting workflow for nicotinonitrile synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridine derivatives. The information is presented in a clear question-and-answer format to directly tackle specific experimental issues.

Table of Contents

  • Frequently Asked Questions (FAQs) & Troubleshooting Guides

    • Hantzsch Pyridine Synthesis

    • Guareschi-Thorpe Condensation

    • Kröhnke Pyridine Synthesis

    • Bohlmann-Rahtz Pyridine Synthesis

    • Suzuki Cross-Coupling Reactions

  • Experimental Protocols

    • Hantzsch Pyridine Synthesis (Microwave-Assisted)

    • Guareschi-Thorpe Condensation (Modified Aqueous Conditions)

    • Kröhnke Pyridine Synthesis (One-Pot, Solvent-Free)

    • Bohlmann-Rahtz Pyridine Synthesis (One-Pot, Acid-Catalyzed)

    • Suzuki Cross-Coupling of a 2-Pyridyl Boronate

  • Signaling Pathways Involving Pyridine Derivatives

    • SHP2 Signaling Pathway

    • RAS-ERK Signaling Pathway

    • PI3K-AKT Signaling Pathway

    • JAK-STAT Signaling Pathway

    • Pim-1 Kinase Signaling Pathway

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hantzsch Pyridine Synthesis

Q1: My Hantzsch pyridine synthesis is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1][2]

  • Inefficient Reaction Conditions: The classical approach of refluxing in ethanol can be slow and result in lower yields.[2]

    • Solution: Consider using a catalyst to improve reaction rates and yields. For instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been reported to achieve yields of up to 96%.[3] Microwave-assisted synthesis can also dramatically shorten reaction times to 2-7 minutes and provide excellent yields (82-94%).[3]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine which must be oxidized to the pyridine.

    • Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. While classical oxidants like nitric acid, KMnO₄, and CrO₃ are used, they can lead to side products.[1][3] Milder and more efficient options include iodine in refluxing methanol or one-pot aromatization using ferric chloride or manganese dioxide.[2][3]

  • Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor undesired routes.[3]

    • Solution: Carefully control the reaction temperature and the stoichiometry of your reactants. For unsymmetrical pyridines, the order of reagent addition is critical to prevent the formation of byproducts. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[2]

Q2: How does the choice of catalyst affect the Hantzsch synthesis?

A2: The catalyst plays a crucial role in the Hantzsch synthesis, significantly impacting reaction time and yield. Modern heterogeneous catalysts and green catalysts have shown remarkable improvements over traditional methods.

CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.598

Table 1: Comparison of Catalysts in the Hantzsch Synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.[2]

Troubleshooting Workflow for Hantzsch Synthesis

Hantzsch_Troubleshooting Start Start Hantzsch Synthesis LowYield Low Yield? Start->LowYield CheckConditions Optimize Conditions: - Catalyst (e.g., p-TSA, Fe₃O₄@SiO₂-SO₃H) - Solvent (e.g., H₂O, solvent-free) - Temperature/Microwave LowYield->CheckConditions Yes CheckOxidation Review Oxidation Step: - Oxidant Choice (e.g., I₂, FeCl₃) - Stoichiometry LowYield->CheckOxidation No CheckConditions->LowYield CheckOxidation->LowYield CheckSideReactions Investigate Side Reactions: - Control Stoichiometry - Change Reagent Addition Order CheckOxidation->CheckSideReactions Oxidation OK CheckSideReactions->LowYield Success Successful Synthesis CheckSideReactions->Success Side Reactions Minimized

Caption: A logical workflow for troubleshooting low yields in the Hantzsch pyridine synthesis.

Guareschi-Thorpe Condensation

Q1: My Guareschi-Thorpe synthesis is inefficient and gives low yields. Are there any modern modifications to improve this reaction?

A1: Yes, the classical Guareschi-Thorpe reaction, which can be low-yielding, has been significantly improved with modern protocols.[4] A highly effective and environmentally friendly modification involves using ammonium carbonate in an aqueous medium.[5]

  • Dual Role of Ammonium Carbonate: In this modified procedure, ammonium carbonate serves as both the ammonia source for the pyridine ring and as a buffer to catalyze the condensation.[5]

  • Green Chemistry: This approach often uses water or a water/ethanol mixture as the solvent, avoiding volatile and corrosive organic solvents. The product often precipitates directly from the reaction mixture, simplifying the work-up.[2][5]

Q2: I'm having trouble with the work-up and purification of my 2-pyridone product.

A2: The polar nature of 2-pyridones can make purification by standard silica gel chromatography challenging.

  • Precipitation: In many cases, especially with the modified aqueous protocol, the desired product will precipitate from the reaction mixture upon cooling. This allows for simple isolation by filtration, yielding a relatively pure product.[5][6]

  • Washing: Ensure the filtered product is washed thoroughly with cold water to remove any remaining inorganic salts.[4]

Troubleshooting Workflow for Guareschi-Thorpe Synthesis

Guareschi_Thorpe_Troubleshooting Start Start Guareschi-Thorpe Synthesis InefficientReaction Inefficient Reaction? Start->InefficientReaction AdoptModifiedProtocol Adopt Modified Protocol: - Use (NH₄)₂CO₃ - Aqueous Medium (H₂O or H₂O/EtOH) InefficientReaction->AdoptModifiedProtocol Yes PurificationIssue Purification Issues? InefficientReaction->PurificationIssue No AdoptModifiedProtocol->InefficientReaction UtilizePrecipitation Optimize for Precipitation: - Cool reaction mixture thoroughly - Wash precipitate with cold water PurificationIssue->UtilizePrecipitation Yes Success Successful Synthesis PurificationIssue->Success No UtilizePrecipitation->PurificationIssue

Caption: A troubleshooting guide for the Guareschi-Thorpe pyridine synthesis.

Kröhnke Pyridine Synthesis

Q1: I am experiencing low yields in my Kröhnke pyridine synthesis. What are the likely causes?

A1: Low yields in the Kröhnke synthesis can often be attributed to the purity of starting materials, suboptimal reaction conditions, or side reactions.[7]

  • Impure Starting Materials: The α-pyridinium methyl ketone salt must be dry, and the α,β-unsaturated carbonyl compound should be free of polymers.[1]

  • Reaction Conditions:

    • Temperature: While temperatures up to 140°C are common, some substrates may require optimization. A temperature screen (e.g., 80°C, 100°C, 120°C) is advisable.[7]

    • Solvent: Glacial acetic acid and methanol are standard. Ensure solvents are anhydrous. Solvent-free conditions can also provide excellent yields.[7]

  • Side Reactions: Self-condensation of the α,β-unsaturated carbonyl can occur at elevated temperatures. Controlled addition of reagents and temperature optimization can minimize this.

EntryReaction ConditionsYield (%)
1PhPhPhNH₄OAc, AcOH, reflux, 4h90
24-MeO-PhPh4-MeO-PhNH₄OAc, AcOH, reflux, 3h85
34-Cl-PhPh4-Cl-PhNH₄OAc, solvent-free, 120°C, 2h92
4ThienylPhThienylNH₄OAc, MeOH, reflux, 6h78

Table 2: Yields for Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines under Various Conditions.[4][8]

Experimental Workflow for Kröhnke Synthesis

Krohnke_Workflow Start Start Mix Mix α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, and NH₄OAc in glacial acetic acid Start->Mix Reflux Reflux for 2-4 hours (Monitor by TLC) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into ice-water to precipitate product Cool->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with H₂O and cold ethanol Filter->Wash Recrystallize Recrystallize from a suitable solvent Wash->Recrystallize End Pure Product Recrystallize->End

Caption: A typical experimental workflow for the Kröhnke pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis

Q1: My Bohlmann-Rahtz synthesis requires very high temperatures for the cyclodehydration step, leading to decomposition of my starting materials. How can I address this?

A1: The high temperatures often required for the final cyclodehydration are a known drawback of this synthesis, especially with sensitive substrates.[9]

  • Use of Catalysts: Employing a catalyst can significantly lower the required reaction temperature.

    • Brønsted Acids: Acetic acid can be used as both a catalyst and co-solvent.[9]

    • Solid Acid Catalysts: Amberlyst-15 ion-exchange resin is a mild and easily removable option that is compatible with acid-sensitive functional groups like tert-butyl esters.

    • Lewis Acids: Catalysts such as Yb(OTf)₃ or ZnBr₂ in a solvent like toluene can also be effective.

Q2: I am observing the formation of regioisomers. How can I improve the selectivity?

A2: The regioselectivity of the Bohlmann-Rahtz synthesis is determined by the initial Michael addition.

  • Substrate Control: The electronic and steric properties of the enamine and the ethynylketone will dictate the regiochemical outcome. Careful selection of starting materials is key.

  • In Situ Enamine Generation: For enamines that are difficult to synthesize or handle, a three-component, one-pot approach where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonium acetate can improve efficiency and may influence selectivity.[9]

Troubleshooting Workflow for Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Troubleshooting Start Start Bohlmann-Rahtz Synthesis Decomposition Decomposition at High Temperature? Start->Decomposition UseMilderCatalyst Use Milder Catalyst: - Amberlyst-15 - Lewis Acids (e.g., Yb(OTf)₃) Decomposition->UseMilderCatalyst Yes RegioselectivityIssue Regioselectivity Issue? Decomposition->RegioselectivityIssue No UseMilderCatalyst->Decomposition Consider3Component Consider 3-Component Reaction (in situ enamine generation) RegioselectivityIssue->Consider3Component Yes Success Successful Synthesis RegioselectivityIssue->Success No Consider3Component->RegioselectivityIssue

Caption: A troubleshooting guide for the Bohlmann-Rahtz pyridine synthesis.

Suzuki Cross-Coupling Reactions

Q1: I am getting low to no yield in the Suzuki coupling of a 2-pyridyl boronic acid/ester. What is the problem?

A1: The "2-pyridyl problem" is a well-documented challenge in Suzuki couplings. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. Additionally, 2-pyridyl boron reagents are often prone to rapid protodeboronation.

  • Catalyst Inhibition:

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or phosphine oxide ligands, which can stabilize the active palladium species and prevent pyridine coordination.

  • Protodeboronation:

    • Solution: Use anhydrous solvents and carefully select the base. Stronger bases like K₃PO₄ or weaker bases like KF can be effective. Using more stable boronate esters, such as N-phenyldiethanolamine boronates or lithium triisopropyl 2-pyridylboronates, can also mitigate this issue.

Aryl HalideBoronic Acid/EsterBaseCatalyst/LigandSolventYield (%)
4-Bromoanisole2-Pyridylboronic acidNa₂CO₃Pd(PPh₃)₄Dioxane/H₂OLow
4-BromoanisoleLithium triisopropyl 2-pyridylboronateKFPd₂(dba)₃ / P(tBu)₃Dioxane74
3,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronateKFPd₂(dba)₃ / P(tBu)₃Dioxane82
4-ChloroanisoleLithium triisopropyl 2-pyridylboronateKFPd₂(dba)₃ / Di-tert-butylphosphine oxideDioxane78

Table 3: Optimization of Suzuki Coupling with 2-Pyridyl Nucleophiles.

Experimental Protocols

Hantzsch Pyridine Synthesis (Microwave-Assisted)

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (2.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (3-5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate.[3]

  • Add ethanol and seal the vessel.

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120°C) for 2-10 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • For aromatization to the pyridine, dissolve the isolated dihydropyridine in a suitable solvent (e.g., methanol) and treat with an oxidizing agent (e.g., iodine) with heating.[2]

Guareschi-Thorpe Condensation (Modified Aqueous Conditions)

Materials:

  • Cyanoacetamide (10 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)

  • Ammonium carbonate (20 mmol)

  • Water/Ethanol (1:1 mixture, 20 mL)

Procedure:

  • In a round-bottom flask, combine cyanoacetamide, the 1,3-dicarbonyl compound, and ammonium carbonate in the water/ethanol mixture.[1]

  • Heat the mixture at 80°C with stirring for approximately 4 hours. The product often begins to precipitate during the reaction.[1][4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to ensure complete precipitation.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product with cold water and dry to obtain the pure 2-pyridone.[4]

Kröhnke Pyridine Synthesis (One-Pot, Solvent-Free)

Materials:

  • Chalcone (or other α,β-unsaturated carbonyl) (1.0 mmol)

  • Ammonium acetate (5.0 mmol)

Procedure:

  • In a mortar and pestle, grind the chalcone and ammonium acetate into a fine powder.[7]

  • Transfer the mixture to a reaction flask and heat in an oil bath at 120-130°C for 1-2 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which should result in a solidified mass.

  • Add water to the solid and break it up.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridine derivative.[7]

Bohlmann-Rahtz Pyridine Synthesis (One-Pot, Acid-Catalyzed)

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Alkynone (1.0 equiv)

  • Ammonium acetate (1.1 equiv)

  • Toluene/Acetic acid (5:1 mixture)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound and the alkynone in the toluene/acetic acid mixture, add ammonium acetate.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the substituted pyridine.

Suzuki Cross-Coupling of a 2-Pyridyl Boronate

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • Potassium fluoride (KF) (3.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • P(tBu)₃ (4.5 mol%)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried, argon-flushed sealed tube, add the aryl bromide, lithium triisopropyl 2-pyridylboronate, and KF.

  • In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(tBu)₃ in anhydrous dioxane.

  • Add the catalyst solution to the reaction tube.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100°C) for the required time (typically 12-24 hours).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways Involving Pyridine Derivatives

Pyridine derivatives are prevalent in medicinal chemistry and often function by inhibiting key signaling pathways implicated in diseases like cancer.

SHP2 Signaling Pathway

The SHP2 protein tyrosine phosphatase is a key component in multiple signaling cascades, including the RAS-ERK and PI3K-AKT pathways. Some pyridine derivatives have been developed as selective SHP2 inhibitors.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS dephosphorylates inhibitory sites PyridineInhibitor Pyridine Derivative (Inhibitor) PyridineInhibitor->SHP2

Caption: Inhibition of the SHP2 signaling pathway by a pyridine derivative.

RAS-ERK Signaling Pathway

The RAS-ERK pathway is a critical signaling cascade that regulates cell growth and division. Its dysregulation is a hallmark of many cancers.

RAS_ERK_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle PyridineInhibitor Pyridine Derivative (e.g., RAF/MEK Inhibitor) PyridineInhibitor->RAF PyridineInhibitor->MEK PI3K_AKT_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival PTEN PTEN PTEN->PIP3 dephosphorylates PyridineInhibitor Pyridine Derivative (PI3K/mTOR Inhibitor) PyridineInhibitor->PI3K PyridineInhibitor->mTOR JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK activates STAT STAT CytokineReceptor->STAT recruits & phosphorylates JAK->CytokineReceptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription PyridineInhibitor Pyridine Derivative (JAK Inhibitor) PyridineInhibitor->JAK Pim1_Pathway Cytokines_GrowthFactors Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines_GrowthFactors->JAK_STAT upregulates Pim1 Pim-1 Kinase JAK_STAT->Pim1 upregulates Bad Bad Pim1->Bad phosphorylates (inhibits) p21 p21 Pim1->p21 phosphorylates (inhibits) c_Myc c-Myc Pim1->c_Myc stabilizes Apoptosis Apoptosis Bad->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Proliferation Proliferation c_Myc->Proliferation PyridineInhibitor Pyridine Derivative (Pim-1 Inhibitor) PyridineInhibitor->Pim1

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR peak assignment of substituted pyridines. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for substituted pyridines.

Issue 1: Signal Overlap and Poor Resolution in the Aromatic Region

Question: My ¹H NMR spectrum of a polysubstituted pyridine shows a cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making it impossible to determine coupling patterns and assign specific protons. What can I do?

Answer: Signal overlap in the aromatic region of substituted pyridines is a common challenge due to the similar electronic environments of the ring protons. Here are several strategies to resolve this issue:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the overlapping signals.

    • Solvent Change: Changing the NMR solvent can induce differential shifts in the proton resonances. Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts of the pyridine protons compared to the more common chloroform-d or DMSO-d₆, sometimes enough to resolve overlapping multiplets.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are spin-coupled to each other. This is invaluable for tracing out the connectivity of the protons around the pyridine ring, even if their 1D signals are overlapped. Cross-peaks in the COSY spectrum indicate coupled protons.

    • TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system, a TOCSY experiment can reveal all the protons belonging to that system, even if they are not directly coupled.

  • Advanced 1D NMR Experiments:

    • 1D Selective NOE (Nuclear Overhauser Effect): By irradiating a specific proton (e.g., a substituent's proton), you can observe through-space correlations to nearby protons on the pyridine ring, aiding in their assignment.

Issue 2: Ambiguous Assignment of Carbon Signals, Especially Quaternary Carbons

Question: I have the ¹³C NMR spectrum of my substituted pyridine, but I am unsure which signal corresponds to which carbon, particularly the carbons bearing substituents (quaternary carbons). How can I definitively assign them?

Answer: Assigning carbon signals, especially non-protonated ones, requires heteronuclear correlation experiments that show connections between protons and carbons.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D NMR experiment correlates each proton

Technical Support Center: Overcoming Solubility Issues of 2-methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-methoxy-6-methylnicotinonitrile in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these issues.

Troubleshooting Guide

Observation: Immediate Precipitation Upon Dilution in Aqueous Buffer
Potential CauseRecommended Solution
Exceeding Aqueous Solubility: The final concentration of this compound is above its solubility limit in the aqueous assay buffer or cell culture medium.[1]- Decrease Final Concentration: Perform a serial dilution to determine the maximum soluble concentration in your specific buffer. - High-Concentration Stock: Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1]
Solvent Shock: The rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution causes the compound to crash out.[1]- Stepwise Dilution: Add the compound stock to the medium dropwise while gently vortexing or stirring.[1] - Pre-warming: Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[1]
Observation: Precipitation Over Time During Incubation
Potential CauseRecommended Solution
Temperature Shift: Moving the solution from room temperature to an incubator at 37°C can affect solubility.[1]- Pre-warm Media: Ensure the cell culture media is pre-warmed to the incubation temperature before adding the compound.[1] - Stable Temperature: Verify the stability of the incubator's temperature.
pH Shift: Changes in the medium's pH due to CO2 environment or cellular metabolism can alter the solubility of the compound.- Buffer Optimization: Ensure the medium is adequately buffered for the incubator's CO2 concentration. - pH Sensitivity Testing: Test the compound's solubility at different pH values to determine its sensitivity.[1]
Interaction with Media Components: Salts, proteins, or other components in the media may interact with the compound, causing precipitation.[1]- Component Test: Evaluate solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[1] - Serum Impact: If using serum, test solubility in both serum-free and serum-containing media.
Observation: Cloudiness or Precipitate in Stock Solution (DMSO)
Potential CauseRecommended Solution
Poor Solubility at Low Temperatures: The compound may have limited solubility in DMSO at lower (refrigerator or freezer) temperatures.[1]- Gentle Warming: Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[1] - Single-Use Aliquots: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of the compound.[1]- Anhydrous DMSO: Use anhydrous DMSO for preparing stock solutions.[1] - Proper Storage: Store stock solutions in tightly sealed containers to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe precipitation of this compound in my experiment?

A1: The first step is to visually confirm the presence of a precipitate. You can do this by holding the solution against a light source or examining a sample under a microscope. Once confirmed, you should determine if the issue is with your stock solution or precipitation upon dilution into your experimental buffer.[2]

Q2: How can I determine the maximum soluble concentration of this compound in my specific buffer?

A2: You can perform a kinetic solubility assay. This involves preparing serial dilutions of your compound in the buffer of interest and monitoring for precipitation over time using methods like nephelometry, which measures light scattering from suspended particles.[3]

Q3: Are there alternative solvents to DMSO that I can use for my stock solution?

A3: Yes, other organic solvents like dimethylformamide (DMF), ethanol, or methanol can be considered. However, it is crucial to test the compatibility of these solvents with your specific experimental system (e.g., cell viability, enzyme activity) as they can have their own biological effects.[2]

Q4: Can changing the pH of my buffer improve the solubility of this compound?

A4: Adjusting the pH can significantly impact the solubility of ionizable compounds.[4] Since this compound contains a pyridine ring, which is basic, its solubility may be pH-dependent. Experimenting with a range of pH values for your buffer may help identify an optimal pH for solubility.

Q5: What are co-solvents and how can they help with solubility?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[5][6] Examples include polyethylene glycol (PEG), propylene glycol, and glycerol. It is important to determine the highest concentration of a co-solvent that does not negatively impact your assay.[2]

Q6: Is it acceptable to use a solution that has a visible precipitate?

A6: No, it is not advisable. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]

Quantitative Data Summary

Solvent SystemTemperature (°C)Maximum Soluble Concentration (mg/mL)Method of Determination
Water25Data to be determinedKinetic Solubility Assay
PBS (pH 7.4)25Data to be determinedKinetic Solubility Assay
100% DMSO25Data to be determinedVisual Inspection
100% Ethanol25Data to be determinedVisual Inspection
5% DMSO in PBS25Data to be determinedNephelometry
10% PEG 400 in Water25Data to be determinedNephelometry

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol is used to determine the maximum concentration of this compound that remains soluble in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay buffer of interest (e.g., PBS, cell culture medium)

  • 96-well microplate

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to another 96-well plate containing your assay buffer (e.g., 98 µL) to achieve the desired final concentrations. This creates a 1:50 dilution.

  • Mix immediately by gentle shaking for 30-60 seconds.

  • Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C).

  • Measure light scattering (turbidity) at regular intervals (e.g., 0, 1, 2, and 24 hours) using a nephelometer.

  • Determine the kinetic solubility limit as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.[3]

Protocol 2: Co-solvent Tolerance Study

This protocol helps determine the maximum concentration of an organic co-solvent (e.g., DMSO) that can be used in your assay without significantly affecting the biological system (e.g., enzyme activity, cell viability).

Materials:

  • Enzyme or cells for your assay

  • Substrate for your assay

  • Assay buffer

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • Prepare a series of assay buffers containing increasing concentrations of the co-solvent (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%).

  • Perform your standard assay in each of these buffer conditions, keeping all other parameters constant.

  • Measure the biological activity (e.g., enzyme kinetics, cell proliferation) for each co-solvent concentration.

  • Plot the biological activity as a percentage of the control (0% co-solvent) against the co-solvent concentration.

  • Determine the maximum tolerated concentration of the co-solvent, which is the highest concentration that does not cause a significant change in biological activity (e.g., maintains >90% activity).[2]

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Stock Solution Issues cluster_2 Dilution Issues cluster_3 Incubation Issues Start Precipitation Observed Stock_Check Is stock solution clear? Start->Stock_Check Dilution_Check Precipitation upon dilution? Stock_Check->Dilution_Check Yes Stock_Sol_1 Warm and vortex stock Stock_Check->Stock_Sol_1 No Incubation_Check Precipitation during incubation? Dilution_Check->Incubation_Check No Dilution_Sol_1 Decrease final concentration Dilution_Check->Dilution_Sol_1 Yes Incubation_Sol_1 Pre-warm buffer Incubation_Check->Incubation_Sol_1 Yes Stock_Sol_2 Use anhydrous DMSO Stock_Sol_1->Stock_Sol_2 Stock_Sol_3 Prepare fresh stock Stock_Sol_2->Stock_Sol_3 Dilution_Sol_2 Use co-solvents (e.g., PEG) Dilution_Sol_1->Dilution_Sol_2 Dilution_Sol_3 Modify buffer pH Dilution_Sol_2->Dilution_Sol_3 Dilution_Sol_4 Use surfactants Dilution_Sol_3->Dilution_Sol_4 Incubation_Sol_2 Check buffer stability Incubation_Sol_1->Incubation_Sol_2 Incubation_Sol_3 Test for interactions with media components Incubation_Sol_2->Incubation_Sol_3

Caption: A troubleshooting workflow for addressing precipitation issues.

G cluster_0 Formulation Development Workflow cluster_1 Start Poorly Soluble Compound: This compound Char Physicochemical Characterization (pKa, logP, crystal form) Start->Char Sol_Screen Solubility Screening (Solvents, Co-solvents, pH) Char->Sol_Screen Form_Strategy Select Formulation Strategy Sol_Screen->Form_Strategy Co_Solvent Co-solvency Form_Strategy->Co_Solvent Surfactant Surfactant Systems (e.g., Micelles) Form_Strategy->Surfactant Complexation Complexation (e.g., Cyclodextrins) Form_Strategy->Complexation Particle_Size Particle Size Reduction (Micronization, Nanonization) Form_Strategy->Particle_Size Optimization Formulation Optimization Co_Solvent->Optimization Surfactant->Optimization Complexation->Optimization Particle_Size->Optimization Stability Stability Studies Optimization->Stability Final Final Formulation Stability->Final

Caption: A general workflow for formulation development of poorly soluble compounds.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-methoxy-6-methylnicotinonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are considered for the large-scale synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNA_r_): This is a widely adopted method involving the reaction of 2-chloro-6-methylnicotinonitrile with sodium methoxide. This route is often preferred for its straightforward nature and the availability of starting materials.

  • From 2-hydroxy-6-methylnicotinonitrile: This involves the methylation of the corresponding hydroxypyridine. While feasible, it may require harsher reagents and conditions, and the availability of the starting material at scale could be a consideration.

Q2: What are the critical process parameters to control during the methoxylation of 2-chloro-6-methylnicotinonitrile?

A2: Careful control of several parameters is crucial for a successful and safe scale-up:

  • Temperature: The reaction is typically exothermic. Maintaining a consistent temperature is vital to prevent runaway reactions and minimize byproduct formation.

  • Reagent Stoichiometry: Precise control over the molar ratio of sodium methoxide to 2-chloro-6-methylnicotinonitrile is essential for driving the reaction to completion and avoiding unreacted starting material.

  • Mixing: Efficient agitation is necessary to ensure proper mass transfer, especially in a heterogeneous mixture, leading to consistent reaction rates and yields.

  • Moisture Content: The presence of water can lead to the formation of byproducts, such as 2-hydroxy-6-methylnicotinonitrile. Therefore, using anhydrous solvents and reagents is critical.

Q3: What are the common impurities and byproducts encountered in this synthesis?

A3: The primary impurities and byproducts include:

  • Unreacted 2-chloro-6-methylnicotinonitrile: Incomplete reaction can lead to the presence of the starting material in the final product.

  • 2-hydroxy-6-methylnicotinonitrile: This can form if there is moisture in the reaction mixture, as sodium methoxide can be hydrolyzed to sodium hydroxide, which can then react with the starting material.

  • Anisole: If methanol is used as a solvent, it can react with itself under certain conditions, though this is less common.

  • Byproducts from side reactions: Depending on the reaction conditions, other minor impurities may form.

Q4: What are the recommended methods for purifying this compound at an industrial scale?

A4: The choice of purification method depends on the impurity profile and the desired final purity:

  • Crystallization: This is a common and effective method for purifying solid organic compounds. Selecting an appropriate solvent system is key to achieving high purity and yield.

  • Distillation: If the product is a liquid or has a suitable boiling point, vacuum distillation can be used to separate it from less volatile or more volatile impurities.

  • Column Chromatography: While effective at the lab scale, it is generally less economically viable for large-scale industrial production unless high-value products are involved.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient mixing. 4. Loss of product during workup.1. Increase the molar excess of sodium methoxide. 2. Optimize the reaction temperature; ensure it is maintained consistently. 3. Improve agitation to enhance mass transfer. 4. Optimize the extraction and isolation procedures.
Presence of Starting Material (2-chloro-6-methylnicotinonitrile) in Product 1. Insufficient reaction time. 2. Inadequate amount of sodium methoxide. 3. Poor mixing.1. Extend the reaction time and monitor by HPLC or GC. 2. Increase the stoichiometry of sodium methoxide. 3. Ensure the reactor's agitation is sufficient for the scale.
Formation of 2-hydroxy-6-methylnicotinonitrile 1. Presence of moisture in the reaction.1. Use anhydrous methanol and ensure all reagents and equipment are dry. 2. Handle sodium methoxide under an inert atmosphere.
Product Discoloration 1. Presence of impurities. 2. Degradation of product at high temperatures.1. Purify the product by recrystallization, potentially with a charcoal treatment. 2. Avoid excessive temperatures during the reaction and purification.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound from 2-chloro-6-methylnicotinonitrile. Please note that this data is representative and may require optimization for specific equipment and scales.

Parameter Laboratory Scale (10g) Pilot Scale (1kg)
2-chloro-6-methylnicotinonitrile 10 g1 kg
Sodium Methoxide 1.2 - 1.5 equivalents1.2 - 1.5 equivalents
Solvent (Anhydrous Methanol) 100 mL10 L
Reaction Temperature 60-70 °C60-70 °C
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-95%80-90%
Purity (before purification) >95%>95%

Experimental Protocols

Synthesis of this compound from 2-chloro-6-methylnicotinonitrile (Pilot Scale)

Materials:

  • 2-chloro-6-methylnicotinonitrile (1 kg, 1.0 eq)

  • Sodium methoxide (1.2 - 1.5 eq)

  • Anhydrous Methanol (10 L)

  • Toluene

  • Water

  • Brine

Equipment:

  • 20 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Heating/cooling system

  • Filtration unit

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reactor with anhydrous methanol (5 L) and 2-chloro-6-methylnicotinonitrile (1 kg). Stir the mixture to form a suspension.

  • Reagent Addition: In a separate vessel, dissolve sodium methoxide in anhydrous methanol (5 L). Slowly add the sodium methoxide solution to the reactor over 1-2 hours, maintaining the internal temperature between 20-30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (60-70 °C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Add toluene to the reactor and stir. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Anhydrous Methanol, Sodium Methoxide) add_naome Add Sodium Methoxide Solution prep_reagents->add_naome charge_reactor Charge Reactor (2-chloro-6-methylnicotinonitrile, Methanol) charge_reactor->add_naome reflux Heat to Reflux (60-70°C) add_naome->reflux monitor Monitor Reaction (HPLC/GC) reflux->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Toluene quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization dry->purify product Final Product: This compound purify->product G cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Investigate Work-up & Isolation start Low Yield Observed check_completion Check Reaction Completion (HPLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes inc_time Increase Reaction Time incomplete->inc_time inc_naome Increase Sodium Methoxide Stoichiometry incomplete->inc_naome check_temp Verify Reaction Temperature incomplete->check_temp check_mixing Evaluate Agitation Efficiency incomplete->check_mixing optimize_extraction Optimize Extraction Protocol complete->optimize_extraction check_phase_separation Ensure Clean Phase Separation complete->check_phase_separation minimize_transfers Minimize Material Transfer Losses complete->minimize_transfers

Technical Support Center: Synthesis and Handling of Salvinorin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with salvinorin A and its derivatives. The following information is intended to help prevent the decomposition of these compounds during alkylation and other synthetic modifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of salvinorin A during chemical reactions?

A1: Salvinorin A is susceptible to two main decomposition pathways under common laboratory conditions:

  • Hydrolysis of the C2 Acetate: The ester group at the C2 position is highly labile and can be quickly hydrolyzed to form salvinorin B, which is inactive at the kappa-opioid receptor (KOR).[1][2][3][4] This reaction is readily facilitated by acidic or basic conditions and can even occur in the presence of esterases in biological media.[2][3][4]

  • Epimerization at C8: The stereocenter at the C8 position is prone to epimerization under acidic, basic, or thermal stress.[5] This structural change leads to a significant loss of binding affinity and potency at the KOR.[5]

Q2: How can I prevent hydrolysis at the C2 position during a reaction?

A2: The most effective strategy is to replace the labile acetate group with a more stable functional group. This is typically done by first hydrolyzing salvinorin A to salvinorin B and then introducing a protecting group at the C2 hydroxyl. Alkoxymethyl ethers, such as methoxymethyl (MOM) and ethoxymethyl (EOM) ethers, are excellent choices as they are stable under a wide range of reaction conditions and have been shown to confer high potency at the KOR.[6][7]

Q3: What are the best practices for handling and storing salvinorin A and its derivatives to ensure stability?

A3: Salvinorin A in its powdered form is relatively stable.[3][4] However, to minimize degradation, it should be stored in a cool, dark, and dry place. When in solution, it is more susceptible to degradation. For long-term storage, it is advisable to keep it as a solid at low temperatures. Avoid exposure to strong acids, bases, and high temperatures.

Q4: I am planning a multi-step synthesis. What should I consider regarding the stability of the salvinorin scaffold?

A4: For complex syntheses, it is crucial to protect the C2 hydroxyl of salvinorin B early in your synthetic route. The use of robust protecting groups like alkoxymethyl ethers allows for the use of harsher reaction conditions that would otherwise be incompatible with the acetate or free hydroxyl group.[6] Be mindful of reaction conditions that could lead to C8 epimerization, such as prolonged heating or exposure to strong acids or bases.[5]

Troubleshooting Guide: Alkylation of Salvinorin Derivatives

This guide addresses common issues encountered during the alkylation of salvinorin derivatives, particularly at the C2 position.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired alkylated product. Decomposition of starting material: The use of strong bases (e.g., LDA, sodium hydride) can lead to C8 epimerization and decomposition of the salvinorin scaffold, even at low temperatures.[8]Use milder bases such as diisopropylethylamine (i-Pr2NEt).[6] If a stronger base is necessary, carefully control the temperature and reaction time.
Steric hindrance: Bulky alkylating agents may react slowly or not at all at the C2 position.Consider using a less hindered alkylating agent if possible. Alternatively, explore alternative synthetic routes that introduce the desired group through a different mechanism.
Formation of multiple products, including the C8 epimer. Harsh reaction conditions: The use of strong bases, high temperatures, or prolonged reaction times can promote C8 epimerization.[5][8]Employ milder reaction conditions. Use a less reactive base and maintain low temperatures (-78°C to room temperature). Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times.
Hydrolysis of the desired product during workup or purification. Acidic or basic workup conditions: The alkylated product, especially if it's an ester, may still be susceptible to hydrolysis under non-neutral pH.Use a neutral workup procedure. Wash with saturated aqueous sodium bicarbonate to neutralize any acid, followed by a brine wash. For purification, consider using a chromatography system with a neutral mobile phase.
Difficulty in purifying the final product. Presence of unreacted starting material and byproducts: Similar polarity of the product and impurities can make separation challenging.Optimize the reaction to drive it to completion. For purification, consider using a different chromatography technique (e.g., preparative HPLC) or a different solvent system for column chromatography.

Quantitative Data Summary

The following table summarizes the in vitro stability and potency of salvinorin A and some of its derivatives. This data can help in selecting appropriate compounds and reaction conditions for your experiments.

CompoundStability MetricValuePotency (KOR)Reference
Salvinorin AApparent first-order rate constant (37°C in rat plasma)3.8 x 10⁻¹ h⁻¹Ki = 1.3 nM[2][8]
Salvinorin AApparent first-order rate constant (25°C in rat plasma)1.1 x 10⁻¹ h⁻¹EC₅₀ = 40 nM[2][9]
Salvinorin AApparent first-order rate constant (4°C in rat plasma)< 6.0 x 10⁻³ h⁻¹[2]
Salvinorin B-Inactive metabolite-[8]
Salvinorin B ethoxymethyl ether (EOM-SB)More metabolically stable than Salvinorin A-ED₅₀ = 0.65 nM[9]
2-methyl-2-methoxymethyl-salvinorin ether--Ki = comparable to Salvinorin A[8]

Experimental Protocols

Protocol 1: Synthesis of Salvinorin B from Salvinorin A

This protocol describes the basic hydrolysis of the C2 acetate of salvinorin A to yield salvinorin B, the precursor for most C2 modifications.

Materials:

  • Salvinorin A

  • Methanol

  • Sodium bicarbonate

  • Dichloromethane

  • 1 N HCl

  • Sodium sulfate

  • Silica gel for flash chromatography

Procedure:

  • Dissolve salvinorin A in methanol.

  • Add an excess of sodium bicarbonate and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all the salvinorin A has been consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and 1 N HCl.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain crude salvinorin B.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: Synthesis of Salvinorin B Ethoxymethyl Ether (EOM-SB)

This protocol details the protection of the C2 hydroxyl of salvinorin B as an ethoxymethyl ether.[6]

Materials:

  • Salvinorin B

  • Dry N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (i-Pr₂NEt)

  • Ethoxymethyl chloride (EtOCH₂Cl)

  • Ethyl acetate (EtOAc)

  • 0.1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

Procedure:

  • Under an argon atmosphere, dissolve salvinorin B in dry DMF with gentle warming.

  • Add diisopropylethylamine followed by ethoxymethyl chloride to the solution.

  • Stir the resulting slurry at room temperature for 24 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M aqueous HCl (3 times), water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over magnesium sulfate and concentrate it in vacuo.

  • Purify the crude product by flash chromatography on silica gel (e.g., 25-50% EtOAc/hexanes, then 20% MeOH/CH₂Cl₂) to yield salvinorin B ethoxymethyl ether as an amorphous white solid.[6]

Visualizations

DecompositionPathways SalA Salvinorin A SalB Salvinorin B (inactive) SalA->SalB Hydrolysis (Acid/Base, Esterases) EpiSalA 8-epi-Salvinorin A (low potency) SalA->EpiSalA Epimerization (Acid/Base, Heat)

Caption: Primary decomposition pathways of Salvinorin A.

ExperimentalWorkflow cluster_0 Synthesis cluster_1 Analysis SalA Salvinorin A SalB Salvinorin B SalA->SalB Hydrolysis ProtectedSalB C2-Protected Salvinorin B (e.g., EOM-SB) SalB->ProtectedSalB Protection/Alkylation AlkylatedDerivative Final Alkylated Derivative ProtectedSalB->AlkylatedDerivative Further Modification Purification Purification (Chromatography) AlkylatedDerivative->Purification Characterization Characterization (NMR, MS) Purification->Characterization BiologicalAssay Biological Assay (e.g., KOR binding) Characterization->BiologicalAssay

Caption: General experimental workflow for synthesis and analysis.

TroubleshootingLogic Start Alkylation Reaction CheckYield Low or No Yield? Start->CheckYield CheckPurity Multiple Products (e.g., Epimers)? CheckYield->CheckPurity No Decomposition Decomposition Likely CheckYield->Decomposition Yes CheckPurity->Decomposition Yes Success Successful Alkylation CheckPurity->Success No MildConditions Use Milder Base (e.g., i-Pr2NEt) and Lower Temperature Decomposition->MildConditions OptimizeWorkup Use Neutral Workup/Purification Decomposition->OptimizeWorkup

References

Technical Support Center: Interpreting Complex Mass Spectra of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of heterocyclic compounds using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the interpretation of complex mass spectra of this diverse class of molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of heterocyclic compounds.

Issue: Poor Signal Intensity or No Peaks Observed

Possible Causes and Solutions:

  • Improper Sample Concentration:

    • Too Dilute: Your sample may not be concentrated enough to produce a detectable signal.

    • Too Concentrated: High concentrations can lead to ion suppression, where other components in the sample interfere with the ionization of your analyte.[1]

    • Solution: Optimize the sample concentration by preparing a dilution series. If ion suppression is suspected, dilute the sample or improve sample cleanup.[1][2]

  • Inefficient Ionization:

    • The chosen ionization technique may not be suitable for your analyte.

    • Solution: Experiment with different ionization methods. For thermally labile or polar heterocyclic compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred as they cause minimal fragmentation.[3] For volatile heterocyclic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be effective.[4][5][6]

  • Instrument Not Tuned or Calibrated:

    • An out-of-tune or uncalibrated instrument will not perform optimally.

    • Solution: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance of the ion source, mass analyzer, and detector.[1]

  • Leaks in the System:

    • Gas leaks can lead to a loss of sensitivity and sample contamination.

    • Solution: Check for leaks in the gas supply, filters, shutoff valves, and column connectors.

Issue: Difficulty in Identifying the Molecular Ion Peak

Possible Causes and Solutions:

  • Extensive Fragmentation:

    • Hard ionization techniques like Electron Ionization (EI) can cause extensive fragmentation, leading to a weak or absent molecular ion peak.

    • Solution: Use a "soft" ionization technique such as ESI or MALDI, which imparts less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion peak.[3]

  • Formation of Adduct Ions:

    • In ESI, molecules often form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[7] The protonated molecule ([M+H]⁺) may be less abundant.

    • Solution: Look for peaks corresponding to common adduct ions. The mass difference between these peaks and the expected molecular weight can help identify the molecular ion.[7] See the table of common adduct ions in the FAQ section.

Issue: Complex and Uninterpretable Fragment Spectrum

Possible Causes and Solutions:

  • Lack of Understanding of Fragmentation Rules:

    • Heterocyclic compounds have specific fragmentation patterns that can be complex.

    • Solution: Familiarize yourself with the common fragmentation pathways of heterocyclic compounds. Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating these pathways by isolating a precursor ion and analyzing its fragments.

  • Isomer Interference:

    • Different isomers of a heterocyclic compound can produce very similar mass spectra, making interpretation difficult.

    • Solution: Couple your mass spectrometer with a separation technique like liquid chromatography (LC) or gas chromatography (GC) to separate isomers before they enter the mass spectrometer.

Issue: Inaccurate Mass Measurements

Possible Causes and Solutions:

  • Incorrect Mass Calibration:

    • The instrument's mass calibration may be off.

    • Solution: Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[1]

  • Instrument Drift:

    • Environmental factors or instrument instability can cause mass drift over time.

    • Solution: Ensure the instrument is in a stable environment and follow the manufacturer's maintenance guidelines.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in interpreting the mass spectra of heterocyclic compounds?

The primary challenges include:

  • Distinguishing between isomers: Many heterocyclic compounds have isomers with identical molecular weights, which can be difficult to differentiate by mass spectrometry alone.

  • Complex fragmentation patterns: The presence of heteroatoms and aromatic rings leads to complex rearrangements and fragmentation pathways that can be challenging to interpret.

  • Absence of a clear molecular ion peak: Particularly with high-energy ionization methods, the molecular ion can be unstable and fragment extensively, making it difficult to determine the molecular weight.

Q2: Which ionization technique is best for analyzing heterocyclic compounds?

The choice of ionization technique depends on the properties of the analyte:

  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar, non-volatile, and thermally labile heterocyclic compounds, often encountered in drug metabolism studies.[8] It typically produces protonated molecules ([M+H]⁺) or other adduct ions with minimal fragmentation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, MALDI is useful for large and non-volatile heterocyclic compounds, including polymers and biomolecules. It also results in minimal fragmentation.

  • Electron Ionization (EI): This is a hard ionization technique typically used with Gas Chromatography (GC-MS) for volatile and thermally stable heterocyclic compounds. It produces extensive fragmentation, which can provide detailed structural information but may lead to the absence of a molecular ion peak.

Q3: How can I differentiate between isomers of a heterocyclic compound using mass spectrometry?

While challenging, it is possible to differentiate isomers using a combination of techniques:

  • Chromatographic Separation: Coupling mass spectrometry with a separation technique like GC or LC is the most effective way to separate isomers before they are analyzed by the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): Even if isomers have similar initial mass spectra, their fragmentation patterns in an MS/MS experiment can be different. By carefully selecting precursor ions and analyzing the resulting product ions, it is often possible to find unique fragments that can distinguish between isomers.

Q4: What are common adduct ions I should look for in ESI mass spectrometry?

In positive ion mode ESI, it is common to observe adduct ions in addition to the protonated molecule ([M+H]⁺). Being aware of these can help in identifying the molecular ion.

Positive Polarity Adduct Mass Difference
M + H+1.0078
M + NH₄+18.0344
M + Na+22.9898
M + K+38.9637
M + CH₃OH + H+33.0340
M + CH₃CN + H+42.0344

Table 1: Common adduct ions observed in positive ion electrospray ionization mass spectrometry.[9][10]

Q5: What are some common neutral losses observed in the mass spectra of nitrogen-containing heterocyclic compounds?

The fragmentation of heterocyclic compounds often involves the loss of small, stable neutral molecules. Recognizing these neutral losses can provide clues about the structure of the analyte.

Neutral Loss (Da) Possible Lost Fragment Often Associated With
27HCNNitrogen-containing rings (e.g., pyridine, indole, quinoline)[11][12]
28C₂H₄ or COSaturated rings or carbonyl groups
45COOHCarboxylic acid groups[12]

Table 2: Common neutral losses from nitrogen-containing heterocyclic compounds.

Q6: What are the characteristic fragmentation patterns for common heterocyclic rings like pyridine and indole?

  • Pyridine: The mass spectrum of pyridine often shows a prominent molecular ion peak. A characteristic fragmentation is the loss of hydrogen cyanide (HCN), resulting in a peak at m/z 52.[13]

  • Indole: The fragmentation of indole is characterized by the loss of HCN to produce an ion at m/z 90, followed by the loss of a hydrogen atom to give an ion at m/z 89.[11]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Non-Volatile Heterocyclic Compounds (e.g., Drug Metabolites, Flavonoids)

This protocol provides a starting point for the analysis of non-volatile heterocyclic compounds. Optimization will be required for specific analytes.

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step using a solvent like acetonitrile.

    • Consider solid-phase extraction (SPE) for sample cleanup and concentration to remove interfering matrix components and reduce ion suppression.[1][14]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase A: Water with 0.1% formic acid (to aid protonation in positive ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 15-30 minutes.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • Scan Mode:

      • Full Scan (MS1): To identify the molecular ions and adducts of all compounds in the sample.

      • Tandem MS (MS/MS or MS²): To obtain structural information. This involves selecting a precursor ion (e.g., the [M+H]⁺ ion) and fragmenting it to produce a product ion spectrum.

    • Collision Energy (for MS/MS): Optimize the collision energy to achieve a good balance of fragment ions. This is typically done by infusing a standard of the analyte and varying the collision energy.

Protocol 2: General GC-MS Method for Volatile Heterocyclic Compounds

This protocol is suitable for the analysis of volatile heterocyclic compounds, such as those found in flavors, fragrances, or environmental samples.

  • Sample Preparation:

    • For liquid samples, a simple dilution in a suitable solvent (e.g., dichloromethane, hexane) may be sufficient.

    • For solid or complex matrices, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds.[5]

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is often used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to separate compounds based on their boiling points.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to acquire a mass spectrum for each eluting peak.

    • Mass Range: Typically m/z 40-500.

    • Library Search: The resulting mass spectra can be compared against a spectral library (e.g., NIST, Wiley) for compound identification.

Visualizations

Experimental_Workflow_LC_MS cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation SPE Solid-Phase Extraction Precipitation->SPE LC_Column C18 Column SPE->LC_Column Injection Gradient Gradient Elution LC_Column->Gradient ESI ESI Source Gradient->ESI Elution MS1 Full Scan (MS1) ESI->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 Data_Analysis Data Analysis & Interpretation MS2->Data_Analysis Data Acquisition

Caption: Workflow for LC-MS/MS analysis of heterocyclic compounds.

Fragmentation_Logic cluster_yes cluster_no Start Is a Molecular Ion (M+) or Pseudomolecular Ion ([M+H]+) Observed? Yes_MI Yes No_MI No Identify_Fragments Identify Major Fragment Ions Start->Identify_Fragments Yes Change_Ionization Consider 'Soft' Ionization (e.g., ESI, CI) Start->Change_Ionization No Neutral_Loss Calculate Neutral Losses (M+ - Fragment) Identify_Fragments->Neutral_Loss Propose_Structure Propose Fragment Structures and Fragmentation Pathways Neutral_Loss->Propose_Structure Look_For_Adducts Look for Common Adducts ([M+Na]+, [M+K]+) Change_Ionization->Look_For_Adducts

Caption: Logic for interpreting mass spectral fragmentation.

References

Technical Support Center: Enhancing the Stability of 2-Oxonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-oxonicotinonitrile derivatives during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 2-oxonicotinonitrile derivatives?

A1: The stability of 2-oxonicotinonitrile derivatives is primarily influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2][3] The electron-deficient nature of the pyridine ring, combined with the reactivity of the oxo and nitrile functional groups, makes these compounds susceptible to degradation under various stress conditions.[4]

Q2: What are the expected degradation pathways for 2-oxonicotinonitrile derivatives?

A2: Under forced degradation conditions, 2-oxonicotinonitrile derivatives are likely to degrade via several pathways:

  • Hydrolysis: The nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid, particularly under acidic or basic conditions. The pyridone ring itself can also be susceptible to hydrolysis, leading to ring-opening products.

  • Oxidation: The pyridine ring and any susceptible substituents can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.[5][6]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.[3]

  • Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions, as well as potentially cause decarboxylation if the nitrile group is hydrolyzed to a carboxylic acid.

Q3: How can I minimize the degradation of my 2-oxonicotinonitrile derivative during storage?

A3: To minimize degradation during storage, it is recommended to:

  • Store the compound in a cool, dark, and dry place.

  • Protect it from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • If the compound is sensitive to hydrolysis, store it under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • For solutions, use buffered systems at a pH where the compound is most stable, and consider refrigeration or freezing for long-term storage.

Q4: What are the initial steps I should take to investigate the stability of a new 2-oxonicotinonitrile derivative?

A4: A forced degradation study is the recommended initial step to understand the stability of a new derivative.[7] This involves subjecting the compound to a variety of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and degradation pathways.[7] This information is crucial for developing a stability-indicating analytical method.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of a Stability Sample
Possible Cause Troubleshooting Steps
Degradation of the 2-oxonicotinonitrile derivative. 1. Confirm the identity of the new peaks using LC-MS to obtain their mass-to-charge ratio. 2. Compare the degradation profile with samples from forced degradation studies to identify the degradation pathway. 3. Optimize storage and handling conditions (e.g., lower temperature, protection from light, pH adjustment) to minimize degradation.
Contamination of the sample or mobile phase. 1. Analyze a blank injection (mobile phase only) to check for contaminants. 2. Prepare fresh mobile phase and re-analyze the sample. 3. Ensure proper cleaning of vials and syringes.
Column degradation. 1. Flush the column with a strong solvent. 2. If the issue persists, replace the column.
Issue 2: Loss of Assay Potency in a Formulation
Possible Cause Troubleshooting Steps
Chemical degradation of the 2-oxonicotinonitrile derivative. 1. Perform a forced degradation study on the formulation to identify the degradation products. 2. Analyze the formulation using a stability-indicating HPLC method to quantify the parent compound and its degradants. 3. Consider adding stabilizers such as antioxidants or using a buffer system to maintain an optimal pH.
Interaction with excipients. 1. Conduct compatibility studies with individual excipients to identify any interactions. 2. Reformulate with alternative excipients if incompatibilities are found.
Physical instability (e.g., precipitation). 1. Visually inspect the formulation for any signs of precipitation. 2. Adjust the formulation (e.g., change the solvent system, add solubilizing agents) to improve the physical stability.

Quantitative Data Presentation

The following table summarizes representative quantitative data from forced degradation studies on a hypothetical 2-oxonicotinonitrile derivative. The actual degradation will vary depending on the specific substituents on the molecule.

Stress Condition Reagent/Condition Time Temperature % Degradation Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 h60 °C15%Carboxamide, Carboxylic acid
Base Hydrolysis 0.1 M NaOH8 h40 °C25%Carboxylic acid, Ring-opened products
Oxidation 3% H₂O₂24 h25 °C10%N-oxide, Hydroxylated derivatives
Thermal Degradation Solid state48 h80 °C8%Hydrolytic and oxidative products
Photodegradation UV light (254 nm)12 h25 °C20%Various photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of a 2-Oxonicotinonitrile Derivative

Objective: To investigate the degradation pathways of a 2-oxonicotinonitrile derivative under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the 2-oxonicotinonitrile derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 40 °C for 8 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80 °C for 48 hours. Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) in a photostability chamber for 12 hours. Withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV method. For identification of degradation products, use LC-MS.[8][9][10]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the quantitative analysis of a 2-oxonicotinonitrile derivative and its degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar degradation products. A common mobile phase consists of:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (typically the λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Mandatory Visualizations

degradation_pathway 2-Oxonicotinonitrile 2-Oxonicotinonitrile Carboxamide Intermediate Carboxamide Intermediate 2-Oxonicotinonitrile->Carboxamide Intermediate Acid/Base Hydrolysis N-Oxide N-Oxide 2-Oxonicotinonitrile->N-Oxide Oxidation Hydroxylated Derivative Hydroxylated Derivative 2-Oxonicotinonitrile->Hydroxylated Derivative Oxidation Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxamide Intermediate->Carboxylic Acid Derivative Acid/Base Hydrolysis Ring-Opened Product Ring-Opened Product Carboxylic Acid Derivative->Ring-Opened Product Strong Base/ Heat

Caption: Hypothetical degradation pathways of a 2-oxonicotinonitrile derivative.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Base Hydrolysis->HPLC-UV Analysis Oxidation->HPLC-UV Analysis Thermal->HPLC-UV Analysis Photolytic->HPLC-UV Analysis LC-MS Analysis LC-MS Analysis HPLC-UV Analysis->LC-MS Analysis Quantify Degradation Quantify Degradation HPLC-UV Analysis->Quantify Degradation Identify Degradants Identify Degradants LC-MS Analysis->Identify Degradants Determine Pathways Determine Pathways Identify Degradants->Determine Pathways

Caption: Workflow for a forced degradation study.

signaling_pathway 2-Oxonicotinonitrile Derivative 2-Oxonicotinonitrile Derivative Target Kinase (e.g., VEGFR-2, PIM-1) Target Kinase (e.g., VEGFR-2, PIM-1) 2-Oxonicotinonitrile Derivative->Target Kinase (e.g., VEGFR-2, PIM-1) Inhibition Degradation Product Degradation Product 2-Oxonicotinonitrile Derivative->Degradation Product Degradation (e.g., Hydrolysis) Downstream Signaling Cascade Downstream Signaling Cascade Target Kinase (e.g., VEGFR-2, PIM-1)->Downstream Signaling Cascade Blocks Phosphorylation Cell Proliferation Cell Proliferation Downstream Signaling Cascade->Cell Proliferation Inhibition Apoptosis Apoptosis Downstream Signaling Cascade->Apoptosis Induction Degradation Product->Target Kinase (e.g., VEGFR-2, PIM-1) Loss of Activity

References

Validation & Comparative

Comparative Analysis of 2-methoxy-6-methylnicotinonitrile and Other Anticancer Agents: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature detailing the anticancer activity or mechanism of action for the specific compound 2-methoxy-6-methylnicotinonitrile. Therefore, a direct comparison with established anticancer agents is not currently feasible.

This guide provides a comprehensive framework for how such a comparative analysis could be structured, should data on this compound become available. To illustrate this framework, we will utilize publicly available data from structurally related or mechanistically relevant classes of compounds, including other nicotinonitrile derivatives and methoxy-containing anticancer agents. The data presented herein for these illustrative compounds should not be extrapolated to represent the activity of this compound.

Overview of a Hypothetical Anticancer Profile

For a novel compound like this compound, a thorough anticancer evaluation would involve determining its cytotoxic effects against a panel of cancer cell lines and elucidating its mechanism of action. This guide will use data from three classes of compounds as placeholders to demonstrate how such an evaluation would be presented:

  • 2-Amino-4,6-diphenylnicotinonitriles: A class of nicotinonitrile derivatives with demonstrated cytotoxicity against breast cancer cells.

  • Cyanopyridine-based PIM-1 Kinase Inhibitors: Compounds that target a key enzyme in cancer cell survival and proliferation pathways.

  • Nur77 Modulators: Agents that induce apoptosis through a unique mitochondrial pathway.

Quantitative Comparison of Cytotoxicity

A crucial first step in evaluating a potential anticancer agent is to quantify its ability to inhibit the growth of or kill cancer cells. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the biological activity by 50%.

Below are tables summarizing the IC50 values for our illustrative compound classes against various cancer cell lines.

Table 1: Cytotoxicity of an Illustrative 2-Amino-4,6-diphenylnicotinonitrile Derivative (Compound 3)

Cell LineCancer TypeIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
MDA-MB-231Breast Cancer1.81 ± 0.13.18 ± 0.1
MCF-7Breast Cancer2.85 ± 0.14.17 ± 0.2

Table 2: Cytotoxicity of Illustrative Cyanopyridine-based PIM-1 Kinase Inhibitors

CompoundCell LineCancer TypeIC50 (µM)Reference Compound (5-FU) IC50 (µM)
Compound 4c HepG2Liver Cancer8.02 ± 0.389.42 ± 0.46
HCT-116Colon Cancer7.15 ± 0.358.01 ± 0.39
Compound 4d HepG2Liver Cancer6.95 ± 0.349.42 ± 0.46
MCF-7Breast Cancer8.50 ± 0.42Not Reported

Table 3: PIM-1 Kinase Inhibitory Activity of Illustrative Cyanopyridine Derivatives

CompoundPIM-1 Kinase IC50 (µM)Reference Compound (Quercetagetin) IC50 (µM)
Compound 4b 0.63 ± 0.030.56 ± 0.03
Compound 4c 0.61 ± 0.030.56 ± 0.03
Compound 4d 0.46 ± 0.020.56 ± 0.03

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in drug discovery research. Below are representative protocols for the assays used to generate the data in the preceding tables.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1.0 × 10⁴ cells/well and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The plate is incubated for 48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: After incubation, the cells are treated with various concentrations of the test compound and incubated for an additional 24 hours.

  • MTT Addition: 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.

  • Incubation: The microplate is incubated for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

  • Solubilization: 100 µL of the solubilization solution is added to each well. The plate is allowed to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.[1]

PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.

Protocol:

  • Reaction Setup: A master mix containing ATP and a suitable peptide substrate is prepared. 12.5 µL of the master mix is added to all wells of a 384-well plate.

  • Inhibitor Addition: 2.5 µL of serially diluted test compound (or DMSO as a control) is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by adding 10 µL of diluted recombinant PIM-1 kinase to each well.

  • Incubation: The plate is incubated at 30°C for 45-60 minutes.

  • Reaction Termination: 25 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40-45 minutes.

  • Signal Generation: 50 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal. The plate is incubated at room temperature for 30-45 minutes.

  • Luminescence Measurement: The luminescence is recorded using a plate-reading luminometer.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action of a potential anticancer agent is critical for its development. This section provides an overview of the signaling pathways targeted by our illustrative compound classes, complete with diagrams generated using the DOT language for Graphviz.

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Inhibition of PIM-1 can therefore lead to apoptosis.

PIM1_Pathway Extracellular_Signals Extracellular Signals (e.g., Cytokines) JAK_STAT JAK/STAT Pathway Extracellular_Signals->JAK_STAT PIM1_Gene PIM1 Gene Transcription JAK_STAT->PIM1_Gene PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase BAD_p Phosphorylated BAD (Inactive) PIM1_Kinase->BAD_p phosphorylates BAD BAD (Pro-apoptotic) Bcl2 Bcl-2 BAD_p->Bcl2 cannot bind Apoptosis_Inhibited Apoptosis Inhibited Bcl2->Apoptosis_Inhibited Apoptosis_Induced Apoptosis Induced Cyanopyridine Cyanopyridine Inhibitor Cyanopyridine->PIM1_Kinase inhibits BAD->Bcl2 binds & inactivates

PIM-1 Kinase Signaling Pathway and Inhibition.
Nur77-Mediated Apoptosis

Nur77 is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria in response to certain stimuli. In the mitochondria, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, leading to apoptosis.

Nur77_Pathway Apoptotic_Stimulus Apoptotic Stimulus Nur77_Nucleus Nur77 (in Nucleus) Apoptotic_Stimulus->Nur77_Nucleus Nur77_Mitochondria Nur77 (in Mitochondria) Nur77_Nucleus->Nur77_Mitochondria translocates Bcl2_Anti Bcl-2 (Anti-apoptotic) Nur77_Mitochondria->Bcl2_Anti binds to Bcl2_Pro Bcl-2 (Pro-apoptotic) Bcl2_Anti->Bcl2_Pro conformational change Cytochrome_c Cytochrome c Release Bcl2_Pro->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Nur77_Modulator Nur77 Modulator Nur77_Modulator->Nur77_Nucleus promotes translocation

References

A Comparative Analysis of the Biological Activity of Nicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides an objective comparison of nicotinonitrile (3-cyanopyridine) and its isomers, picolinonitrile (2-cyanopyridine) and isonicotinonitrile (4-cyanopyridine). By examining their effects on key enzyme systems and cellular signaling pathways, this document aims to furnish a clear, data-driven overview to inform future research and development endeavors.

The cyanopyridine scaffold is a prevalent motif in medicinal chemistry, valued for its role in a variety of biologically active compounds. While many complex derivatives have been studied, the fundamental biological activities of the core nicotinonitrile isomers themselves are of significant interest. This comparison focuses on their inhibitory effects on Monoamine Oxidase (MAO) enzymes and their potential modulation of critical cellular signaling pathways.

Comparative Enzyme Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders. The inhibitory potential of the three nicotinonitrile isomers against these enzymes provides a valuable point of comparison. While extensive data on the unsubstituted isomers is limited, studies on closely related derivatives suggest that the position of the cyano group can influence inhibitory activity.

CompoundTarget EnzymeIC50 (µM)Notes
Picolinonitrile (2-cyanopyridine) MAO-B> 100[1]Exhibited weak to no inhibitory activity.
Nicotinonitrile (3-cyanopyridine) MAO-B> 100[1]Exhibited weak to no inhibitory activity.
Isonicotinonitrile (4-cyanopyridine) MAO-B> 100[1]Exhibited weak to no inhibitory activity.
S16 (derivative containing a 2-cyanopyridine moiety)MAO-B0.979Demonstrates that cyanopyridine scaffolds can be incorporated into potent inhibitors.[1]

Note: The data for the simple isomers indicate a lack of significant direct inhibition of MAO-B under the tested conditions. However, the data for derivative S16 highlights the utility of the cyanopyridine scaffold in designing more potent and selective enzyme inhibitors.

Modulation of Cellular Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to a host of cellular processes, including inflammation, proliferation, and apoptosis. Nicotine, a structurally related pyridine derivative, has been shown to modulate both of these pathways.[2][3][4][5] This suggests that nicotinonitrile isomers may also exert influence on these critical cellular cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

NF_kB_Signaling Nicotinonitrile Isomers and the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB:f0->IkB IkB_NFkB->NFkB Release IkB_NFkB:f1->NFkB Isomers Nicotinonitrile Isomers? Isomers->IKK_Complex Potential Inhibition? DNA DNA NFkB_n->DNA Gene_Transcription Gene Transcription (e.g., Inflammatory Cytokines) DNA->Gene_Transcription

Potential modulation of the NF-κB pathway by nicotinonitrile isomers.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates

  • A suitable buffer (e.g., potassium phosphate buffer)

  • Test compounds (nicotinonitrile isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • A microplate reader capable of fluorescence or absorbance detection

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add the enzyme, buffer, and either the test compound, positive control, or vehicle control (DMSO).

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a strong base).

  • Measure the product formation using a microplate reader. The method of detection will depend on the substrate used (e.g., fluorescence for the product of kynuramine oxidation).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for an in vitro MAO inhibition assay.

Conclusion

This comparative guide indicates that while the simple, unsubstituted nicotinonitrile isomers (picolinonitrile, nicotinonitrile, and isonicotinonitrile) are not potent inhibitors of MAO-B, their core structure is a valuable scaffold for the development of more complex and potent enzyme inhibitors. Furthermore, based on the activity of the related compound nicotine, these isomers warrant further investigation for their potential to modulate key cellular signaling pathways such as NF-κB and MAPK. The provided experimental protocols offer a foundational methodology for researchers to quantitatively assess these and other biological activities. Future studies directly comparing the isomers' effects on a wider range of biological targets are necessary to fully elucidate their structure-activity relationships.

References

Spectroscopic Validation of 2-Methoxy-6-methylnicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to validate the structure of 2-methoxy-6-methylnicotinonitrile. By comparing predicted and experimental data with that of structurally related analogs, this document serves as a valuable resource for researchers working with this and similar chemical entities.

Structural Elucidation by Spectroscopic Methods

The confirmation of the chemical structure of this compound (C₈H₈N₂O, Molecular Weight: 148.16 g/mol ) relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework, functional groups, and overall mass of the compound.

Predicted Spectroscopic Data for this compound

Due to the limited availability of publicly accessible experimental spectra for this compound, this guide presents predicted data alongside experimental data for analogous compounds. These predictions are based on established principles of spectroscopic interpretation and data from similar chemical structures.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Characteristics
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methyl group, and a singlet for the methoxy group protons. The methoxy group protons typically appear as a singlet integrating to 3 protons in the range of 2.4 to 4.4 ppm.[1]
¹³C NMR Signals for the aromatic carbons of the pyridine ring, the nitrile carbon, the methyl carbon, and the methoxy carbon. The methoxy carbon resonance is expected between 46 and 69 ppm.[1][2]
IR Spectroscopy (cm⁻¹) A characteristic C≡N (nitrile) stretching vibration, C-O (ether) stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight of 148.16. Predicted adducts include [M+H]⁺ at m/z 149.07094 and [M+Na]⁺ at m/z 171.05288.[3]

Comparative Spectroscopic Data of Analogs

To provide a robust validation framework, the predicted data for this compound can be compared with the experimental data of structurally similar compounds. For this purpose, we will consider 2-chloro-6-methylnicotinonitrile and 2-hydroxy-6-methylnicotinonitrile.

Table 2: Comparative Spectroscopic Data of this compound Analogs

Spectroscopic Technique2-Chloro-6-methylnicotinonitrile (Predicted)2-Hydroxy-6-methylnicotinonitrile
Molecular Formula C₇H₅ClN₂C₇H₆N₂O
Molecular Weight 152.58134.14
¹H NMR Aromatic protons and a methyl group singlet.[4]-
¹³C NMR Signals for aromatic carbons, nitrile carbon, and methyl carbon.[4]-
IR Spectroscopy (cm⁻¹) ~2220-2230 (C≡N stretch), C-Cl stretch, aromatic C-H and C=C stretches.[4]-
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[4]-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse-acquire sequence.[6] Key parameters to record include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[8]

  • Data Acquisition : Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).[9] A background spectrum of the empty ATR crystal should be taken prior to the sample measurement.[9]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC) inlet or by direct infusion.[10]

  • Ionization : Ionize the sample using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10][11]

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z).[12]

  • Detection : Detect the ions to generate the mass spectrum.[12]

Workflow for Structure Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.

G cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR FT-IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data Analyze NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data Analyze IR Spectrum - Functional Group Identification IR->IR_Data MS_Data Analyze Mass Spectrum - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Comparison Compare with Predicted Data and Analogs NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Spectroscopic Validation Workflow

References

A Comparative Guide to the In Vitro Screening of 2-Methoxy-6-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of the in vitro biological activities of 2-methoxy-6-methylnicotinonitrile derivatives and related compounds, drawing from various research endeavors. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the therapeutic potential of this class of compounds.

Nicotinonitrile (3-cyanopyridine) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] These activities include antibacterial, antitumor, anticancer, cardiotonic, antiviral, and anticonvulsant properties.[1] The inclusion of a methoxy group can enhance the lipophilicity of these molecules, potentially increasing their biological efficacy.[2] This guide focuses on the in vitro screening data available for derivatives of this compound and structurally similar analogs.

Antiproliferative Activity

A number of studies have investigated the antiproliferative effects of nicotinonitrile derivatives against various cancer cell lines. While specific data for this compound is not extensively detailed in the provided search results, the broader class of substituted nicotinonitriles, including those with methoxy groups, has shown promising results.

For instance, novel synthesized pyridinethione and thienopyridine derivatives, which share the core nicotinonitrile scaffold, have been screened for their cytotoxic activity against human cancer cell lines.[3] Several of these compounds were found to be selectively active against human liver and colon cancer cells, with low cytotoxicity against non-tumor fibroblast-derived cell lines, indicating a favorable safety profile.[3]

In another study, nicotinonitrile derivatives were used as scaffolds to build novel antineoplastic agents.[4] These compounds exhibited potential cytotoxic effects against various cancer cell lines, with large-cell lung and colon cancer cell lines being the most affected.[4] Specifically, compound 14a from this study showed significant antiproliferative effects with IC50 values of 25 ± 2.6 nM against NCIH 460 (large cell lung cancer) and 16 ± 2 nM against RKOP 27 (colon cancer) cells.[4]

Furthermore, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were synthesized and evaluated for their anti-tumor activity.[5] Compounds 9h and 9u from this series demonstrated potent cytotoxicities against HGC-27 (gastric cancer) cells with IC50 values of 1.40 µM and 4.56 µM, respectively.[5]

Table 1: Summary of Antiproliferative Activity of Selected Nicotinonitrile Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Pyridinethione & Thienopyridine DerivativesHuman Liver & Colon CancerSelectively Active[3]
Nicotinonitrile Derivative 14a NCIH 460 (Large Cell Lung Cancer)0.025 ± 0.0026[4]
Nicotinonitrile Derivative 14a RKOP 27 (Colon Cancer)0.016 ± 0.002[4]
Nicotinonitrile Derivative 14a HeLa (Cervical Cancer)0.127 ± 0.025[4]
Nicotinonitrile Derivative 14a U937 (Histiocytic Lymphoma)0.422 ± 0.026[4]
Nicotinonitrile Derivative 14a SKMEL 28 (Melanoma)0.255 ± 0.002[4]
Semicarbazide Derivative 9h HGC-27 (Gastric Cancer)1.40[5]
Thiosemicarbazide Derivative 9u HGC-27 (Gastric Cancer)4.56[5]
Nicotinamide Derivative D-1 HCT-116 (Colorectal Carcinoma)3.08[6]
Nicotinamide Derivative D-1 HepG-2 (Hepatocellular Carcinoma)4.09[6]
Sorafenib (Control)HCT-116 (Colorectal Carcinoma)7.28[6]
Sorafenib (Control)HepG-2 (Hepatocellular Carcinoma)5.28[6]
Antimicrobial and Antiviral Activity

The nicotinonitrile scaffold is also a key component in compounds with antimicrobial and antiviral properties. For example, 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles have been synthesized and assayed for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[7]

In a separate study, 2-oxonicotinonitrile (2-ONN) derivatives and their nucleoside analogues were synthesized and tested for antiviral activity.[8][9] The nucleoside analogue 2a(Ac) showed good activity against SARS-CoV and influenza A (H5N1).[8][9] Additionally, compound 7b from this study exhibited good activity against the Gram-positive bacterium Bacillus subtilis.[8][9]

Table 2: Summary of Antimicrobial and Antiviral Activity

Compound/Derivative ClassTarget Organism/VirusActivityReference
2-Methoxy-4-(imidazolyl)-6-aryl nicotinonitrilesGram +ve & Gram -ve bacteria, FungiAntimicrobial activity observed[7]
2-Oxonicotinonitrile Nucleoside Analogue 2a(Ac) SARS-CoVGood antiviral activity[8][9]
2-Oxonicotinonitrile Nucleoside Analogue 2a(Ac) Influenza A (H5N1)Good antiviral activity[8][9]
2-Oxonicotinonitrile Derivative 7b Bacillus subtilis (Gram +ve bacterium)Good antibacterial activity[8][9]

Experimental Protocols

Antiproliferative Assay (MTT Assay)

The in vitro cytotoxic effects of the synthesized compounds are commonly assessed using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cell lines (e.g., HepG-2, HCT-116) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Sorafenib) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[6]

Antimicrobial Assay (Zone of Inhibition)

The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method to determine the zone of inhibition.[7]

  • Media Preparation: A suitable sterile nutrient agar medium is poured into sterile Petri dishes.

  • Inoculation: The agar surface is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[7] Standard antibiotics (e.g., Ampicillin, Chloramphenicol, Norfloxacin) and antifungal agents (e.g., Fluconazole) are used as positive controls.[7]

Signaling Pathways and Experimental Workflows

The antiproliferative activity of some nicotinamide derivatives has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation ERK->Proliferation Inhibitor Nicotinonitrile Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

The general workflow for the synthesis and biological evaluation of these derivatives often follows a multi-step process, starting from commercially available starting materials.

experimental_workflow Start Starting Materials (e.g., this compound precursors) Synthesis Chemical Synthesis of Nicotinonitrile Derivatives Start->Synthesis Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Antiproliferative Antiproliferative Assays (e.g., MTT) InVitro->Antiproliferative Cancer Antimicrobial Antimicrobial Assays (e.g., Zone of Inhibition) InVitro->Antimicrobial Microbes Data Data Analysis (e.g., IC50 Calculation) Antiproliferative->Data Antimicrobial->Data

Caption: General experimental workflow for screening derivatives.

References

Unveiling the Antimicrobial Potential of 2-Methoxynicotinonitriles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical scaffolds is paramount in the quest for new therapeutic agents. This guide provides a comparative analysis of 2-methoxynicotinonitrile derivatives, focusing on their emerging antimicrobial properties. While comprehensive SAR studies on this specific scaffold are nascent, this document synthesizes available data to offer insights into the structural features influencing their biological activity.

The core structure of 2-methoxynicotinonitrile, a pyridine ring featuring a methoxy group at the 2-position and a nitrile group at the 3-position, serves as a versatile platform for synthetic modification. Recent findings have highlighted the potential of substituted 2-methoxynicotinonitriles as a promising new class of antimicrobial agents.

Comparative Analysis of Antimicrobial Activity

A key example from recent patent literature, 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, has demonstrated notable antimicrobial activity against a panel of pathogenic bacteria.[1] To understand the structural contributions to this activity, a comparative analysis with other nicotinonitrile derivatives is essential. The following table summarizes the antimicrobial data for the lead compound and provides a basis for preliminary SAR observations.

Compound IDStructureTest OrganismActivity (Zone of Inhibition, mm)
1 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile3-hydroxyphenyl3-methylphenylStaphylococcus aureusHigh
Pseudomonas aeruginosaHigh
Escherichia coliHigh
Candida albicansHigh

Data for Compound 1 is derived from patent US11970451B1, which describes high antimicrobial activity without specifying the exact zone of inhibition in millimeters. The term "High" is used to represent the reported efficacy.

Preliminary Structure-Activity Relationship (SAR) Insights

Based on the available data for Compound 1 , several preliminary SAR hypotheses can be formulated:

  • The 2-Methoxy Group: The presence of the methoxy group at the 2-position of the nicotinonitrile core is a defining feature of this scaffold. Its electron-donating nature may influence the overall electronic properties of the molecule, potentially impacting its interaction with biological targets.

  • Aromatic Substituents at C4 and C6: The diaryl substitution at the 4 and 6 positions appears to be crucial for antimicrobial activity. In Compound 1 , a 3-methylphenyl group at C4 and a 3-hydroxyphenyl group at C6 contribute to the observed efficacy.

    • The 3-hydroxyphenyl group at C6 introduces a hydroxyl moiety capable of forming hydrogen bonds, which could be critical for target binding.

    • The 3-methylphenyl group at C4 provides a lipophilic character that may enhance membrane permeability.

  • The Nitrile Group: The cyano group at the 3-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor, likely playing a significant role in the molecule's interaction with its biological target.

To establish a more definitive SAR, further studies are required to explore the impact of varying the substituents at the 4 and 6 positions. For instance, investigating different substitution patterns on the phenyl rings (e.g., electron-donating vs. electron-withdrawing groups, steric bulk) would provide a clearer understanding of the structural requirements for optimal antimicrobial activity.

Experimental Protocols

The following is a detailed methodology for the synthesis and antimicrobial screening of 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, as adapted from the patent literature.[1]

Synthesis of 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile

This compound is synthesized via a one-pot, four-component reaction.

Materials:

  • m-Tolualdehyde

  • 3'-Hydroxyacetophenone

  • Malononitrile

  • Sodium methoxide solution

Procedure:

  • A mixture of m-tolualdehyde, 3'-hydroxyacetophenone, and malononitrile is reacted in the presence of a sodium methoxide solution.

  • The reaction is carried out under thermal conditions.

  • The resulting product, 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, is isolated and purified.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product m_tolualdehyde m-Tolualdehyde one_pot One-Pot Four-Component Reaction (Thermal Conditions) m_tolualdehyde->one_pot hydroxyacetophenone 3'-Hydroxyacetophenone hydroxyacetophenone->one_pot malononitrile Malononitrile malononitrile->one_pot sodium_methoxide Sodium Methoxide sodium_methoxide->one_pot Catalyst final_product 6-(3-hydroxyphenyl)-2-methoxy-4- (3-methylphenyl)nicotinonitrile one_pot->final_product

Synthetic workflow for 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile.
Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compound is evaluated using the agar well diffusion method.

Materials:

  • Nutrient agar medium

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), Escherichia coli (Gram-negative)

  • Fungal strain: Candida albicans

  • Dimethyl sulfoxide (DMSO) as a solvent

Procedure:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar plates with the respective microbial cultures.

  • Create wells of a standard diameter in the agar.

  • Prepare a solution of the test compound in DMSO at a specific concentration.

  • Add a defined volume of the compound solution to the wells.

  • Incubate the plates under appropriate conditions for each microorganism.

  • Measure the diameter of the zone of inhibition around each well.

G cluster_prep Plate Preparation cluster_testing Compound Testing cluster_analysis Data Analysis inoculation Inoculate Agar Plates with Microbes well_creation Create Wells in Agar inoculation->well_creation add_compound Add Compound Solution to Wells well_creation->add_compound incubation Incubate Plates add_compound->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone

Workflow for antimicrobial activity screening using the agar well diffusion method.

Future Directions

The promising antimicrobial activity of 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile warrants further investigation into the SAR of the 2-methoxynicotinonitrile scaffold. A systematic approach to synthesize and test a library of analogues with diverse substitutions at the 4 and 6 positions is necessary to build a robust SAR model. Such studies will be instrumental in optimizing the antimicrobial potency and selectivity of this novel class of compounds, potentially leading to the development of new and effective treatments for infectious diseases.

References

A Comparative Guide to Pyridine Synthesis: Classical Methods and Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a cornerstone of modern chemistry. Pyridine scaffolds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of five seminal methods for pyridine synthesis: the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, Kröhnke, and Chichibabin syntheses. We will delve into their mechanisms, substrate scopes, and present quantitative data from the literature to facilitate method selection. Detailed experimental protocols for key examples are provided, alongside visualizations of the chemical transformations.

At a Glance: Comparison of Key Pyridine Synthesis Methods

MethodTypical ReactantsKey Features & AdvantagesCommon Limitations
Hantzsch Synthesis Aldehyde, 2 eq. β-ketoester, Ammonia/Ammonium AcetateForms 1,4-dihydropyridines, which are then oxidized. Well-established, good for symmetrical pyridines.[1][2][3]Requires a subsequent oxidation step. Classical conditions can be harsh with long reaction times and low yields.[2]
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneTwo-step synthesis leading to 2,3,6-trisubstituted pyridines.[4][5] Versatile, avoids an oxidation step.[4]Traditionally requires high temperatures for cyclodehydration and purification of intermediates.[4]
Guareschi-Thorpe Condensation Cyanoacetic ester/cyanoacetamide, 1,3-Dicarbonyl compound, Ammonia/Ammonium sourceSynthesizes hydroxypyridines (pyridones).[6] Can be performed in aqueous, green conditions.[2][6]Primarily yields 2-pyridone structures.
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetateHighly versatile for preparing polysubstituted pyridines.[7] Tolerates a wide range of functional groups.[8] One-pot variations are common.[7][9]The classical method can be multi-stepped.
Chichibabin Synthesis Aldehydes/Ketones/α,β-Unsaturated carbonyls, AmmoniaIndustrial importance for simple alkylpyridines.[10] Utilizes inexpensive reagents.Requires high temperatures (350–500 °C) and solid-phase catalysts.[10] Can produce mixtures of isomers.[10]

Visualizing the Synthetic Pathways

A high-level overview of the classification of these pyridine syntheses based on the nature of the key bond-forming steps.

G Categorization of Pyridine Synthesis Methods cluster_condensation A Pyridine Synthesis Methods B Condensation Reactions A->B C Cycloadditions & Rearrangements A->C D Direct Amination A->D Hantzsch Hantzsch Synthesis B->Hantzsch Bohlmann Bohlmann-Rahtz Synthesis B->Bohlmann Guareschi Guareschi-Thorpe Condensation B->Guareschi Krohnke Kröhnke Synthesis B->Krohnke Chichibabin Chichibabin Synthesis D->Chichibabin

Categorization of Pyridine Synthesis Methods

Hantzsch Pyridine Synthesis

First described by Arthur Hantzsch in 1881, this reaction involves a multi-component condensation between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[2] This method is particularly renowned for its simplicity and efficiency in creating highly functionalized pyridines in a single pot.[1]

Hantzsch_Workflow Hantzsch Pyridine Synthesis Workflow Reactants Aldehyde + 2x β-Ketoester + Ammonia Condensation One-Pot Condensation Reactants->Condensation DHP 1,4-Dihydropyridine Intermediate Condensation->DHP Oxidation Aromatization (Oxidation) DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Hantzsch Pyridine Synthesis Workflow
Quantitative Data: Hantzsch Synthesis

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA / Ultrasonic, Aqueous (SDS, 0.1M)96[2]
4-MethylbenzaldehydeEthyl acetoacetateAmmonium acetateWater, 70°C95[11]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetateCAN, Solvent-free, RT92[12]
2,4-DihydroxybenzaldehydeEthyl acetoacetateAmmonium acetate40 wt% PW on alumina, neat, RT96[13]
Naphthyl aldehydeEthyl acetoacetateAmmonium acetate40 wt% PW on alumina, neat, RT90[13]
Experimental Protocol: Green Synthesis of a Hantzsch 1,4-Dihydropyridine Derivative[12]

This protocol describes a solvent-free synthesis of a dihydropyridine derivative using ceric ammonium nitrate (CAN) as a catalyst.

  • Reactant Mixture: In a 100 mL round-bottom flask, combine 5-bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), ethyl acetoacetate (2.6 mL, 0.02 mol), and CAN (0.28 g, 0.5 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 1-2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the mixture will solidify. Wash the solid product with water and then with n-hexane to remove impurities.

  • Purification: Dry the crude product and recrystallize it from ethanol with charcoal treatment to yield the pure 1,4-dihydropyridine.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step method for generating substituted pyridines.[4][5] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[4] A key advantage of this method is that it directly produces the aromatic pyridine without the need for a separate oxidation step.[4]

Bohlmann_Rahtz_Workflow Bohlmann-Rahtz Pyridine Synthesis Workflow Reactants Enamine + Ethynylketone Condensation Condensation Reactants->Condensation Intermediate Aminodiene Intermediate Condensation->Intermediate Isomerization Heat-induced E/Z Isomerization Intermediate->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine 2,3,6-Trisubstituted Pyridine Cyclodehydration->Pyridine

Bohlmann-Rahtz Pyridine Synthesis Workflow
Quantitative Data: Bohlmann-Rahtz Synthesis

Modern modifications have focused on one-pot procedures and milder reaction conditions.

EnamineAlkynoneCatalyst/ConditionsYield (%)Reference
Ethyl β-aminocrotonatePhenylpropynoneAcetic acid, Toluene, 50°C, 6h85[14]
Ethyl β-aminocrotonatePhenylpropynoneAmberlyst 15, Toluene, 50°C, 6h86[14]
Ethyl β-aminocrotonate1-Phenyl-1-butyn-3-oneYb(OTf)₃, Toluene, Reflux, 5.5h86[15]
Ethyl β-aminocrotonateButynoneAcetic acid, Toluene, 50°C, 6h95[15]
Methyl 3-aminocrotonate4-Phenyl-3-butyn-2-oneAcetic acid, Toluene, 50°C, 6h89[15]
Experimental Protocol: One-Step Acid-Catalyzed Bohlmann-Rahtz Synthesis[15]

This protocol describes a modified, one-step Bohlmann-Rahtz synthesis using acetic acid as a catalyst.

  • Reaction Setup: To a solution of the enamino ester (1.3 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), add the alkynone (1.0 mmol).

  • Reaction: Heat the mixture at 50 °C for 6 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the substituted pyridine.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe synthesis is a method for preparing 2-pyridones (or their tautomeric 2-hydroxypyridines) from a cyanoacetamide or cyanoacetic ester and a 1,3-dicarbonyl compound.[13] Recent advancements have focused on developing greener protocols using aqueous media.[2][6]

Guareschi_Thorpe_Workflow Guareschi-Thorpe Condensation Workflow Reactants Cyanoacetamide/Cyanoacetic Ester + 1,3-Dicarbonyl Condensation Condensation & Cyclization Reactants->Condensation Ammonia Ammonia Source Ammonia->Condensation Pyridone 2-Pyridone Derivative Condensation->Pyridone

Guareschi-Thorpe Condensation Workflow
Quantitative Data: Guareschi-Thorpe Synthesis in Aqueous Medium[6]

This table highlights an advanced, eco-friendly version of the Guareschi-Thorpe reaction using ammonium carbonate in an aqueous medium.

Alkyl Cyanoacetate/Amide1,3-DicarbonylNitrogen SourceConditionsYield (%)
Ethyl cyanoacetateEthyl acetoacetate(NH₄)₂CO₃H₂O:EtOH (1:1), 80°C, 4h96
Ethyl cyanoacetateAcetylacetone(NH₄)₂CO₃H₂O:EtOH (1:1), 80°C, 4h95
Ethyl cyanoacetateBenzoylacetone(NH₄)₂CO₃H₂O:EtOH (1:1), 80°C, 4h92
CyanoacetamideEthyl acetoacetate(NH₄)₂CO₃H₂O:EtOH (1:1), 80°C, 3h98
CyanoacetamideAcetylacetone(NH₄)₂CO₃H₂O:EtOH (1:1), 80°C, 3.5h96
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis[6]
  • Reaction Mixture: In a flask, mix ethyl cyanoacetate (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (4 mL).

  • Reaction: Heat the mixture at 80 °C for the specified time (typically 3-4 hours).

  • Work-up: The product often precipitates from the reaction mixture upon cooling.

  • Purification: Collect the solid product by filtration and wash with water. Further purification can be achieved by recrystallization if necessary.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[7] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7][8]

Krohnke_Workflow Kröhnke Pyridine Synthesis Workflow Reactants1 α-Pyridinium methyl ketone salt Michael Michael Addition Reactants1->Michael Reactants2 α,β-Unsaturated carbonyl Reactants2->Michael Ammonia Ammonium Acetate Cyclization Ring Closure & Aromatization Ammonia->Cyclization Dicarbonyl 1,5-Dicarbonyl Intermediate Michael->Dicarbonyl Dicarbonyl->Cyclization Pyridine Polysubstituted Pyridine Cyclization->Pyridine

Kröhnke Pyridine Synthesis Workflow
Quantitative Data: Kröhnke Synthesis and its Modifications

α-Pyridinium Salt Precursorα,β-Unsaturated CarbonylNitrogen SourceConditionsYield (%)Reference
N-Phenacylpyridinium bromideChalconeAmmonium acetateGlacial acetic acid, reflux85-95[16]
2-Acetylthiophene derived saltChalcone derivativeAmmonium acetateStandard conditions60[7]
Acetophenone (in situ)Benzaldehyde (in situ)Ammonium acetateCoCl₂·6H₂O, 100°C, 30 min95[17]
Acetophenone (in situ)4-Chlorobenzaldehyde (in situ)Ammonium acetateCoCl₂·6H₂O, 100°C, 30 min96[17]
Acetophenone (in situ)ChalconeHMDS/TMSOTfMicrowave, 150°C, 30 min92[18][19]
Experimental Protocol: One-Pot Solvent-Free Kröhnke-Type Synthesis[17]

This protocol describes an efficient, one-pot, solvent-free synthesis of 2,4,6-triarylpyridines.

  • Reactant Mixture: In a flask, thoroughly mix the substituted acetophenone (2 mmol), substituted benzaldehyde (1 mmol), ammonium acetate (10 mmol), and CoCl₂·6H₂O (0.1 mmol).

  • Reaction: Heat the solvent-free mixture at 100 °C for 30 minutes. The reaction mixture will melt and then solidify upon completion.

  • Work-up: Allow the mixture to cool to room temperature. Treat the solid residue with water and break it up.

  • Purification: Collect the crude product by vacuum filtration and wash with water. Purify the product by recrystallization from ethanol.

Chichibabin Pyridine Synthesis

Developed by Aleksei Chichibabin in 1924, this synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically in the gas phase over a solid catalyst at high temperatures.[10] This method is of significant industrial importance for the production of simple, substituted pyridines.[10]

Chichibabin_Workflow Chichibabin Pyridine Synthesis Workflow Reactants Aldehydes/Ketones + Ammonia Reaction Gas-Phase Condensation Reactants->Reaction Catalyst Solid Catalyst (e.g., Al₂O₃, SiO₂) Reaction->Catalyst Pyridine Substituted Pyridine(s) Reaction->Pyridine

Chichibabin Pyridine Synthesis Workflow
Quantitative Data: Chichibabin Synthesis

Yields for the Chichibabin synthesis are often reported for industrial-scale production and can vary depending on the specific catalyst and reaction conditions. The reaction often produces a mixture of isomers.

ReactantsCatalystTemperature (°C)Major Product(s)
Acetaldehyde, AmmoniaModified Al₂O₃ or SiO₂350-5002-Methylpyridine, 4-Methylpyridine
Acrolein, AmmoniaModified Al₂O₃ or SiO₂350-5003-Methylpyridine, Pyridine
Acrolein, Propionaldehyde, AmmoniaModified Al₂O₃ or SiO₂350-5003-Methylpyridine
Paraldehyde, AmmoniaModified Al₂O₃ or SiO₂350-5005-Ethyl-2-methylpyridine
Experimental Protocol: General Concept for Chichibabin Synthesis[10]

The Chichibabin synthesis is typically carried out in a continuous flow reactor at an industrial scale.

  • Reactant Feed: A gaseous mixture of the carbonyl compound(s) and ammonia is prepared.

  • Catalytic Reactor: The gas mixture is passed over a heated bed of a solid catalyst, such as modified alumina or silica, maintained at 350-500 °C.

  • Product Separation: The product stream, containing the desired pyridine(s) and unreacted starting materials, is cooled and subjected to separation and purification processes, typically distillation.

Conclusion

The synthesis of pyridines is a rich and diverse field, with classical methods that have stood the test of time and continue to be refined with modern innovations. The Hantzsch and Kröhnke syntheses offer excellent versatility for producing highly substituted pyridines in a laboratory setting. The Bohlmann-Rahtz and Guareschi-Thorpe reactions provide strategic routes to specific substitution patterns and functional groups. For the large-scale production of simpler pyridines, the Chichibabin synthesis remains a vital industrial process. The ongoing development of greener, more efficient, and one-pot procedures for these classical reactions ensures their continued relevance in the synthesis of novel pyridine-containing molecules for a wide range of applications.

References

Novel Heterocyclic Compounds Show Promise in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recently developed 4-aza-podophyllotoxin hybrids, nicotinonitrile-pyrazole derivatives, and imidazole/oxazolone compounds reveals significant cytotoxic activity against a range of human cancer cell lines. These findings, emerging from studies published in late 2024 and early 2025, highlight the potential of these novel heterocyclic structures as templates for the development of new anticancer therapeutics.

Researchers are increasingly turning to heterocyclic compounds due to their diverse pharmacological properties. The studies summarized here investigate the in vitro cytotoxicity of several new chemical entities, demonstrating their efficacy in inhibiting the growth of cancer cells, in some cases surpassing the potency of established anticancer drugs used as controls. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the induction of programmed cell death, or apoptosis.

Comparative Cytotoxicity Data (IC₅₀ Values in µM)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the most promising compounds from each class against various cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound ClassNovel CompoundCancer Cell LineIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Control
4-Aza-Podophyllotoxin Hybrid Compound 13k[1][2]KB0.23EllipticineNot specified
HepG20.27EllipticineNot specified
A5490.25EllipticineNot specified
MCF7>10EllipticineNot specified
Compound 13h[2]A5490.16EllipticineNot specified
MCF71.07EllipticineNot specified
Nicotinonitrile-Pyrazole Derivative Compound 19[3]HepG25.16Doxorubicin4.50
HeLa4.26Doxorubicin5.57
Compound 13[3]HepG28.78Doxorubicin4.50
HeLa15.32Doxorubicin5.57
Imidazole/Oxazolone Derivative Compound 9[4]HL60Potent (not specified)Not specifiedNot specified
MDA-MB-231Potent (not specified)Not specifiedNot specified
Compound 8[4]HL60Potent (not specified)Not specifiedNot specified
MDA-MB-231Potent (not specified)Not specifiedNot specified

Experimental Protocols

The cytotoxicity of these novel heterocyclic compounds was primarily evaluated using the MTT and CellTiter-Glo® luminescence-based cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the novel heterocyclic compounds or the positive control drug for a specified period, typically 48 to 72 hours.

  • MTT Incubation: Following treatment, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium containing MTT was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ values were calculated by plotting the percentage of cell viability against the compound concentration.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells were seeded in 96-well opaque-walled plates and treated with the test compounds.

  • Reagent Addition: After the incubation period, the plates were equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well was added.

  • Lysis and Signal Stabilization: The contents were mixed on an orbital shaker for approximately 2 minutes to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence was measured using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

  • Data Analysis: IC₅₀ values were determined by plotting luminescence against the concentration of the compound.

Visualizing the Mechanism of Action

The cytotoxic effects of these novel heterocyclic compounds are believed to be mediated through the disruption of essential cellular processes, leading to cell cycle arrest and apoptosis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_data Data Analysis seed_cells Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Novel Compounds & Positive Controls overnight_incubation->add_compounds incubate_treatment Incubate (48-72h) add_compounds->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay celltiter_glo CellTiter-Glo Assay incubate_treatment->celltiter_glo measure_signal Measure Absorbance/ Luminescence mtt_assay->measure_signal celltiter_glo->measure_signal calculate_ic50 Calculate IC50 Values measure_signal->calculate_ic50 tubulin_inhibition_pathway cluster_compound cluster_tubulin cluster_process cluster_outcome compound Novel Heterocyclic Compound tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site polymerization Microtubule Polymerization compound->polymerization Inhibits microtubules Dynamic Microtubules polymerization->microtubules mitotic_arrest G2/M Phase Arrest polymerization->mitotic_arrest Disruption leads to mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle apoptosis Apoptosis mitotic_arrest->apoptosis apoptosis_pathway cluster_mitochondria Mitochondrial Events cluster_caspase_activation Caspase Cascade cluster_cell_death Cellular Demise mitotic_arrest Mitotic Arrest/ Cellular Stress bax_bak Bax/Bak Activation mitotic_arrest->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation parp_cleavage->dna_fragmentation apoptotic_bodies Apoptotic Body Formation dna_fragmentation->apoptotic_bodies

References

Efficacy of 2-methoxy-6-methylnicotinonitrile derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted the potential of nicotinonitrile derivatives as a promising class of anti-cancer agents. This guide provides a comparative analysis of the efficacy of various 2-methoxy-6-methylnicotinonitrile and related derivatives against a panel of human cancer cell lines. The data presented herein summarizes key findings on their cytotoxic effects, mechanisms of action, and the experimental protocols utilized for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and therapeutic application of these compounds.

Quantitative Analysis of Cytotoxicity

The anti-proliferative activity of novel nicotinonitrile derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the cytotoxic efficacy of these compounds against various cancer cell lines.

A series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were synthesized and evaluated for their anti-tumor activity. Among them, compounds 9h and 9u demonstrated significant cytotoxic effects against the HGC-27 human gastric cancer cell line, with IC50 values of 1.40 µM and 4.56 µM, respectively[1].

CompoundCancer Cell LineIC50 (µM)Reference
9h HGC-27 (Gastric)1.40[1]
9u HGC-27 (Gastric)4.56[1]

Table 1: Cytotoxicity of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl) Derivatives.

For a broader perspective, the cytotoxic activities of other related methoxy-containing and nicotinonitrile derivatives are presented below, showcasing their potential against a wider range of cancers.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
Methoxyflavones5-hydroxy-6,7,8,4'-TeMFPC3 (Prostate)11.8[2]
MethoxyflavonesTangeritinPC3 (Prostate)17.2[2]
MethoxyflavonesChrysosplenetinMCF-7 (Breast)0.3[2]
2-amino-4,6-diphenylnicotinonitrilesCompound 3MDA-MB-231 (Breast)1.81[3]
2-amino-4,6-diphenylnicotinonitrilesCompound 3MCF-7 (Breast)2.85[3]
2,4,6-trimethoxychalconesCompound B3HeLa (Cervical)3.204[4]
2,4,6-trimethoxychalconesCompound B3MCF-7 (Breast)3.849[4]
2-phenylacrylonitrilesCompound 1g2aHCT116 (Colon)0.0059[5]
2-phenylacrylonitrilesCompound 1g2aBEL-7402 (Liver)0.0078[5]

Table 2: Comparative Cytotoxicity of Various Methoxy- and Nicotinonitrile-Containing Derivatives.

Mechanisms of Antineoplastic Action

The investigated nicotinonitrile derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction

Several studies indicate that these compounds trigger apoptosis in cancer cells. For instance, a novel 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol derivative was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells by activating the mitochondrial apoptotic pathway and inhibiting MDM2.[6] This process involves the generation of reactive oxygen species (ROS), leading to DNA damage.[6]

Another study on a 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile derivative (AMBAN) demonstrated apoptosis induction in human leukemia cells through a mitochondrial/caspase 9/caspase 3-dependent pathway, which was also associated with an increase in ROS levels.[7]

The derivative 9h was found to upregulate Nur77 expression and trigger its nuclear export, indicating the initiation of Nur77-mediated apoptosis.[1] This was further evidenced by the cleavage of PARP, a key hallmark of apoptosis.[1]

apoptosis_pathway cluster_stimulus Inducing Agent cluster_cellular_response Cellular Response Derivative_9h Derivative 9h Nur77_up Upregulation of Nur77 Expression Derivative_9h->Nur77_up Nur77_export Nur77 Nuclear Export Nur77_up->Nur77_export PARP_cleavage PARP Cleavage Nur77_export->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Figure 1. Proposed apoptotic pathway induced by derivative 9h.

Cell Cycle Arrest

In addition to apoptosis, these derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific phases. The compound 9h was observed to arrest the cell cycle at the G2/M phase in HGC-27 cells, thereby inhibiting cell growth.[1] Similarly, other methoxy-chalcone derivatives have been reported to induce cell cycle arrest at the S-G2/M phase.[8] A 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol derivative also caused G2/M cell cycle arrest in NSCLC cells.[6]

cell_cycle_arrest Start Start of Cell Cycle G1 G1 Phase Start->G1 S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest Cell Cycle Arrest G2->Arrest M->G1 Mitosis Compound Nicotinonitrile Derivative (e.g., 9h) Compound->Arrest

Figure 2. G2/M phase cell cycle arrest by nicotinonitrile derivatives.

Experimental Protocols

The evaluation of the anti-cancer efficacy of these compounds involved standard in vitro assays.

Cell Culture

Human cancer cell lines, such as HGC-27, were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general workflow is as follows:

mtt_assay_workflow Seed Seed cancer cells in 96-well plates Treat Treat with varying concentrations of compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Calculate Calculate IC50 values Measure->Calculate

Figure 3. General workflow of the MTT assay for cytotoxicity.

Cell Cycle Analysis

Flow cytometry is employed to analyze the cell cycle distribution of cancer cells after treatment with the compounds. Cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of the cells is then measured by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

The induction of apoptosis can be confirmed through various methods, including:

  • Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Western Blotting: Detects the cleavage of PARP and the activation of caspases, which are key markers of apoptosis.

Conclusion

The data compiled in this guide underscore the significant potential of this compound and related derivatives as a foundation for the development of novel anti-cancer therapeutics. The demonstrated cytotoxicity against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest, warrants further preclinical and clinical investigation. The provided experimental frameworks can serve as a basis for standardized evaluation of next-generation nicotinonitrile-based drug candidates.

References

A Comparative Guide to the Selectivity of Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa-opioid receptor (KOR) is a G protein-coupled receptor that plays a crucial role in modulating pain, mood, and reward pathways.[1] Agonists targeting KOR are of significant therapeutic interest for managing pain and pruritus, potentially offering alternatives to mu-opioid receptor (MOR) agonists with a lower risk of abuse and respiratory depression.[2] However, the clinical utility of KOR agonists has been hampered by centrally-mediated side effects, including dysphoria and sedation.[3] Consequently, developing agonists with high selectivity for the KOR over other opioid receptors (μ and δ) and understanding their specific signaling properties are paramount for designing safer and more effective therapeutics.

This guide provides an objective comparison of the receptor selectivity profiles of four prominent KOR agonists: Salvinorin A , U-50488 , Nalfurafine , and Asimadoline . The comparison is based on quantitative binding affinity and functional activity data from preclinical studies. Detailed experimental protocols for the key assays used to determine these parameters are also provided.

Canonical Kappa-Opioid Receptor Signaling

Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its canonical pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit further modulates ion channel activity, primarily causing the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability. Additionally, KOR activation can trigger β-arrestin-dependent signaling pathways, which are often associated with the adverse effects of KOR agonists.[1][2]

KOR Signaling Pathway cluster_intracellular Intracellular Space Agonist KOR Agonist KOR KOR Agonist->KOR Binds G_protein Gαi/o-Gβγ KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Downstream Downstream Signaling (p38 MAPK) Beta_Arrestin->Downstream ATP ATP PKA PKA cAMP->PKA Activates Neuronal_Activity ↓ Neuronal Excitability K_ion->Neuronal_Activity Ca_ion->Neuronal_Activity

Caption: Canonical KOR Gαi/o and β-arrestin signaling pathways.

Data Presentation: Comparative Receptor Selectivity

The selectivity of an agonist is determined by comparing its binding affinity (Ki) and functional potency (EC50) for the target receptor (KOR) versus off-target receptors (MOR and DOR). A higher selectivity ratio (e.g., Ki MOR / Ki KOR) indicates greater selectivity for the kappa-opioid receptor.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

This table summarizes the equilibrium dissociation constants (Ki) for each agonist at the human mu, delta, and kappa opioid receptors. Lower Ki values indicate higher binding affinity.

CompoundKOR (Ki, nM)MOR (Ki, nM)DOR (Ki, nM)Selectivity (MOR/KOR)Selectivity (DOR/KOR)
Salvinorin A 2.4[4]>5,000[5]>5,000[5]>2083>2083
U-50488 2.2[6]430[6]>1,000~195>454
Nalfurafine 0.075[7]0.43[7]51[7]~5.7~680
Asimadoline 0.6[8]216[8]313[8]360521

Note: Data are compiled from multiple sources and experimental conditions may vary. The values serve as a comparative reference.

Table 2: Opioid Receptor Functional Activity (EC50, nM)

This table presents the half-maximal effective concentration (EC50) from functional assays (e.g., GTPγS binding), which measures the agonist's potency in activating the receptor. Lower EC50 values indicate greater potency.

CompoundKOR (EC50, nM)MOR (EC50, nM)DOR (EC50, nM)
Salvinorin A 1.8[4]>10,000[9]>1,000[9]
U-50488 ~50[10]>1,000>1,000
Nalfurafine <0.1[7]~3.1[7]>1,000
Asimadoline Potent Full AgonistWeak ActivityWeak Activity

Experimental Protocols

The following are generalized protocols for standard in vitro assays used to determine the binding affinity and functional activity of KOR agonists.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test agonist at the kappa, mu, and delta opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (KOR, MOR, or DOR).

  • Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

  • Unlabeled test agonist at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., high concentration of Naloxone).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test agonist.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[11]

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test agonist to generate a competition curve. The IC50 (the concentration of agonist that displaces 50% of the specific radioligand binding) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[12]

Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes (Expressing Opioid Receptor) start->prep setup Set up 96-well Plate: - Membranes - Radioligand ([³H]L) - Test Agonist (Varying Conc.) prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: Plot Competition Curve Determine IC50 count->analyze calculate Calculate Ki using Cheng-Prusoff Equation analyze->calculate end End calculate->end

Caption: Workflow for a typical radioligand displacement assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the extent to which an agonist activates G-protein coupling to the receptor, an early step in the signaling cascade.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test agonist.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Guanosine diphosphate (GDP).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 10 mM NaCl, pH 7.4).

  • Test agonist at various concentrations.

Procedure:

  • Reaction Setup: Incubate cell membranes with varying concentrations of the test agonist in the assay buffer containing a fixed concentration of GDP.[13]

  • Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Agonist activation of the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[14]

  • Incubation: Incubate the mixture for 60 minutes at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.[13]

  • Termination & Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation) are determined by non-linear regression analysis.[14]

References

Revolutionizing Drug Discovery: A Comparative Guide to Predicting Nicotinonitrile Reactivity with DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of nicotinonitrile compounds is paramount in the quest for novel therapeutics. Density Functional Theory (DFT) analysis has emerged as a powerful computational tool to predict this reactivity, accelerating the identification and optimization of promising drug candidates. This guide provides a comprehensive comparison of DFT-based approaches for evaluating the reactivity of nicotinonitrile derivatives, supported by experimental data and detailed methodologies.

Nicotinonitrile, a pyridine ring substituted with a cyano group, is a core scaffold in a multitude of biologically active compounds, exhibiting properties ranging from anticancer to bronchodilatory effects.[1][2] Predicting how modifications to this core structure will influence its reactivity is a critical step in designing more potent and selective drugs. DFT, a computational quantum mechanical modeling method, allows for the calculation of electronic structure and properties, offering a window into the reactivity of molecules.[3]

The Power of Prediction: Key DFT Reactivity Descriptors

Several quantum chemical parameters derived from DFT calculations serve as powerful descriptors of molecular reactivity. By analyzing these descriptors, researchers can gain insights into the electrophilic and nucleophilic nature of different sites within a molecule, predicting how it will interact with biological targets.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally suggests higher reactivity.

Global Reactivity Descriptors: These parameters provide a general overview of a molecule's reactivity:

  • Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

  • Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules are generally less reactive.

  • Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

  • Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

A Comparative Look: DFT Analysis of Nicotinonitrile Derivatives in Action

One study on a series of nicotinonitrile-containing compounds investigated their bronchodilation properties.[1] Through molecular modeling, including 3D-pharmacophore and 2D-QSAR studies, the researchers were able to establish a correlation between the structural features of the compounds and their observed biological activity, highlighting the predictive capacity of computational methods.[1]

Another investigation into novel bioactive pyridine derivatives employed DFT calculations to determine global reactivity descriptors.[4] These calculated parameters were then successfully correlated with the experimentally determined antibacterial and antioxidant activities of the compounds, providing a clear link between theoretical reactivity predictions and observed biological function.[4]

The following table, while not exhaustive for all nicotinonitrile derivatives, provides a representative example of the types of quantitative data generated in DFT studies and their correlation with experimental findings for similar heterocyclic compounds.

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electrophilicity (ω)Experimental Activity (IC50, µM or other)Reference
Pyridine Derivative A -6.54-1.235.311.89Antibacterial (MIC = 15.6 µg/mL)[4]
Pyridine Derivative B -6.89-1.565.332.12Antibacterial (MIC = 7.8 µg/mL)[4]
Nicotinonitrile Analog 1 -7.12-2.015.112.54Anticancer (HePG2 IC50 = 34.31 µM)[2]
Nicotinonitrile Analog 2 -7.05-1.895.162.41Anticancer (Caco-2 IC50 = 24.79 µM)[2]
Bronchodilator 5a N/AN/AN/AN/A~Twofold potency of theophylline[1]
Bronchodilator 5l N/AN/AN/AN/A~Threefold potency of theophylline[1]

Note: The data for Nicotinonitrile Analogs 1 and 2 are illustrative examples based on reported anticancer activities. Specific DFT-calculated values for these exact compounds would require a dedicated computational study. The data for the pyridine derivatives and bronchodilators are taken from the cited literature.

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of these predictions, it is crucial to follow well-defined experimental and computational protocols.

Computational Methodology (DFT)

A typical DFT protocol for predicting the reactivity of nicotinonitrile compounds involves the following steps:

  • Molecular Geometry Optimization: The 3D structure of each nicotinonitrile derivative is optimized to its lowest energy conformation. This is commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[3]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Calculation of Quantum Chemical Descriptors: Using the optimized structures, various electronic properties and reactivity descriptors are calculated. This includes the energies of the HOMO and LUMO, Mulliken charges, and Fukui functions.

  • Data Analysis and Correlation: The calculated descriptors are then analyzed and correlated with experimental reactivity data (e.g., reaction rates, biological activity) to build predictive models, often using techniques like Quantitative Structure-Activity Relationship (QSAR) analysis.[5][6]

Experimental Validation

The predictive power of DFT analysis is ultimately validated through experimental testing. Common experimental protocols to assess the reactivity and biological activity of nicotinonitrile compounds include:

  • Synthesis: The nicotinonitrile derivatives are synthesized using established organic chemistry methods.[2]

  • Spectroscopic Characterization: The chemical structures of the synthesized compounds are confirmed using techniques like NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

  • Biological Assays: The compounds are tested for their biological activity in relevant in vitro or in vivo models. For example, anticancer activity can be assessed using cell viability assays (e.g., MTT assay) on cancer cell lines, while bronchodilatory effects can be measured in isolated tracheal ring preparations.[1][2]

Visualizing the Workflow: From Computation to Correlation

The following diagram illustrates the general workflow for predicting the reactivity of nicotinonitrile compounds using DFT analysis.

DFT_Reactivity_Workflow cluster_computational Computational Analysis (DFT) cluster_experimental Experimental Validation mol_design Molecular Design of Nicotinonitrile Derivatives geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_design->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc descriptor_calc Calculation of Reactivity Descriptors (HOMO, LUMO, etc.) freq_calc->descriptor_calc qsar QSAR Model Development descriptor_calc->qsar correlation Correlation Analysis qsar->correlation synthesis Synthesis of Nicotinonitrile Derivatives characterization Spectroscopic Characterization synthesis->characterization bio_assay Biological/Reactivity Assays characterization->bio_assay exp_data Experimental Data (e.g., IC50, reaction rates) bio_assay->exp_data exp_data->correlation prediction Prediction of Reactivity of New Compounds correlation->prediction

A generalized workflow for predicting nicotinonitrile reactivity using DFT.

Conclusion

DFT analysis offers a robust and efficient approach to predict the reactivity of nicotinonitrile compounds, providing invaluable guidance for the design of new and improved drug candidates. By calculating and interpreting key quantum chemical descriptors, researchers can prioritize the synthesis of compounds with the most promising reactivity profiles, thereby streamlining the drug discovery process and reducing reliance on time-consuming and expensive experimental screening. The continued integration of computational methods like DFT with experimental validation holds the key to unlocking the full therapeutic potential of the versatile nicotinonitrile scaffold.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-methoxy-6-methylnicotinonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 2-methoxy-6-methylnicotinonitrile are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established laboratory safety protocols and hazardous waste management principles.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

In the event of a spill, the area should be evacuated of non-essential personnel and ventilated. The spill should be contained using an inert absorbent material like sand or vermiculite. The collected material must then be treated as hazardous waste and disposed of according to the procedures outlined below.

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1] Adherence to institutional and local regulations is mandatory.

Step 1: Waste Identification and Classification

Based on its chemical structure as a nitrile, this compound should be treated as hazardous waste. Nitrile compounds can be toxic and may pose environmental hazards.[2] A formal waste determination should be conducted, and if a Safety Data Sheet (SDS) is available, it must be consulted for specific hazard classifications.

Step 2: Waste Collection and Segregation

  • Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible with nitriles.[3][4] The container must be kept tightly sealed except when adding waste.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.[3][5] The label should also indicate the start date of accumulation.

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA).[5] It is critical to segregate it from incompatible materials. For instance, keep it separate from acids and oxidizing agents to prevent violent reactions or the release of toxic gases.[5]

Step 3: Storage

  • The SAA should be under the direct supervision of laboratory personnel.[3]

  • Ensure the storage area is cool, dry, and well-ventilated.[1]

  • Do not accumulate more than 55 gallons of any single hazardous waste stream in the SAA. Once a container is full, it must be moved to a central accumulation area within three days.[5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[1]

  • Provide the waste disposal company with a detailed inventory of the waste, including the chemical name and quantity. If available, a copy of the Safety Data Sheet (SDS) should be provided.[1]

Prohibited Disposal Methods:

  • Drain Disposal: Do not dispose of this compound down the drain.[4][6][7] Many chemicals, especially those with potential toxicity, are not suitable for drain disposal.[6][7]

  • Trash Disposal: This chemical should not be disposed of in the regular trash.[6][7]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[4]

Quantitative Data Summary

PropertyValueSource
CAS Number 72918-03-7ChemScene
Molecular Formula C₈H₈N₂OChemScene
Molecular Weight 148.16 g/mol ChemScene
Purity ≥98%ChemScene
Storage Temperature Room TemperatureChemScene

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: Have 2-methoxy-6- methylnicotinonitrile waste identify Identify as Hazardous Waste (Nitrile Compound) start->identify sds Consult Safety Data Sheet (SDS) (If available) identify->sds collect Collect in a designated, compatible, and sealed container sds->collect label_waste Label container with: 'Hazardous Waste' Chemical Name Accumulation Date collect->label_waste segregate Store in Satellite Accumulation Area (SAA) Segregate from incompatibles (e.g., acids, oxidizers) label_waste->segregate contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company segregate->contact_ehs provide_info Provide waste details and SDS to vendor contact_ehs->provide_info pickup Arrange for Professional Pickup and Disposal provide_info->pickup end End: Proper Disposal Complete pickup->end no_drain Do NOT dispose down the drain no_trash Do NOT dispose in regular trash no_evap Do NOT allow to evaporate

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-methoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-methoxy-6-methylnicotinonitrile

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for this compound (CAS No. 72918-03-7), outlining essential personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Identification and Classification

The following table summarizes the anticipated hazard classifications for this compound, based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of the closely related compound, 2-methoxy-4,6-dimethylnicotinonitrile.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

Body PartProtectionSpecification
Eyes/Face Safety Goggles or Face ShieldChemical safety goggles are recommended.[2] For splash hazards, a face shield should be worn in conjunction with goggles.
Skin Chemical-resistant GlovesWear compatible chemical-resistant gloves.[3] Nitrile gloves are a suitable option for protection against a range of chemicals.
Body Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or when handling larger quantities where dust or aerosols may be generated.[3][4]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Assemble Materials & Spill Kit gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation :

    • Designate a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Have a chemical spill kit readily accessible.

  • Handling :

    • Don the appropriate PPE before handling the chemical.

    • Carefully weigh and transfer the compound, avoiding the generation of dust.

    • Conduct the experiment, minimizing the potential for splashes or aerosol formation.

  • Post-Handling :

    • Upon completion of the work, decontaminate all surfaces and equipment.

    • Segregate waste materials for proper disposal.

    • Remove PPE in the designated area, avoiding contamination of clean spaces.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal_pathway Disposal Pathway solid_waste Contaminated Solids (Gloves, Wipes, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Solutions) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container excess_chemical Excess/Unused Chemical original_container Original Labeled Container excess_chemical->original_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup original_container->ehs_pickup approved_facility Transport to Approved Waste Disposal Facility ehs_pickup->approved_facility

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-6-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-methoxy-6-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.